2-Phenylpiperidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-5,11-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIBEASNZNAKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595592 | |
| Record name | 2-Phenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193201-69-3 | |
| Record name | 2-Phenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpiperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Phenylpiperidin-4-one: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 2-Phenylpiperidin-4-one, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. The document delves into its chemical and physical characteristics, synthesis methodologies, reactivity, and known biological activities of its derivatives. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the design and synthesis of novel therapeutics, particularly those targeting the central nervous system.
Introduction: The Significance of the Phenylpiperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. The introduction of a phenyl group onto the piperidine core, as seen in this compound, imparts a unique combination of lipophilicity and aromatic interactions, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Derivatives of phenylpiperidine have demonstrated a wide range of pharmacological activities, including analgesic, anesthetic, and antipsychotic effects, underscoring the therapeutic potential of this chemical class.[2][3] This guide focuses specifically on the 2-phenyl substituted 4-piperidone isomer, a key building block for accessing a diverse chemical space for drug discovery.
Physicochemical Properties
This compound, with the CAS Number 193201-69-3, is a solid at room temperature.[4] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | [4] |
| Molecular Weight | 175.23 g/mol | [4] |
| Predicted Boiling Point | 308.9±30.0 °C | |
| Predicted Density | 1.073±0.06 g/cm³ | |
| Predicted pKa | 8.19±0.40 |
Note: Predicted values are computationally derived and should be considered as estimates.
Synthesis and Spectroscopic Characterization
The synthesis of substituted piperidin-4-ones can be achieved through various established organic reactions. The Mannich reaction, for instance, is a classical and versatile method for the one-pot synthesis of 2,6-diaryl-3-methyl-4-piperidones by condensing an ethyl methyl ketone, a benzaldehyde, substituted aromatic aldehydes, and ammonium acetate.[5] Another common approach is the Dieckmann condensation of aminodicarboxylate esters.[6][7]
Conceptual Synthetic Workflow
A plausible synthetic route to this compound could involve a multi-step process. The following diagram illustrates a conceptual workflow:
Caption: Conceptual synthetic workflow for this compound.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not widely published. However, data from closely related analogs can provide valuable insights for its characterization.
Reference Spectroscopic Data for Related Compounds:
-
4-Phenyl-2-piperidinone (CAS: 81976-73-0):
-
¹³C NMR (Bruker AM-270): Spectral data is available and can be used for comparative analysis of the carbonyl and phenyl group shifts.[8]
-
-
1,3-Dimethyl-2-phenylpiperidin-4-one (CAS: 161894-21-9):
-
¹H NMR, Mass Spectrometry (GC-MS), and IR Spectra: Available data for this derivative can help in identifying the characteristic signals of the phenyl and piperidone fragments.[9]
-
-
4-Phenylpiperidine (CAS: 771-99-3):
-
¹³C NMR and ¹H NMR: The spectra of this simpler analog can aid in assigning the signals of the phenyl and piperidine rings.[10]
-
-
1-Phenyl-4-piperidinone (CAS: 19125-34-9):
-
¹³C NMR: The chemical shifts of the carbonyl carbon and the piperidine ring carbons can be compared.[11]
-
Expected Spectroscopic Features of this compound:
-
¹H NMR: Aromatic protons of the phenyl group would appear in the downfield region (typically δ 7.0-7.5 ppm). The protons on the piperidine ring would exhibit complex splitting patterns in the aliphatic region, with the proton at the C2 position adjacent to the phenyl group showing a characteristic chemical shift.
-
¹³C NMR: The carbonyl carbon (C4) would show a characteristic signal in the downfield region (around δ 200-210 ppm). Aromatic carbons would appear in the δ 120-140 ppm range. The piperidine ring carbons would be observed in the aliphatic region.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ketone would be a key feature (typically around 1710-1730 cm⁻¹). N-H stretching of the secondary amine would be observed in the region of 3300-3500 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 175. Fragmentation patterns would likely involve the loss of the phenyl group and cleavage of the piperidine ring.[12]
Reactivity and Chemical Transformations
The chemical reactivity of this compound is primarily dictated by the presence of the ketone and the secondary amine functionalities.
Caption: Key reaction pathways of this compound.
-
Reactions at the Carbonyl Group: The ketone at the C4 position is susceptible to nucleophilic attack. It can be reduced to the corresponding alcohol (2-phenylpiperidin-4-ol), undergo Wittig reactions to form an exocyclic double bond, or participate in reductive amination to introduce a substituent at the 4-position.
-
Reactions at the Nitrogen Atom: The secondary amine is nucleophilic and can be readily N-alkylated, N-acylated, or N-arylated to introduce a wide variety of substituents. These modifications are crucial for modulating the pharmacological properties of the resulting derivatives.
The strategic functionalization at these two positions allows for the generation of extensive libraries of compounds for structure-activity relationship (SAR) studies.
Biological and Pharmacological Significance
While specific pharmacological data for this compound is not extensively documented, the broader class of phenylpiperidine derivatives has been the subject of intense research, leading to the development of numerous clinically significant drugs.
-
Opioid Analgesics: The 4-phenylpiperidine scaffold is a core component of potent opioid analgesics like pethidine (meperidine) and fentanyl.[3][11]
-
Dopamine Receptor Ligands: Derivatives of 4-phenylpiperidine have been explored as ligands for dopamine D2 receptors, with potential applications in the treatment of neurological and psychiatric disorders.[6]
-
Antimicrobial Activity: Certain piperidin-4-one derivatives have been shown to possess antibacterial and antifungal properties.[5] The synthesis of hybrid molecules incorporating the piperidine scaffold has yielded compounds with promising antimycotic effects against clinically relevant fungal species.[13]
-
Ion Channel Blockers: Novel 4-arylpiperidines and 4-aryl-4-piperidinols have been synthesized and evaluated as blockers of neuronal Na⁺ and T-type Ca²⁺ channels, demonstrating potential for the treatment of ischemic diseases.[14]
-
Sigma Receptor Ligands: N-substituted phenylpiperidine derivatives have shown high affinity and selectivity for sigma1 receptors, suggesting their potential as imaging agents or therapeutics for neurological disorders.[15]
The 2-phenyl substitution pattern offers a distinct structural variation compared to the more extensively studied 4-phenyl isomers, potentially leading to novel pharmacological profiles and intellectual property opportunities.
Safety and Handling
Detailed toxicological data for this compound are not available. However, based on information for related piperidinone derivatives, appropriate safety precautions should be taken.
General Hazard Information for Piperidin-4-one Derivatives:
-
Acute Toxicity: May be harmful if swallowed.[16]
-
Skin Corrosion/Irritation: May cause skin irritation.[8]
-
Eye Damage/Irritation: May cause serious eye irritation.[8]
-
Respiratory Irritation: May cause respiratory irritation.[8]
Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Perspectives
This compound is a valuable building block in medicinal chemistry, offering a unique structural framework for the design of novel therapeutic agents. While its own biological profile is not yet fully elucidated, the extensive pharmacology of its derivatives highlights the immense potential of this scaffold. Future research efforts should focus on the development of efficient and scalable synthetic routes to this compound and a thorough investigation of its pharmacological properties. The exploration of its derivatives could lead to the discovery of new drug candidates with improved efficacy and safety profiles for a range of therapeutic areas, particularly those related to central nervous system disorders. The availability of detailed spectroscopic and reactivity data will be crucial in facilitating these endeavors.
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- (2025). N-Phenethyl-4-piperidone MSDS. TNJ Chemical.
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- Annoura, H., et al. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry Letters.
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- Fakhraian, H., & Riseh, M. B. P. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
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- (Year unknown). 3-Methyl-2-phenylpiperidin-4-one - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
- (Year unknown). 1-n-phenyl-piperidin-4-one 19125-34-9. Guidechem.
- van Wijngaarden, I., et al. (1995). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry.
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- (Year unknown). 4-Phenylpiperidine(771-99-3) 13C NMR spectrum. ChemicalBook.
- (2025). 1-Phenyl-4-piperidinone. PubChem.
- Mach, R. H., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry.
- Green, P. G. (1960). Pharmacological actions of two new pethidine analogues. British Journal of Pharmacology and Chemotherapy.
- Casy, A. F., & Ogungbamila, F. O. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Pharmacy and Pharmacology.
- (2025). 2-Phenylpiperidine. PubChem.
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- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids.
- (Year unknown). 4-Piperidinone, 1-(phenylmethyl)-. NIST WebBook.
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- (Year unknown). CAS 19125-34-9 | 1-Phenylpiperidin-4-one. Synblock.
- (2025). N-Phenyl-1-(phenylmethyl)-4-piperidinamine. PubChem.
- (Year unknown). 4-HYDROXY-4-PHENYLPIPERIDINE(40807-61-2) 1H NMR spectrum. ChemicalBook.
- (Year unknown). 4-Phenylpiperidine. NIST WebBook.
- G. G., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Journal of Medicinal Chemistry.
- (2025). 2-Phenyl-1-[4-(2-Piperidin-1-Yl-Ethoxy)-Phenyl]-1,2,3,4-Tetrahydro-Isoquinolin-6-Ol. PubChem.
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2-Phenylpiperidin-4-one chemical structure and nomenclature
An In-Depth Technical Guide to 2-Phenylpiperidin-4-one: Structure, Nomenclature, and Synthesis
Introduction
This compound is a heterocyclic compound featuring a piperidine ring substituted with a phenyl group at the 2-position and a ketone functional group at the 4-position. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The piperidone core acts as a versatile synthetic intermediate, allowing for further functionalization to explore structure-activity relationships (SAR) in the pursuit of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, nomenclature, physicochemical properties, and key synthetic methodologies, grounded in established chemical principles.
Chemical Structure and Nomenclature
The structural identity of a chemical compound is the foundation of its scientific study. Precise nomenclature ensures unambiguous communication among researchers.
IUPAC Nomenclature and Identifiers
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . It is assigned the Chemical Abstracts Service (CAS) Registry Number 193201-69-3 .[1]
Key identifiers are summarized below:
| Identifier | Value | Source |
| IUPAC Name | This compound | ChemicalBook[1] |
| CAS Number | 193201-69-3 | ChemicalBook[1] |
| Molecular Formula | C₁₁H₁₃NO | ChemicalBook[1] |
| Molecular Weight | 175.23 g/mol | ChemicalBook[1], PubChem[2] |
Structural Representation
The molecule consists of a saturated six-membered heterocycle containing one nitrogen atom (a piperidine ring). A phenyl group is attached to the carbon atom adjacent to the nitrogen (C2), and a carbonyl group is located at the C4 position.
Caption: Generalized workflow for Mannich synthesis of a piperidone.
Experimental Protocol: Mannich Condensation
This protocol is a representative procedure adapted from established methods for synthesizing substituted 4-piperidones. [3][4] Objective: To synthesize 2,6-diaryl-4-piperidones, which can be adapted for a 2-phenyl derivative.
Materials:
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl methyl ketone (or another suitable ketone)
-
Ammonium acetate
-
Ethanol (Solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ammonium acetate (1 mole equivalent) in ethanol.
-
Addition of Reactants: To the ethanolic solution, add the aromatic aldehyde (e.g., benzaldehyde, 2 mole equivalents for diaryl synthesis, adapted for mono-phenyl) and the ketone (1 mole equivalent) sequentially while stirring.
-
Causality: Ammonium acetate serves as the nitrogen source (in situ ammonia) and catalyst. Ethanol is a suitable polar protic solvent that facilitates the dissolution of reactants and the reaction progress.
-
-
Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the condensation and cyclization steps. Refluxing ensures a constant reaction temperature without loss of solvent.
-
-
Workup and Isolation: a. After completion, cool the reaction mixture to room temperature. b. Pour the mixture into ice-cold water to precipitate the crude product. c. Acidify the aqueous mixture with concentrated HCl to dissolve the product as its hydrochloride salt and separate it from non-basic impurities.
-
Self-Validation: This step confirms the basic nature of the piperidone product. Insoluble materials at this stage are likely unreacted starting materials or non-basic byproducts. d. Filter the solution to remove any insoluble matter. e. Neutralize the filtrate with a saturated sodium hydroxide solution until the product precipitates. f. Collect the solid product by vacuum filtration and wash it with cold water.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Self-Validation: A sharp melting point and clean spectroscopic data (NMR, IR) of the recrystallized product validate its purity.
-
Physicochemical and Spectroscopic Characterization
Characterization is essential to confirm the identity and purity of the synthesized compound.
Physical Properties
The physical properties of piperidone derivatives can vary based on their specific substitution patterns. For the related compound 1-N-Phenyl-piperidin-4-one (CAS 19125-34-9), the following properties are reported, providing a reference point for the 2-phenyl isomer.
| Property | Value (for 1-N-Phenyl-piperidin-4-one) | Source |
| Melting Point | 36.5-37.2 °C | Guidechem,[5] Lookchem [6] |
| Boiling Point | 312.9 °C at 760 mmHg | Guidechem,[5] Lookchem [6] |
| Density | 1.107 g/cm³ | Guidechem,[5] Lookchem [6] |
Spectroscopic Data
Spectroscopic analysis provides definitive structural confirmation. The expected data for this compound are as follows:
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Aromatic protons (C₆H₅) | δ 7.2-7.5 ppm (multiplet) |
| CH proton at C2 | δ ~4.0-4.5 ppm (multiplet) | |
| CH₂ protons at C3, C5, C6 | δ ~2.0-3.5 ppm (complex multiplets) | |
| NH proton | δ ~1.5-2.5 ppm (broad singlet), exchangeable with D₂O | |
| ¹³C NMR | Carbonyl carbon (C=O) | δ ~205-210 ppm |
| Aromatic carbons | δ ~125-145 ppm | |
| Aliphatic carbons (C2-C6) | δ ~40-65 ppm | |
| IR | N-H stretch | ~3300-3350 cm⁻¹ (sharp) |
| C-H stretch (aromatic) | ~3000-3100 cm⁻¹ | |
| C-H stretch (aliphatic) | ~2850-2950 cm⁻¹ | |
| C=O stretch (ketone) | ~1710-1725 cm⁻¹ (strong) | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 175.10 |
-
Expertise & Experience Insight: In the ¹H NMR spectrum, the proton at the C2 position, being adjacent to both the nitrogen and the phenyl group, is expected to be deshielded and appear as a distinct multiplet. The diastereotopic nature of the methylene protons on the piperidine ring often leads to complex splitting patterns, providing rich structural information upon detailed analysis. The strong carbonyl absorption in the IR spectrum is a key diagnostic peak confirming the presence of the ketone functional group. [7]
Conclusion
This compound is a valuable heterocyclic building block with a well-defined structure and accessible synthetic routes. The Mannich condensation provides a reliable and robust method for its preparation, leveraging fundamental principles of organic reactivity. The analytical data derived from spectroscopic methods are crucial for validating the successful synthesis and purity of the compound. For researchers in drug discovery, the ability to synthesize and functionalize this scaffold efficiently is a critical step in developing new chemical entities with potential therapeutic applications.
References
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Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction . RSC Publishing. Available from: [Link]
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Piperidine Synthesis. - DTIC . Defense Technical Information Center. Available from: [Link]
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Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed . PubMed. Available from: [Link]
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Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D - RSC Publishing . RSC Publishing. Available from: [Link]
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Some Piperidine Derivatives by the Mannich Reaction . Journal of the American Chemical Society. Available from: [Link]
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Chemical thermodynamics applied to the synthesis of tropinone . Scielo. Available from: [Link]
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A novel synthesis of 1-aryl-3-piperidone derivatives - PMC - NIH . National Institutes of Health. Available from: [Link]
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Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues | ACS Omega . ACS Publications. Available from: [Link]
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4-Phenyl-2-piperidinone | C11H13NO | CID 19817787 - PubChem . PubChem. Available from: [Link]
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Cas 19125-34-9,1-N-PHENYL-PIPERIDIN-4-ONE | lookchem . LookChem. Available from: [Link]
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Theoretical Synthesis of 4-Piperidone/Piperidine - Sciencemadness.org . Sciencemadness.org. Available from: [Link]
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N-Phenethyl-4-piperidinone - Wikipedia . Wikipedia. Available from: [Link]
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1-Phenyl-4-(2-phenylpiperidin-1-yl)butan-1-one | C21H25NO - PubChem . PubChem. Available from: [Link]
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IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE . Organic Preparations and Procedures International. Available from: [Link]
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Theoretical study on the mechanism of Robinson's synthesis of tropinone - SciSpace . SciSpace. Available from: [Link]
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Optimized Synthesis of 4-Piperidone | PDF | Ester | Chemical Reactions - Scribd . Scribd. Available from: [Link]
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Robinson-Schöpf reaction - ResearchGate . ResearchGate. Available from: [Link]
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(PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone . ResearchGate. Available from: [Link]
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IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar . Semantic Scholar. Available from: [Link]
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1-Phenyl-4-piperidinone | C11H13NO | CID 413009 - PubChem . PubChem. Available from: [Link]
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Discovery and history of 2-Phenylpiperidin-4-one
An In-depth Technical Guide to the Discovery and History of 2-Phenylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidin-4-one nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] While symmetrically substituted piperidones have a long history, the targeted synthesis of asymmetrically substituted congeners, such as this compound, represents a more recent and synthetically challenging endeavor. This guide provides a comprehensive overview of the discovery, historical context, key synthetic methodologies, and pharmacological significance of the this compound scaffold. We delve into the evolution of its synthesis from a novel synthon for alkaloid chemistry to a valuable building block in modern drug discovery, particularly in the development of neurotherapeutics. Detailed protocols for its preparation via aza-Michael addition and catalytic hydrogenation are presented, supported by mechanistic insights and characterization data.
Discovery and Historical Context: An Unexplored Scaffold
The history of piperidin-4-one synthesis is dominated by multicomponent reactions that typically yield symmetrically substituted products. Early methods developed by Petrenko-Kritschenko and later refined by Baliah and others, utilizing the Mannich condensation, were elegant for producing 2,6-diarylpiperidin-4-ones.[2] These reactions involve the condensation of an aromatic aldehyde, a ketone, and ammonia or a primary amine, naturally leading to symmetrical structures.[2]
It was not until the early 1980s that the 2-aryl-4-piperidone system was specifically developed as a novel, synthetically useful intermediate. The research group of Rubiralta and Díez, while working on new synthetic routes to benzoquinolizidine and Corynanthe alkaloids, identified the need for a functionalized piperidine scaffold. At that time, the 2-phenyl-4-piperidone system was an undescribed chemical entity.[3] Their work marked a pivotal moment, shifting the perception of this molecule from a mere structural curiosity to a powerful synthon for constructing complex, polycyclic natural product frameworks.[3] This strategic focus on an asymmetric scaffold opened new avenues for synthesis that were inaccessible through the classical, symmetrical approaches.
Key Synthetic Methodologies
The synthesis of this compound remains a challenge due to the difficulty in achieving selective mono-substitution. However, several effective strategies have emerged.
Method A: Double Aza-Michael Addition to Divinyl Ketones
A modern, concise, and high-yielding approach to access 2-substituted 4-piperidones is the double aza-Michael reaction.[4][5] This atom-efficient method utilizes a primary amine and a divinyl ketone, which can be generated in situ, to construct the piperidone ring in a single step. The use of a chiral amine allows for the synthesis of chirally enriched products, which is of paramount importance in drug development.[5]
Experimental Protocol: Synthesis of N-benzyl-2-phenyl-4-piperidone [4][5]
-
Preparation of the Divinyl Ketone (1-phenyl-1,4-pentadien-3-one): To a solution of acetone (1 eq.) in aqueous NaOH, add benzaldehyde (2 eq.) and stir vigorously at room temperature until the reaction mixture solidifies. Filter the resulting solid, wash thoroughly with water until the washings are neutral, and recrystallize from ethanol to yield dibenzalacetone.
-
Aza-Michael Cyclization: Dissolve the divinyl ketone (1 eq.) and benzylamine (1.1 eq.) in ethanol.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the resulting residue by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to afford the N-benzyl-2-phenyl-4-piperidone.
The causality behind this experimental choice lies in its efficiency and stereochemical control. The conjugate addition of the amine to the divinyl ketone is highly regioselective, and the subsequent intramolecular cyclization is rapid, leading to the stable six-membered piperidone ring.
Caption: Workflow for the synthesis of 2-phenyl-4-piperidones.
Method B: Catalytic Hydrogenation of 2-Phenyl-4-pyridone
Catalytic hydrogenation offers a direct route to the piperidine core from the corresponding pyridine derivative. A key challenge is the chemoselective reduction of the pyridine ring without affecting the phenyl substituent. This is achievable using specific catalysts and conditions that favor the hydrogenation of the heteroaromatic ring.[1] Palladium on carbon (Pd/C) and platinum oxide (PtO₂) are commonly employed catalysts for this transformation.[6][7]
Experimental Protocol: Hydrogenation of 2-Phenyl-4-pyridone
-
Catalyst and Substrate Preparation: In a high-pressure hydrogenation vessel, add 2-phenyl-4-pyridone (1 eq.) and 10% Pd/C catalyst (5-10% w/w) to a solvent such as ethanol or acetic acid.
-
Hydrogenation: Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (typically 50-100 psi).
-
Reaction Execution: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.
-
Work-up and Isolation: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, neutralize the residue with a base (e.g., NaHCO₃ solution) and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the product by recrystallization or chromatography.
The choice of a heterogeneous catalyst like Pd/C is crucial as it provides a surface for the reaction to occur while minimizing side reactions, such as the reduction of the phenyl ring, which would require more forcing conditions.
Caption: Catalytic hydrogenation of 2-phenyl-4-pyridone.
Physicochemical and Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
| Property | Data (for 2-Phenyl-1,3-dimethylpiperidin-4-one) | Data (for Parent Compound - Predicted) | Reference |
| Molecular Formula | C₁₃H₁₇NO | C₁₁H₁₃NO | [8] |
| Molecular Weight | 203.28 g/mol | 175.23 g/mol | [8] |
| ¹H NMR | Signals for aromatic protons (δ 7.2-7.4), piperidine ring protons (δ 2.0-4.0), and methyl groups. | Aromatic protons (δ ~7.3), piperidine protons (δ ~2.5-3.8), NH proton (broad singlet). | [8][9] |
| ¹³C NMR | Carbonyl carbon (δ >200), aromatic carbons (δ 125-140), piperidine carbons (δ 40-70). | Carbonyl carbon (δ ~208), aromatic carbons (δ ~126-140), piperidine carbons (δ ~40-65). | [9][10] |
| IR Spectroscopy (cm⁻¹) | C=O stretch (~1715), C-N stretch (~1100-1200), aromatic C-H stretch (~3000-3100). | C=O stretch (~1710), N-H stretch (~3300-3400), aromatic C-H stretch (~3000-3100). | [8][9] |
| Mass Spectrometry | Molecular ion peak [M]⁺ corresponding to the molecular weight. | Molecular ion peak [M]⁺ at m/z = 175, with fragmentation patterns showing loss of phenyl or carbonyl groups. | [8][10] |
Significance in Drug Discovery and Development
The this compound scaffold is a valuable building block in medicinal chemistry, primarily due to the strategic placement of the phenyl group, which introduces chirality and a site for further functionalization.[11] This is in contrast to the more common 1,4- or 2,6-disubstituted piperidines, where synthetic accessibility has led to more extensive exploration.[4]
A prominent application of this scaffold is in the development of novel analogs of Donepezil, a leading therapeutic for Alzheimer's disease.[5] Structure-activity relationship studies have shown that the piperidine ring of Donepezil is essential for its acetylcholinesterase inhibitory activity. Analysis of the drug bound to its target enzyme suggests that additional substituents on the piperidine ring, particularly at the 2-position, could be accommodated in the binding pocket.[4] This provides a compelling rationale for synthesizing 2-substituted analogs to potentially improve the pharmacological profile, enhance binding affinity, or modulate selectivity. The 2-phenyl group serves as a versatile anchor for exploring these interactions.
Furthermore, the broader class of piperidone derivatives exhibits a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscoring the importance of this structural motif as a "privileged scaffold" in the rational design of new therapeutic agents.[12]
Conclusion
The journey of this compound from a previously undescribed molecule to a key synthon in alkaloid chemistry and a valuable scaffold in modern drug discovery highlights a common theme in organic chemistry: the quest for new structures to solve complex synthetic and therapeutic problems. Initially developed to overcome the limitations of symmetrical synthesis methods, its true potential is now being realized in the design of next-generation therapeutics for complex conditions like Alzheimer's disease. The continued development of efficient and stereoselective synthetic routes will be critical to fully unlocking the potential of this versatile and important chemical entity.
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The 2-Phenylpiperidin-4-one Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 2-phenylpiperidin-4-one scaffold represents a cornerstone in the design and discovery of novel therapeutics. This heterocyclic ketone, characterized by a phenyl group at the second position of a piperidin-4-one ring, serves as a versatile template for the development of a diverse array of biologically active molecules. Its inherent structural features allow for stereospecific modifications and the introduction of various functionalities, leading to compounds with a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, chemical properties, and, most importantly, its multifaceted role in medicinal chemistry. We will explore its application in the development of anticancer, antiviral, and central nervous system (CNS) active agents, supported by detailed experimental protocols, structure-activity relationship (SAR) data, and mechanistic insights.
Introduction: The Significance of the this compound Scaffold
The piperidine ring is a ubiquitous structural motif found in numerous natural products and synthetic pharmaceuticals.[1][2][3] Its conformational flexibility and ability to engage in various non-covalent interactions make it a "privileged scaffold" in drug design. The introduction of a phenyl group at the 2-position of a piperidin-4-one ring imbues the core with a unique combination of steric and electronic properties. This substitution can influence the molecule's overall conformation, lipophilicity, and potential for pi-stacking interactions with biological targets. Consequently, the this compound framework has emerged as a valuable starting point for the synthesis of libraries of compounds with diverse therapeutic applications.[4]
Synthesis of the this compound Core
The construction of the this compound scaffold is most commonly achieved through a one-pot multicomponent reaction known as the Mannich reaction.[4][5][6] This versatile reaction allows for the condensation of an aldehyde (benzaldehyde), a ketone (or its enolizable equivalent), and an amine (typically ammonia or an ammonium salt) to form the desired piperidinone ring.
General Synthetic Pathway: The Mannich Reaction
The classical approach involves the reaction of benzaldehyde, an enolizable ketone like ethyl methyl ketone, and ammonium acetate in a suitable solvent, often ethanol.[5] The reaction proceeds through the formation of an imine from the aldehyde and ammonia, which then undergoes a nucleophilic attack by the enolate of the ketone. Subsequent intramolecular cyclization and dehydration yield the 2,6-diaryl-3-methyl-4-piperidone. For the synthesis of a monosubstituted 2-phenyl derivative, modifications to the starting materials and reaction conditions are necessary.
Caption: Generalized Mannich reaction pathway for piperidin-4-one synthesis.
Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones
The following protocol is a representative example for the synthesis of 2,6-diaryl-3-methyl-4-piperidones via the Mannich reaction.[5]
Materials:
-
Ethyl methyl ketone
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ammonium acetate
-
Ethanol
Procedure:
-
A mixture of ethyl methyl ketone (0.1 mol), a substituted aromatic aldehyde (0.2 mol), and ammonium acetate (0.1 mol) in ethanol (50 mL) is prepared.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2,6-diaryl-3-methyl-4-piperidone.
Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).
-
IR (KBr, cm⁻¹): Typically shows a characteristic C=O stretching vibration for the ketone group in the range of 1710-1730 cm⁻¹.
-
¹H NMR (CDCl₃, δ ppm): The protons on the piperidine ring and the aromatic protons will show characteristic chemical shifts and coupling patterns.
-
¹³C NMR (CDCl₃, δ ppm): The carbonyl carbon will appear as a downfield signal (around 208-212 ppm), and the aromatic carbons will have signals in the range of 120-145 ppm.
-
Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) will be observed, along with characteristic fragmentation patterns.[7][8]
The Role of this compound in Anticancer Drug Discovery
The this compound scaffold has proven to be a valuable template for the development of novel anticancer agents.[9] Derivatives of this core have demonstrated cytotoxic activity against a range of cancer cell lines, often through mechanisms involving the induction of apoptosis and cell cycle arrest.
Mechanism of Action
The anticancer activity of this compound derivatives is often attributed to their ability to induce apoptosis, a form of programmed cell death.[9] This can be achieved through various signaling pathways, including the modulation of key proteins involved in cell survival and proliferation. Some derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis.[9]
Caption: Simplified pathway of apoptosis induction by this compound derivatives.
Structure-Activity Relationship (SAR) Studies
SAR studies on this compound derivatives have revealed that the nature and position of substituents on both the phenyl ring and the piperidine nitrogen are crucial for their anticancer activity.
| Compound | R1 (on Phenyl Ring) | R2 (on Piperidine N) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | H | H | MCF-7 (Breast) | > 50 | [Hypothetical Data] |
| 1b | 4-Cl | H | MCF-7 (Breast) | 15.2 | [Hypothetical Data] |
| 1c | 4-OCH₃ | H | MCF-7 (Breast) | 25.8 | [Hypothetical Data] |
| 1d | 4-Cl | Benzyl | MCF-7 (Breast) | 5.6 | [Hypothetical Data] |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate a typical SAR table.
The table above illustrates that the introduction of an electron-withdrawing group like chlorine at the para-position of the phenyl ring can enhance cytotoxic activity. Furthermore, substitution on the piperidine nitrogen, such as with a benzyl group, can lead to a significant increase in potency.
This compound Derivatives as Antiviral Agents
The this compound scaffold has also been explored for the development of antiviral agents, with promising activity reported against various viruses, including Human Immunodeficiency Virus (HIV) and influenza.[1]
Anti-HIV Activity
Certain N-substituted 2-phenylpiperazine derivatives, which share a similar structural motif with 2-phenylpiperidin-4-ones, have been identified as potent inhibitors of HIV replication.[10] These compounds often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme and allosterically inhibiting its function.
Anti-Influenza Activity
Derivatives of the this compound core have also demonstrated activity against influenza viruses.[1] The mechanism of action can vary, with some compounds interfering with viral entry or replication processes.
CNS Applications: Modulation of Opioid and Neurokinin Receptors
The this compound scaffold is a key component in many centrally acting agents, particularly those targeting opioid and neurokinin receptors.
Opioid Receptor Modulation
Phenylpiperidine derivatives are a well-established class of opioid receptor modulators.[11][12] The 2-phenyl substitution can influence the ligand's affinity and selectivity for the different opioid receptor subtypes (μ, δ, and κ). By modifying the substituents on the phenyl ring and the piperidine nitrogen, it is possible to develop both agonists and antagonists with tailored pharmacological profiles. Some derivatives have been investigated as potential analgesics with reduced side effects compared to traditional opioids.
Neurokinin Receptor Antagonists
The this compound core has been utilized in the design of neurokinin-1 (NK1) receptor antagonists.[13] The NK1 receptor and its endogenous ligand, substance P, are involved in various physiological processes, including pain, inflammation, and emesis. NK1 receptor antagonists have therapeutic potential in the treatment of chemotherapy-induced nausea and vomiting, as well as certain psychiatric disorders.
Conclusion and Future Perspectives
The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility via the Mannich reaction allows for the facile generation of diverse chemical libraries. The broad spectrum of biological activities exhibited by its derivatives, including anticancer, antiviral, and CNS-modulating effects, underscores its importance in drug discovery.
Future research in this area will likely focus on:
-
The development of more stereoselective synthetic methods to access enantiomerically pure this compound derivatives.
-
The exploration of novel substitutions and derivatizations to enhance potency, selectivity, and pharmacokinetic properties.
-
A deeper understanding of the molecular mechanisms of action of these compounds through advanced computational and biological techniques.
The continued investigation of the this compound core holds great promise for the discovery of next-generation therapeutics to address a wide range of unmet medical needs.
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The Diverse Biological Landscape of 2-Phenylpiperidin-4-one Derivatives: A Guide for Drug Discovery
An In-Depth Technical Guide
Abstract
The piperidine ring is a dominant structural motif in a vast array of natural products and pharmaceutically active compounds.[1][2] Among its many variations, the 2-phenylpiperidin-4-one scaffold has emerged as a particularly versatile and privileged structure in medicinal chemistry. Its unique conformational properties and the synthetic accessibility of its derivatives have made it a focal point for the development of novel therapeutic agents.[3] This technical guide provides an in-depth exploration of the significant biological activities associated with this compound derivatives, including their anticancer, antimicrobial, analgesic, and neuroprotective potential. We will delve into the underlying mechanisms of action, present key structure-activity relationship insights, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to harnessing the therapeutic potential of this remarkable chemical scaffold.
The this compound Core: Synthesis and Structural Significance
The foundational synthesis of the piperidin-4-one core is most commonly achieved through the Mannich condensation reaction.[2][3] This one-pot multicomponent reaction typically involves the condensation of an aromatic aldehyde (providing the 2-phenyl group), a ketone like acetone or butanone, and an amine source such as ammonium acetate.[2][4]
The resulting heterocyclic structure is not merely a synthetic curiosity; its stereochemistry and the orientation of its substituents are critical to its biological function. The piperidine ring typically adopts a chair conformation, which positions the aryl groups in specific spatial arrangements, influencing their interaction with biological targets.[2] The presence of the ketone at the 4-position and the nitrogen atom within the ring provides multiple points for chemical modification, allowing for the creation of large, diverse libraries of compounds for screening.[3]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several derivatives of the this compound scaffold have demonstrated significant cytotoxic activity against various cancer cell lines.[1] This has established the core as a promising starting point for the development of novel chemotherapeutic agents.[5]
Mechanism of Action
The primary mechanism of anticancer action for many of these compounds appears to be the induction of apoptosis. While the precise intracellular targets are still under investigation for many derivatives, some evidence suggests that their flat, aromatic structures may allow for intercalation with DNA, disrupting replication and transcription processes. Other studies point towards the inhibition of key signaling pathways involved in cell survival and proliferation, such as the mTOR pathway. A critical aspect of a promising anticancer drug is its selectivity—the ability to kill cancer cells while sparing normal, healthy cells.[6][7] Therefore, assessing a compound's therapeutic index is a crucial step in the evaluation process.
Data Presentation: In Vitro Cytotoxicity
The efficacy of novel this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined using assays like the MTT assay.
| Compound ID | Target Cell Line | IC50 (µM) | Therapeutic Index (TI) vs. HFFF2 |
| 6a | T47D (Breast Cancer) | 18.2 | 3.17 |
| 6a | OVCAR3 (Ovarian Cancer) | 32.1 | 1.80 |
| 6a | CA46 (Burkitt's Lymphoma) | 19.6 | 2.95 |
| Doxorubicin | T47D (Breast Cancer) | 0.8 | 1.12 |
| Doxorubicin | OVCAR3 (Ovarian Cancer) | 0.9 | 3.23 |
| Doxorubicin | CA46 (Burkitt's Lymphoma) | 1.2 | 2.42 |
Note: The therapeutic index is calculated as IC50 in a normal cell line (e.g., HFFF2 human foreskin fibroblast) divided by the IC50 in the cancer cell line. A higher TI indicates greater selectivity.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the cytotoxicity of novel compounds against cancer cell lines.[6]
-
Cell Seeding: Culture cancer cells (e.g., T47D) and a nonmalignant control cell line (e.g., HFFF2) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate overnight to allow for cell attachment.[8]
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent like DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with vehicle (DMSO control), and cells with a standard drug (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.[6]
Mandatory Visualization: Anticancer Screening Workflow
Caption: Workflow for in vitro anticancer drug screening.
Antimicrobial Activity: A New Front Against Pathogens
The this compound scaffold has also been identified as a source of potent antimicrobial agents, with activity against both bacteria and fungi.[1][9][10][11] The addition of moieties like thiosemicarbazone to the piperidone core has been shown to significantly enhance antifungal activity.[9]
Mechanism of Action
The antimicrobial efficacy is often linked to the physicochemical properties of the molecules, such as their hydrophobicity, which allows them to interfere with microbial membranes.[1] The nitrogen-containing piperidine ring system is believed to play a crucial role in the interaction with microbial cellular components.[1] While specific enzyme targets are not always known, the broad-spectrum activity of some derivatives suggests a mechanism that targets fundamental cellular processes common to many microbes.
Data Presentation: Antimicrobial Susceptibility
The minimum inhibitory concentration (MIC) is the standard metric for antimicrobial activity, representing the lowest concentration of a compound that inhibits visible microbial growth.
| Compound ID | Staphylococcus aureus (MIC, µg/mL)[9] | Escherichia coli (MIC, µg/mL)[9] | Candida albicans (MIC, µg/mL)[9] |
| 1b | 125 | 125 | 62.5 |
| 2b | 125 | 125 | 62.5 |
| 3b | 125 | 250 | 62.5 |
| 4b | 125 | 125 | 62.5 |
| Ampicillin (Std.) | 100 | 100 | N/A |
| Terbinafine (Std.) | N/A | N/A | 100 |
Note: Compounds 1b-4b are thiosemicarbazone derivatives of 2-phenylpiperidin-4-ones.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a gold-standard method for determining the MIC of a potential antimicrobial agent.[12][13][14]
-
Compound Preparation: Dissolve the test compound in a suitable solvent and prepare a 2-fold serial dilution in a 96-well microtiter plate using sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi).[12][13] The final volume in each well should be 50 µL.
-
Inoculum Preparation: Grow the microbial strain overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well of the microtiter plate. This brings the final volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.[12]
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[13]
Mandatory Visualization: Antimicrobial Susceptibility Testing Workflow
Caption: Broth microdilution workflow for MIC determination.
Analgesic Activity: Modulating Pain Pathways
The phenylpiperidine scaffold is the backbone of some of the most potent synthetic opioids, including fentanyl.[15][16] These compounds exert their powerful analgesic effects primarily by acting as agonists at the µ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR) centrally involved in pain modulation.[16][17]
Mechanism of Action: µ-Opioid Receptor Signaling
The analgesic effect of this compound derivatives that act on opioid receptors is initiated by their binding to the MOR on neuronal cell membranes.[17] This binding event triggers a conformational change in the receptor, leading to the dissociation of its associated heterotrimeric G-protein into Gαi and Gβγ subunits.[17] The Gαi subunit subsequently inhibits the enzyme adenylyl cyclase, reducing intracellular levels of cyclic AMP (cAMP).[17] Concurrently, the Gβγ subunit directly modulates ion channels by inhibiting presynaptic voltage-gated calcium channels (reducing neurotransmitter release) and activating postsynaptic inwardly rectifying potassium channels (hyperpolarizing the neuron). The combined effect is a reduction in neuronal excitability and the dampening of pain signal transmission.
Experimental Protocol: The Hot Plate Test
The hot plate test is a classic method for evaluating centrally acting analgesics by measuring the reaction of an animal to a thermal pain stimulus.[18][19] It primarily assesses supraspinal (brain-level) pain processing.[17][19]
-
Apparatus: Use a commercial hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).[19] A transparent glass cylinder is placed on the surface to confine the animal.[18]
-
Acclimation: Allow the animals (typically mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place each animal on the hot plate and start a timer. Record the time it takes for the animal to exhibit a pain response, such as licking a hind paw or jumping.[18] This is the baseline latency. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer the test compound (e.g., via intraperitoneal injection) or a vehicle control. A standard analgesic like morphine can be used as a positive control.[20]
-
Post-Treatment Latency: At set time intervals after administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the reaction latency again.[20]
-
Data Analysis: An increase in the time it takes for the animal to react compared to its baseline indicates an analgesic effect. The data can be expressed as the latency time or as a percentage of the maximum possible effect (%MPE).
Mandatory Visualization: µ-Opioid Receptor Signaling Pathway
Caption: Simplified signaling cascade of µ-opioid receptor activation.
Neuroprotective Potential: Shielding Neurons from Damage
Emerging research is exploring the neuroprotective capabilities of various heterocyclic compounds. The development of robust in vitro screening assays is crucial for identifying novel drug candidates that can protect neurons from damage, a key strategy in combating neurodegenerative diseases and iatrogenic nerve damage.[21][22][23]
Mechanism of Action
The neuroprotective mechanisms of this compound derivatives are likely multifaceted. Potential pathways include mitigating oxidative stress induced by agents like glutamate, preventing iatrogenic neurite shortening caused by certain drugs, and modulating ion channel activity to prevent excitotoxicity.[21][24] Screening assays often use a cellular model, such as the HT22 hippocampal cell line, and induce damage chemically to test a compound's protective effect.[23][24]
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol describes a method to screen for compounds that protect against glutamate-induced oxidative injury in a neuronal cell line.[24]
-
Cell Culture: Seed HT22 mouse hippocampal cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.[24]
-
Pre-treatment: Treat the cells with various concentrations of the test this compound derivative for 1-2 hours before inducing damage.
-
Damage Induction: Introduce a neurotoxic insult by adding glutamate to a final concentration of 5 mM to all wells except the untreated control.[24]
-
Incubation: Co-incubate the cells with the test compound and glutamate for 24 hours at 37°C.[24]
-
Viability Assessment: Measure cell viability using a suitable method, such as the resazurin assay. Add resazurin solution to each well, incubate for 3 hours, and then measure fluorescence (Ex: 540 nm, Em: 590 nm).[24]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A compound is considered neuroprotective if it significantly increases cell viability in the presence of glutamate compared to glutamate treatment alone.
Mandatory Visualization: Neuroprotection Screening Workflow
Caption: Workflow for in vitro neuroprotective compound screening.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable pharmacophore with a remarkable breadth of biological activities. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, analgesic, and neuroprotective agents. The synthetic tractability of the core structure allows for extensive modification, enabling chemists to fine-tune its properties to enhance potency and selectivity for specific biological targets.
Future research should focus on elucidating the precise molecular targets for the anticancer and antimicrobial derivatives to facilitate rational drug design. For analgesic applications, developing derivatives with high affinity for opioid receptors but with reduced side effect profiles remains a critical goal. The exploration of their neuroprotective capabilities is a nascent but highly promising field that warrants further investigation. By integrating combinatorial chemistry, high-throughput screening, and detailed mechanistic studies, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the next generation of novel therapeutics.
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An In-depth Technical Guide to the Synthesis of Piperidin-4-one Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
The piperidin-4-one core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] Its prevalence in drugs targeting conditions from cancer to HIV underscores the enduring importance of efficient and versatile synthetic routes to access this heterocyclic ketone.[1] This guide provides an in-depth analysis of the principal synthetic strategies for constructing the piperidin-4-one ring system. We will explore the mechanistic underpinnings and practical considerations of classical methods, such as the Mannich reaction and Dieckmann condensation, alongside modern cycloaddition and catalytic approaches. Each section is designed to offer not just a protocol, but a field-proven perspective on the causality behind experimental choices, empowering researchers to select and optimize the ideal synthetic pathway for their specific target molecules.
Introduction: The Strategic Importance of the Piperidin-4-one Core
The piperidine ring is a ubiquitous structural motif in pharmacologically active compounds.[3] The incorporation of a ketone at the C4 position introduces a key point for chemical diversification, serving as a versatile handle for subsequent reactions.[4] This feature allows for the systematic modification of the scaffold to fine-tune receptor interactions and optimize pharmacokinetic properties.[1][5] The reactivity of the enolizable ketone and the basicity of the ring nitrogen enable a broad range of transformations, including reductive aminations, alkylations, and condensations, making the piperidin-4-one a cornerstone intermediate in drug discovery programs.[4][6]
Foundational Synthetic Strategies
The Mannich Reaction: A Convergent Multicomponent Approach
The Mannich reaction is a classic and highly effective one-pot method for constructing the piperidin-4-one skeleton. This multicomponent condensation brings together a ketone with an active methylene group, an aldehyde (often an aromatic aldehyde), and ammonia or a primary amine.[7][8]
Causality and Mechanistic Insight: The elegance of the Mannich approach lies in its convergence. The reaction typically proceeds through the in situ formation of an α,β-unsaturated ketone (from an initial aldol condensation of the ketone and aldehyde) and an enamine or imine. A subsequent conjugate addition (Michael addition) followed by an intramolecular Mannich cyclization assembles the heterocyclic ring. The Petrenko-Kritschenko piperidone synthesis is a notable example, condensing a β-ketoester, an aldehyde, and an amine.[7][9] The choice of solvent, temperature, and acid or base catalyst is critical for controlling the reaction pathway and minimizing side products.[10]
Diagram: Generalized Mannich Reaction Workflow
Caption: Workflow for the one-pot Mannich condensation.
Representative Protocol: Synthesis of 2,6-Diaryl-4-Piperidones [7]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the substituted aromatic aldehyde (2 equivalents), ethyl methyl ketone (1 equivalent), and ammonium acetate (1.5 equivalents) in ethanol.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup and Purification: After cooling to room temperature, pour the reaction mixture into ice-cold water. The precipitated solid is collected by vacuum filtration, washed with water, and dried.
-
Recrystallization: The crude product is recrystallized from a suitable solvent, such as ethanol or an ethanol/ethyl acetate mixture, to yield the purified 2,6-diaryl-piperidin-4-one.[7]
The Dieckmann Condensation: An Intramolecular Cyclization Strategy
The Dieckmann condensation provides a robust pathway to the piperidin-4-one core via the intramolecular cyclization of an N-substituted aminodiester.[9][11] This method is particularly valuable for preparing N-alkyl or N-aryl piperidones.[12]
Causality and Mechanistic Insight: The synthesis begins with a double Michael addition of a primary amine to two equivalents of an α,β-unsaturated ester (e.g., methyl acrylate) to form the precursor diester.[12] The core of the Dieckmann reaction is a base-catalyzed intramolecular Claisen condensation.[11][13] A strong base, such as sodium ethoxide or sodium hydride, deprotonates the α-carbon of one ester group, generating an enolate.[13] This enolate then attacks the carbonyl carbon of the second ester group, forming a cyclic β-keto ester intermediate after the elimination of an alkoxide. Subsequent acidic workup followed by heating promotes hydrolysis and decarboxylation to yield the final piperidin-4-one.[12] Careful control of reaction conditions, particularly using high dilution techniques, is crucial to favor the intramolecular cyclization over intermolecular polymerization.[12]
Diagram: Dieckmann Condensation Mechanism
Caption: Key steps of the Dieckmann condensation pathway.
Representative Protocol: Synthesis of 1-(2-Phenethyl)-4-piperidone [12]
-
Diester Formation: React 2-phenethylamine with two equivalents of methyl acrylate to form dimethyl 3,3'-(phenylimino)dipropionate.
-
Cyclization: Prepare a suspension of sodium metal (or sodium hydride) in a dry, inert solvent like toluene under an inert atmosphere. Heat the suspension and add the aminodiester dropwise to the refluxing mixture. Maintain reflux for several hours until the reaction is complete (monitored by TLC).
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and carefully quench with water. Separate the aqueous layer and acidify with concentrated HCl. Heat the acidic solution at reflux to effect hydrolysis and decarboxylation.
-
Isolation: Cool the solution and basify with a strong base (e.g., NaOH) to precipitate the product. Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain the crude piperidin-4-one. Purification can be achieved by distillation or chromatography.
Modern Synthetic Approaches
Aza-Diels-Alder Reaction
The aza-Diels-Alder, or hetero-Diels-Alder (HDA), reaction is a powerful cycloaddition strategy for constructing the piperidin-4-one ring with high stereocontrol.[14] This reaction involves the [4+2] cycloaddition of an azadiene (the 4π component) with a dienophile (the 2π component), or more commonly, a diene with an imine (the dienophile).
Causality and Mechanistic Insight: For piperidin-4-one synthesis, a common approach is the reaction between an electron-rich diene, such as Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene), and an imine generated in situ from an aldehyde and an amine.[8][14] The reaction is often promoted by Lewis acids, which activate the imine towards nucleophilic attack by the diene. The concerted or stepwise nature of the mechanism can be influenced by the substrates and catalysts used.[14] The initial cycloadduct is a dihydropyridinone, which upon hydrolysis of the enol ether yields the target piperidin-4-one. This method offers excellent control over stereochemistry, making it highly valuable for asymmetric synthesis.[8]
Catalytic and Multicomponent Reactions (MCRs)
Modern organic synthesis has seen a surge in the development of novel catalytic systems and multicomponent reactions (MCRs) for efficient heterocycle construction.[15][16]
-
Gold and Rhodium Catalysis: Recent advances have demonstrated the use of transition metal catalysts, such as rhodium, in cascade reactions to build the piperidin-4-one scaffold.[17] For example, an α-imino rhodium carbene can initiate a sequence involving 1,2-migration and annulation to form highly substituted piperidin-4-ones in excellent yields.[17]
-
Organocatalysis: Organocatalytic methods provide a metal-free alternative for synthesizing piperidine derivatives.[15] These reactions often proceed through mechanisms similar to the classical Mannich or Diels-Alder reactions but utilize small organic molecules as catalysts to promote the transformation, often with high enantioselectivity.
-
Advanced MCRs: Beyond the classical Mannich reaction, new MCRs have been designed to generate complex and diverse piperidine scaffolds in a single step.[16][18] These reactions combine multiple starting materials to rapidly build molecular complexity, which is a highly desirable strategy in diversity-oriented synthesis for drug discovery.[16]
Comparative Analysis of Synthetic Routes
The optimal synthetic strategy depends heavily on the desired substitution pattern, scalability, stereochemical requirements, and the availability of starting materials.
| Method | Key Advantages | Common Limitations | Ideal For |
| Mannich Reaction | One-pot, convergent, readily available starting materials, good for symmetrical substitution.[7] | Can produce mixtures of products, stereocontrol can be challenging.[10] | Rapid synthesis of symmetrically substituted 2,6-diarylpiperidones. |
| Dieckmann Condensation | Reliable for N-substituted piperidones, well-established procedure.[9][12] | Multi-step process, requires strong base and high dilution, sensitive workup.[12] | N-Alkyl and N-Aryl piperidin-4-ones on a laboratory to pilot scale. |
| Aza-Diels-Alder | Excellent stereocontrol, access to complex substitution patterns, mild conditions possible.[8][19] | Requires specialized dienes/dienophiles, Lewis acid sensitivity.[14] | Asymmetric synthesis and construction of highly functionalized piperidones. |
| Modern Catalysis/MCRs | High efficiency and atom economy, novel reactivity, access to diverse scaffolds.[15][17] | Catalyst cost/sensitivity, may require significant optimization.[20] | High-throughput synthesis and discovery of novel piperidone analogues. |
Conclusion and Future Outlook
The synthesis of the piperidin-4-one scaffold remains a dynamic and evolving field of research. While classical methods like the Mannich and Dieckmann reactions continue to be workhorses for their reliability and simplicity, modern catalytic and multicomponent strategies are opening new avenues for the rapid and stereocontrolled synthesis of complex derivatives.[7][12][15] The ongoing development of more efficient, selective, and sustainable synthetic methods will be critical in leveraging this privileged scaffold for the next generation of therapeutics. As our understanding of reaction mechanisms deepens, we can anticipate the emergence of even more sophisticated strategies that will further empower medicinal chemists in their quest for novel, life-saving drugs.
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Girgis, A. S., D'Arcy, P., Aboshouk, D. R., & Bekheit, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(50), 32515-32551. Available at: [Link]
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Wang, B., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(12), 3575-3578. Available at: [Link]
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The Versatile Scaffold: A Deep Dive into 2-Phenylpiperidin-4-one as a Precursor for Novel Compounds
Introduction: The Significance of the 2-Phenylpiperidin-4-one Core
In the landscape of medicinal chemistry and drug discovery, the piperidine ring stands as a cornerstone heterocyclic motif, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1][2] Among its many derivatives, this compound has emerged as a particularly valuable and versatile precursor for the development of novel compounds with a broad spectrum of pharmacological activities.[3] Its rigid, yet conformationally flexible, bicyclic-like structure, combined with multiple reactive sites, provides a unique three-dimensional framework for the design of targeted therapeutics. This guide offers an in-depth exploration of the synthesis, reactivity, and application of the this compound scaffold, providing researchers and drug development professionals with a comprehensive technical resource.
The strategic importance of this scaffold lies in its potential for diversification at three key positions: the secondary amine (N-H), the ketone (C=O), and the pendant phenyl ring. This multi-faceted reactivity allows for the systematic modulation of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. Consequently, derivatives of this compound have been investigated for a wide array of therapeutic applications, including as antimicrobial, anticancer, anti-HIV, anticonvulsant, analgesic, and anti-inflammatory agents.[3]
Synthesis of the Core Scaffold: Mastering the Mannich Reaction
The most prevalent and efficient method for the synthesis of 2,6-diarylpiperidin-4-ones, a class to which this compound belongs, is the Mannich reaction.[1][4] This one-pot, three-component condensation reaction involves an aromatic aldehyde, a ketone with an α-hydrogen, and a source of ammonia.[4][5]
Reaction Mechanism: A Step-by-Step Visualization
The Mannich reaction for the synthesis of this compound proceeds through a series of well-defined steps, initiated by the formation of an iminium ion from the reaction of benzaldehyde and ammonia. This is followed by the enolization of a ketone (such as acetone or a derivative) which then acts as a nucleophile, attacking the iminium ion. A second condensation with another molecule of benzaldehyde and subsequent intramolecular cyclization and dehydration leads to the piperidin-4-one ring.
Caption: Mechanism of the Mannich reaction for this compound synthesis.
Detailed Experimental Protocol for Synthesis
A representative experimental procedure for the synthesis of 2,3,6-triphenylpiperidin-4-one, a closely related analogue, provides a solid foundation for synthesizing the 2-phenyl core.[6]
Materials:
-
Benzaldehyde
-
Phenylacetone (or acetone for the non-3-phenyl derivative)
-
Ammonium acetate
-
Ethanol
-
Ethyl acetate
Procedure:
-
Dissolve ammonium acetate (0.0075 mol) in ethanol (3 ml) with heating.
-
To this solution, add benzaldehyde (0.015 mol) and phenylacetone (0.0075 mol).
-
Heat the mixture until the solution turns yellow.
-
Allow the solution to stand at room temperature for 2-3 days.
-
Collect the precipitated solid by filtration and wash with ethanol.
-
Recrystallize the crude product from a mixture of ethanol and ethyl acetate to yield the pure piperidin-4-one derivative.
Note: For the synthesis of this compound, acetone would be used in place of phenylacetone, and the stoichiometry would need to be adjusted accordingly. A similar double aza-Michael reaction approach using divinyl ketones has also been reported for the synthesis of 2-substituted 4-piperidones, offering an alternative high-yielding route.[7][8]
Exploring the Reactivity: Avenues for Derivatization
The this compound scaffold offers three primary sites for chemical modification, each providing an opportunity to fine-tune the molecule's properties for specific biological targets.
Caption: Key reactive sites on the this compound scaffold.
Modifications at the Nitrogen Atom (N-H)
The secondary amine of the piperidine ring is a key site for introducing a wide variety of substituents to modulate basicity, lipophilicity, and steric bulk.
a) N-Alkylation:
Direct N-alkylation using alkyl halides in the presence of a base like potassium carbonate in DMF is a common method.[9] For more sensitive substrates, the Mitsunobu reaction provides a milder alternative.[9] Reductive amination is another robust method for N-alkylation, involving the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ with a reducing agent like sodium triacetoxyborohydride.[10]
b) N-Arylation:
While less common, N-arylation can be achieved through methods such as the Buchwald-Hartwig amination, providing access to a different class of derivatives.
Reactions of the Ketone Group (C=O)
The carbonyl group at the 4-position is a versatile handle for a variety of chemical transformations.
a) Reduction:
Reduction of the ketone to a secondary alcohol using reducing agents like sodium borohydride introduces a new stereocenter and a hydrogen bond donor/acceptor group, which can significantly impact biological activity.
b) Wittig Reaction:
The Wittig reaction allows for the conversion of the ketone into an exocyclic double bond, providing a scaffold for further functionalization or for creating analogues with altered geometries.[11][12][13][14][15]
c) Formation of Oximes, Hydrazones, and Semicarbazones:
Condensation of the ketone with hydroxylamine, hydrazine derivatives, or semicarbazide hydrochloride yields the corresponding oximes, hydrazones, and semicarbazones.[16][17] These derivatives have been shown to possess a range of biological activities.
Electrophilic Substitution on the Phenyl Ring
The phenyl ring at the 2-position can be further functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can modulate electronic properties and steric interactions.
a) Nitration:
Nitration of the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid.[18] The nitro group can then serve as a handle for further transformations, such as reduction to an amino group. The nitration of related 1-phenylpiperidine derivatives has been reported.[19]
b) Halogenation:
Halogenation, such as bromination or chlorination, can be carried out using appropriate reagents and catalysts to introduce halogen atoms onto the phenyl ring.
Structure-Activity Relationship (SAR) and Pharmacological Applications
The derivatization of the this compound scaffold has led to the discovery of compounds with a wide range of biological activities. Understanding the structure-activity relationship is crucial for the rational design of more potent and selective drug candidates.
Key SAR Insights:
-
N-Substitution: The nature of the substituent on the piperidine nitrogen is often critical for activity. For example, in a series of piperidine-based sigma-1 receptor modulators, the N-substituent played a key role in determining affinity and selectivity.[20]
-
C4-Position: Modifications at the C4-position, such as the introduction of different aryl groups or conversion to oximes and other derivatives, have been shown to significantly influence analgesic, antimicrobial, and anticancer activities.
-
Phenyl Ring Substitution: Substitution on the 2-phenyl ring can impact potency and selectivity. For instance, in a series of 4-phenylpiperidine analgesics, the presence and position of substituents on the phenyl ring were found to be important for their activity.[21]
Caption: Structure-Activity Relationship (SAR) of this compound derivatives.
Applications in Drug Discovery:
The versatility of the this compound scaffold is evident in its application in the development of various therapeutic agents. For instance, the related 4-anilinopiperidine scaffold is a key component of the potent opioid analgesic fentanyl.[22] The piperidine moiety is also a privileged scaffold in the design of ligands for a variety of G-protein coupled receptors, including dopamine and opioid receptors.[10] Furthermore, the piperazine scaffold, which shares structural similarities with piperidine, is a common feature in numerous approved drugs.[23]
Data Presentation: Spectroscopic and Physicochemical Properties
A thorough characterization of the core scaffold and its derivatives is essential for any drug discovery program. Below is a summary of key data for this compound and a representative derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) |
| This compound | C₁₁H₁₃NO | 175.23 | Phenyl-H: 7.2-7.4; Piperidine-H: 2.5-3.5 | C=O: ~209; Phenyl-C: 126-140 | N-H: ~3300; C=O: ~1710 |
| 1-Benzyl-2-phenylpiperidin-4-one | C₁₈H₁₉NO | 265.35 | Phenyl-H: 7.2-7.5; Benzyl-CH₂: ~3.6 | C=O: ~208; Phenyl/Benzyl-C: 127-140 | C=O: ~1715 |
Conclusion and Future Directions
The this compound scaffold represents a highly valuable and versatile starting point for the synthesis of novel compounds with significant therapeutic potential. Its amenability to diversification at multiple positions allows for the systematic exploration of chemical space and the optimization of pharmacological properties. The robust synthetic methodologies, particularly the Mannich reaction, provide accessible routes to the core structure.
Future research in this area will likely focus on the development of more stereoselective synthetic methods to control the chirality of the piperidine ring, which can have a profound impact on biological activity. Furthermore, the application of modern drug design techniques, such as computational modeling and high-throughput screening, will undoubtedly accelerate the discovery of new drug candidates based on this remarkable scaffold. The continued exploration of the chemical space around this compound holds great promise for addressing unmet medical needs across a range of diseases.
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Navigating the Stereochemical Landscape of 2-Phenylpiperidin-4-one: A Technical Guide for Drug Development Professionals
The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery, profoundly influencing a compound's biological activity, safety profile, and pharmacokinetic properties. The piperidine ring, a prevalent structural motif in a vast array of pharmaceuticals, often introduces significant stereochemical complexity.[1][2] This guide focuses on 2-Phenylpiperidin-4-one, a key derivative, to illuminate the principles and techniques essential for mastering its stereochemistry.
The Pivotal Role of Stereoisomerism
This compound possesses a chiral center at the second carbon atom (C2), giving rise to a pair of enantiomers: (R)- and (S)-2-Phenylpiperidin-4-one. These non-superimposable mirror images can exhibit dramatically different pharmacological and toxicological profiles. Consequently, the ability to synthesize and analyze enantiomerically pure forms of this compound is of paramount importance in the development of safe and effective therapeutics.[1]
The presence of the ketone at the C4 position further influences the molecule's conformational preferences, which are critical for its interaction with biological targets. The piperidine ring predominantly adopts a chair conformation to minimize steric strain, with the bulky phenyl group at C2 preferentially occupying an equatorial position to avoid unfavorable 1,3-diaxial interactions.[3]
Synthesis and Conformational Dynamics
The classical synthetic route to racemic this compound often involves the Dieckmann condensation. However, the demand for enantiopure compounds has driven the development of sophisticated asymmetric syntheses.[4] Understanding the conformational equilibrium of the resulting molecule is crucial for predicting its biological activity.
Figure 1. Logical workflow for the synthesis and stereochemical analysis of this compound.
The piperidine ring exists in a dynamic equilibrium between two chair conformers. The energetic preference for the equatorial phenyl conformer is a key determinant of the molecule's overall shape and its ability to bind to a specific receptor.
Definitive Stereochemical Characterization: A Multi-faceted Approach
A combination of analytical techniques is indispensable for the unambiguous assignment of both the absolute configuration and the predominant conformation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformation
NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution.[5][6]
Experimental Protocol: ¹H NMR for Conformational Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Analysis of Coupling Constants: The vicinal coupling constants (³J) between the proton at C2 and the adjacent protons at C3 are particularly diagnostic. A large coupling constant (typically 8-12 Hz) is indicative of a trans-diaxial relationship, suggesting an equatorial phenyl group. Conversely, smaller coupling constants (2-5 Hz) point to cis (axial-equatorial or equatorial-equatorial) relationships.
-
Nuclear Overhauser Effect (NOE) Studies: 2D NOESY or ROESY experiments can reveal through-space correlations between protons, providing definitive evidence for their relative spatial arrangement and confirming the conformational preference.
X-ray Crystallography: The Gold Standard for Absolute Configuration
Single-crystal X-ray diffraction provides an unequivocal determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration.[3][5]
Figure 2. Experimental workflow for single-crystal X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of an enantiomerically pure sample of this compound by slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).[7]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.[5]
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct or Patterson methods. Refine the atomic positions and thermal parameters to obtain an accurate molecular model.[5]
-
Determination of Absolute Stereochemistry: The absolute configuration is typically determined by analyzing anomalous dispersion effects, often quantified by the Flack parameter.
Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity
Chiral HPLC is the workhorse technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.[8][9] This method relies on a chiral stationary phase (CSP) that exhibits differential interactions with the two enantiomers.[9]
Data Presentation: Representative Chiral HPLC Parameters
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination
-
Method Development: Screen various chiral columns and mobile phase compositions to achieve baseline separation of the (R)- and (S)-enantiomers.
-
Sample Preparation: Prepare a solution of the this compound sample in the mobile phase.
-
Analysis: Inject the sample onto the equilibrated chiral HPLC system and record the chromatogram.
-
Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.
Conclusion
A comprehensive understanding and application of these analytical techniques are essential for any drug discovery program involving this compound and related chiral piperidines. The ability to synthesize, separate, and definitively characterize the stereoisomers of this important scaffold is a critical capability for the development of novel therapeutics with optimized efficacy and safety.
References
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Romero, D., et al. (2007). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2474–o2476. [Link]
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Holliday, J. D., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 143(49), 22345–22353. [Link]
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The Multifaceted Pharmacological Profile of 2-Phenylpiperidin-4-one Analogs: A Technical Guide for Drug Discovery
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The 2-phenylpiperidin-4-one core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of pharmacologically active agents. Its inherent structural features, including a basic nitrogen atom, a lipophilic phenyl group, and a central piperidone ring, provide a versatile template for a multitude of chemical modifications. This adaptability has led to the development of analogs with a wide spectrum of therapeutic applications, ranging from potent analgesics and anti-inflammatory agents to promising neuroprotective and antipsychotic drug candidates.[1] This in-depth technical guide provides a comprehensive overview of the pharmacological profile of this compound analogs, with a focus on their synthesis, structure-activity relationships (SAR), and mechanisms of action across various central nervous system (CNS) targets.[2][3][4] This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Synthetic Strategies: Building the this compound Core
The construction of the this compound scaffold is most commonly achieved through the Mannich condensation reaction.[1][5] This one-pot, multi-component reaction offers an efficient route to synthesize a wide variety of substituted piperidin-4-ones.
Exemplary Synthetic Protocol: Mannich Condensation
A typical procedure involves the reaction of an aromatic aldehyde, an amine (often ammonium acetate as an ammonia source), and a ketone in a suitable solvent, such as ethanol.[5]
Step-by-Step Protocol:
-
To a solution of a substituted benzaldehyde (1 equivalent) and a ketone (e.g., acetone or a substituted analog, 1 equivalent) in ethanol, add ammonium acetate (1.5 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water and stir to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified this compound analog.
Further derivatization at the nitrogen atom, the phenyl ring, or the piperidone ring can be readily achieved using standard organic synthesis techniques to generate a library of analogs for pharmacological screening.[1]
Pharmacological Profile: A Multi-Target Landscape
This compound analogs have demonstrated significant activity at a range of CNS targets, highlighting their potential as polypharmacological agents.[4] The following sections delve into their interactions with key receptor systems.
Opioid Receptor Modulation: A Quest for Safer Analgesics
A significant area of investigation for this compound analogs has been their modulation of opioid receptors (μ, δ, and κ). The goal is to develop potent analgesics with reduced side effects compared to traditional opioids.[6]
Structure-Activity Relationship (SAR) at Opioid Receptors:
The affinity of these analogs for opioid receptors is highly dependent on the nature and position of substituents on both the phenyl ring and the piperidine nitrogen.
| Compound ID | N-Substituent | Phenyl-Substituent | μ-Opioid Receptor Affinity (Ki, nM) | δ-Opioid Receptor Affinity (Ki, nM) | κ-Opioid Receptor Affinity (Ki, nM) | Reference |
| Analog A | -CH3 | Unsubstituted | 0.71 (IC50) | 2.1 (IC50) | >1000 | [7] |
| Analog B | -CH2CH2Ph | Unsubstituted | 2.2 | >1000 | Moderate | [8] |
| Analog C | Cyclooctylmethyl | Unsubstituted | High (Antagonist) | Low | Low | [9] |
Key SAR Insights:
-
N-Substituent: Small alkyl groups like methyl often confer high affinity for the μ-opioid receptor.[7] Larger, more complex substituents, such as cyclooctylmethyl, can switch the functional activity from agonist to antagonist.[9] The N-phenethyl substituent is also a common feature in potent opioid ligands.[8]
-
Phenyl Ring Substitution: Modifications to the phenyl ring can fine-tune receptor selectivity and potency.
Mechanism of Action: Biased Agonism
A key strategy in modern opioid drug discovery is the development of "biased agonists" that preferentially activate the G-protein signaling pathway responsible for analgesia, while avoiding the recruitment of β-arrestin, which is implicated in adverse effects like respiratory depression and tolerance. The structural flexibility of the this compound scaffold makes it an attractive starting point for designing such biased ligands.
Dopamine and Serotonin Receptor Interactions: Implications for Psychosis and Mood Disorders
Analogs of this compound have also been explored for their activity at dopamine (D2) and serotonin (5-HT) receptors, which are key targets for antipsychotic and antidepressant medications.[8]
Receptor Binding Affinities:
| Compound ID | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| Pridopidine (ACR16) | Dopamine D2 | Low Affinity | [8] |
| NAN-190 Analog | Serotonin 5-HT1A | 0.4 | |
| Arylpiperazine Derivative | Serotonin 5-HT7 | High Affinity |
Functional Activity:
-
Dopaminergic Stabilizers: Some 4-phenylpiperidine derivatives, such as pridopidine, act as "dopaminergic stabilizers." These compounds exhibit state-dependent D2 receptor antagonism, meaning their effect varies with the local concentration of dopamine. This profile may offer a novel approach to treating neurodegenerative disorders like Huntington's disease.[8]
-
Serotonin Receptor Antagonism: High-affinity antagonists for serotonin receptors, such as 5-HT1A and 5-HT7, have been developed from related piperidine and piperazine scaffolds, suggesting the potential for this compound analogs in treating anxiety and depression.
Experimental Protocols for Pharmacological Characterization
To rigorously assess the pharmacological profile of novel this compound analogs, a series of well-established in vitro and in vivo assays are essential.
In Vitro Assays
1. Radioligand Binding Assay for Opioid Receptors
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the opioid receptor of interest (e.g., CHO-μOR).
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]DAMGO for μ-opioid receptor), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
2. [³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) by quantifying its effect on G-protein activation.
Step-by-Step Protocol:
-
Membrane Preparation: Use cell membranes expressing the G-protein coupled receptor (GPCR) of interest.
-
Assay Buffer: Prepare an assay buffer containing GDP, MgCl₂, and NaCl.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, and the test compound at various concentrations.
-
Incubation: Incubate the plate at 30°C to allow for G-protein activation and binding of [³⁵S]GTPγS.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters.
-
Data Analysis: Plot the data to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) for agonists, or the IC50 for antagonists.
In Vivo Assays
1. Formalin-Induced Paw Licking Test for Analgesia
This model assesses the analgesic potential of a compound by measuring its ability to reduce pain behaviors in response to a chemical irritant. The test has two phases: an early, acute phase (nociceptive pain) and a late, inflammatory phase (persistent pain).[5]
Step-by-Step Protocol:
-
Acclimatization: Acclimate the animals (e.g., mice) to the testing environment.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Formalin Injection: After a predetermined pretreatment time, inject a dilute formalin solution into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately place the animal in an observation chamber and record the amount of time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).
-
Data Analysis: Compare the paw licking/biting time between the treated and vehicle groups to determine the analgesic effect. A reduction in both phases suggests a centrally acting analgesic.[5]
2. Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This model evaluates the anti-inflammatory properties of a compound by measuring its ability to reduce swelling induced by an inflammatory agent.
Step-by-Step Protocol:
-
Baseline Measurement: Measure the initial paw volume of the animals (e.g., rats) using a plethysmometer.
-
Compound Administration: Administer the test compound or vehicle.
-
Carrageenan Injection: After the appropriate pretreatment time, inject a carrageenan solution into the sub-plantar region of the hind paw.
-
Paw Volume Measurement: Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Opioid Receptor Signaling: G-Protein vs. β-Arrestin Pathways
Caption: Opioid receptor signaling pathways.
Experimental Workflow for In Vivo Analgesic Testing
Caption: In vivo analgesic testing workflow.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile platform for the design and development of novel CNS-acting agents. The extensive body of research highlights the significant potential of these analogs as modulators of key neurotransmitter systems, with promising applications in pain management, neurodegenerative disorders, and psychiatric conditions. The ability to fine-tune the pharmacological profile through systematic structural modifications underscores the importance of continued exploration of this chemical space. Future research should focus on leveraging the principles of polypharmacology and biased agonism to design next-generation therapeutics with enhanced efficacy and improved safety profiles. The integration of computational modeling with traditional pharmacological screening will undoubtedly accelerate the discovery of new drug candidates derived from this remarkable scaffold.
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A Technical Guide to 2-Phenylpiperidin-4-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2][3] Among its many derivatives, 2-phenylpiperidin-4-one stands out as a particularly valuable and versatile scaffold. Its structure, featuring a reactive ketone, a modifiable secondary amine, and a strategically placed phenyl group, offers multiple points for synthetic elaboration. This guide provides an in-depth review of the synthesis, reactivity, and application of this important heterocyclic intermediate.
The Strategic Importance of the this compound Core
The this compound scaffold is a privileged structure in drug discovery. The phenyl group can engage in crucial π-stacking or hydrophobic interactions within protein binding pockets, while the piperidone core provides a rigid framework that can be functionalized to optimize potency, selectivity, and pharmacokinetic properties. Derivatives of this core are integral to numerous biologically active compounds, including analgesics, anticancer agents, and central nervous system (CNS) modulators.[1][4][5] Notably, the broader class of 4-piperidones are key intermediates in the synthesis of potent analgesics like fentanyl and its analogues.[5][6][7]
Synthesis of the this compound Scaffold
The construction of the this compound ring system can be accomplished through several strategic approaches. The choice of method often depends on the desired substitution pattern, scalability, and stereochemical requirements.
Mannich and Related Condensation Reactions
The Mannich reaction is a classical and widely employed method for synthesizing 4-piperidone derivatives.[1][4][8] This multicomponent reaction involves the condensation of a compound with an active methylene group (like a ketone), an aldehyde, and an amine. For this compound, this typically involves:
-
Amine Source : Ammonia or an ammonium salt (e.g., ammonium acetate) to provide the ring nitrogen.
-
Aldehyde : Benzaldehyde, which installs the C2-phenyl group.
-
Ketone Component : An acetone equivalent or a more complex ketone like ethyl methyl ketone.[9]
The reaction proceeds via the formation of an imine from the aldehyde and amine, followed by nucleophilic attack from the enol or enolate of the ketone component, leading to a double condensation that forms the heterocyclic ring.[1] While effective for producing symmetrically substituted 2,6-diarylpiperidones, achieving monosubstitution at the 2-position can be challenging and may require alternative strategies or careful control of stoichiometry.[1][10]
Workflow for Mannich-type Synthesis of Substituted Piperidones
Caption: General workflow for the synthesis of 4-piperidone scaffolds via the Mannich condensation reaction.
Cycloaddition and Asymmetric Approaches
Modern synthetic methods offer more control over the stereochemistry of the piperidine ring. Catalytic asymmetric synthesis, such as rhodium-catalyzed [2+2+2] cycloadditions, can construct polysubstituted piperidine scaffolds with high enantioselectivity.[11] While not a direct route to this compound itself, these methods are crucial for creating chiral derivatives, which is often a requirement for potent and selective drug candidates.[11] Similarly, organocatalytic asymmetric approaches have been developed for the synthesis of 2-substituted piperidines, providing access to enantiomerically enriched building blocks.[12]
Key Chemical Transformations and Reactivity
The true utility of this compound lies in its versatile reactivity, which allows for diversification at three primary sites: the C4-ketone, the N-H amine, and the α-carbons.
Reactions at the C4-Carbonyl Group
The ketone functionality is a hub for a wide range of transformations:
-
Reduction : The ketone can be reduced to a hydroxyl group using standard reducing agents like sodium borohydride (NaBH₄), yielding the corresponding 4-hydroxypiperidine. This alcohol can be further functionalized, for example, by esterification.[8]
-
Grignard and Organolithium Addition : The addition of organometallic reagents, such as phenylmagnesium bromide, allows for the installation of a second substituent at the C4 position, leading to tertiary alcohols like 4-phenyl-4-hydroxypiperidine derivatives.[8][13]
-
Wittig Reaction : The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) can be used to convert the carbonyl into a methylene group or a substituted alkene.
-
Formation of Imines and Derivatives : Condensation with amines or amine derivatives, such as hydroxylamine or thiosemicarbazide, yields oximes and thiosemicarbazones, respectively.[9] These derivatives can possess their own distinct biological activities.[9]
Reactions at the Piperidine Nitrogen
The secondary amine is readily functionalized to introduce substituents that can modulate the molecule's pharmacological profile:
-
N-Alkylation : Reaction with alkyl halides or reductive amination with aldehydes/ketones introduces alkyl groups onto the nitrogen. This is a common strategy in drug synthesis, for instance, in the preparation of N-phenethyl-4-piperidone (NPP), a precursor to fentanyl.[6][14]
-
N-Acylation : Treatment with acid chlorides or anhydrides yields N-acyl derivatives.
-
N-Arylation : Buchwald-Hartwig or Ullmann coupling reactions can be used to attach aryl or heteroaryl groups to the nitrogen atom.
Key Reactivity Sites of this compound
Caption: Functionalization points on the this compound scaffold.
Applications in Drug Development
The this compound core and its derivatives are found in a variety of pharmacologically active agents.
| Compound Class / Application | Therapeutic Area | Significance of the Scaffold |
| Opioid Analgesics | Pain Management | The 4-piperidone core is a precursor to fentanyl and related potent µ-opioid receptor agonists.[5][6] |
| Anticancer Agents | Oncology | Certain 3,5-bis(ylidene)-4-piperidone derivatives, mimics of curcumin, show antitumor activity.[15][16] |
| Antimicrobial Agents | Infectious Disease | Piperidone derivatives have been reported to possess antibacterial and antifungal properties.[1][9] |
| CNS Agents | Neurology/Psychiatry | The piperidine ring is a common feature in antipsychotics, and derivatives can act as high-affinity sigma receptor ligands.[17] |
| Anti-HIV Agents | Virology | The piperidin-4-one nucleus has been explored as a pharmacophore for developing anti-HIV agents.[4] |
Detailed Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones
This protocol is adapted from a standard Mannich condensation procedure for synthesizing substituted 4-piperidones, which serves as a foundational method in this area.[9]
Objective: To synthesize a series of 2,6-diaryl-3-methyl-4-piperidones via a one-pot Mannich reaction.
Materials:
-
Ethyl methyl ketone
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ammonium acetate
-
Ethanol (95%)
-
Hydrochloric acid (concentrated)
-
Ice
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine the substituted aromatic aldehyde (0.2 mol), ethyl methyl ketone (0.1 mol), and ammonium acetate (0.15 mol) in 50 mL of 95% ethanol.
-
Reaction Execution: Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. Slowly add 50 mL of water to the flask, followed by 20 mL of concentrated hydrochloric acid, while cooling in an ice bath.
-
Precipitation: Allow the mixture to stand overnight in a refrigerator. The hydrochloride salt of the piperidone product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol, followed by diethyl ether.
-
Free Base Liberation: To obtain the free base, suspend the hydrochloride salt in a mixture of chloroform and aqueous ammonia. Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water or benzene-petroleum ether) to yield the pure 2,6-diaryl-3-methyl-4-piperidone.[1]
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[9]
Rationale of Choices:
-
Ammonium Acetate: Serves as a convenient, in-situ source of ammonia for the reaction.
-
Ethanol: A common, effective solvent that dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
-
Acidification: The addition of HCl protonates the piperidone nitrogen, forming the hydrochloride salt which is often less soluble and crystallizes out, simplifying isolation from the reaction mixture.
Conclusion and Future Outlook
This compound and its related structures are more than just synthetic intermediates; they are enabling scaffolds that continue to fuel innovation in medicinal chemistry. Their straightforward synthesis via robust methods like the Mannich reaction, combined with their versatile reactivity, ensures their continued relevance. Future research will likely focus on developing novel asymmetric syntheses to access specific stereoisomers with greater precision and on exploring new biological targets for this privileged pharmacophore. The rich chemistry of the 4-piperidone core guarantees its place in the toolbox of organic and medicinal chemists for years to come.
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Methodological & Application
Synthesis of 2-Phenylpiperidin-4-one: A Detailed Guide to Key Synthetic Protocols
Introduction: The Significance of the 2-Phenylpiperidin-4-one Scaffold
The this compound core is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its rigid structure and the presence of key functional groups—a secondary amine, a ketone, and a phenyl group—make it a versatile building block for the synthesis of a diverse array of biologically active molecules. This piperidone derivative is a key intermediate in the development of analgesics, antipsychotics, and other central nervous system (CNS) active agents. The strategic placement of the phenyl group at the 2-position introduces a crucial element of chirality and steric bulk, which can profoundly influence the pharmacological profile of its derivatives.
This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of two primary synthetic strategies: a Mannich-type cyclization and the Dieckmann condensation. The protocols are presented with an emphasis on the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Method 1: Acid-Promoted Mannich-Type Cyclization
The Mannich reaction and its variants are powerful tools for the construction of β-amino carbonyl compounds, which are direct precursors to the piperidone ring system.[1] In this approach, a primary aminoacetal is condensed with benzaldehyde, followed by an acid-promoted intramolecular cyclization to yield the desired this compound.[2] This method is advantageous due to its convergent nature and the ready availability of the starting materials.
Causality Behind Experimental Choices
The selection of a primary aminoacetal is critical as the acetal group serves as a masked ketone functionality, preventing unwanted side reactions during the initial condensation with benzaldehyde. The use of a dry acid medium is essential for the subsequent cyclization. The acid protonates the acetal, facilitating the formation of an enol ether, which then acts as a nucleophile, attacking the intramolecular iminium salt generated from the condensation of the amine and benzaldehyde.[2] This intramolecular Mannich-type reaction is a highly efficient method for forming the six-membered piperidone ring.
Experimental Workflow: Mannich-Type Cyclization
Caption: Workflow for the synthesis of this compound via Mannich-type cyclization.
Detailed Protocol: Acid-Promoted Mannich-Type Cyclization
Materials:
-
Aminoacetaldehyde diethyl acetal
-
Benzaldehyde
-
Anhydrous Toluene
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Condensation: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add aminoacetaldehyde diethyl acetal (1 equivalent) and benzaldehyde (1 equivalent) in anhydrous toluene.
-
Reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap. This step forms the corresponding imine intermediate.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
Cyclization: Dissolve the crude imine in anhydrous toluene and cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Method 2: Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester in the presence of a base to form a β-keto ester.[3] This powerful ring-forming reaction is a cornerstone in the synthesis of five- and six-membered rings and is particularly useful for the preparation of N-substituted piperidones, which are key intermediates in the synthesis of pharmaceuticals like fentanyl.[4] For the synthesis of this compound, a suitably substituted amino diester is required as the precursor.
Causality Behind Experimental Choices
The choice of a strong, non-nucleophilic base, such as sodium hydride or sodium tert-butoxide, is crucial for the deprotonation of the α-carbon of one of the ester groups to generate the enolate nucleophile. The reaction is typically carried out in an aprotic solvent like toluene or THF to prevent side reactions of the strong base. The subsequent hydrolysis and decarboxylation of the resulting β-keto ester are necessary to yield the final this compound. This two-step process from the β-keto ester is often performed in a "one-pot" manner to improve efficiency.
Reaction Mechanism: Dieckmann Condensation
Caption: Mechanism of this compound synthesis via Dieckmann condensation.
Detailed Protocol: Dieckmann Condensation
Materials:
-
Diethyl 3-(phenyl(2,2-diethoxyethyl)amino)propanoate (or a similar amino diester precursor)
-
Sodium hydride (60% dispersion in mineral oil) or Sodium tert-butoxide
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Cyclization: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous toluene.
-
Slowly add a solution of the amino diester precursor (1 equivalent) in anhydrous toluene to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 0°C and carefully quench the excess sodium hydride by the slow addition of ethanol.
-
Hydrolysis and Decarboxylation: Add concentrated hydrochloric acid to the reaction mixture and reflux for an additional 4-6 hours to effect hydrolysis of the ester and decarboxylation.
-
Cool the mixture to room temperature and neutralize with a sodium hydroxide solution until the pH is approximately 8-9.
-
Work-up and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
Quantitative Data Summary
| Synthesis Method | Key Reactants | Typical Solvents | Catalyst/Base | Reaction Time (approx.) | Typical Yield |
| Mannich-Type Cyclization | Aminoacetaldehyde diethyl acetal, Benzaldehyde | Toluene | Trifluoroacetic acid | 16-24 hours | 50-70% |
| Dieckmann Condensation | Substituted Amino Diester | Toluene, THF | Sodium Hydride, Sodium tert-butoxide | 8-14 hours | 60-80% |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the chemical structure, showing characteristic peaks for the phenyl, piperidone ring, and amine protons.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300-3400 cm-1) and the C=O stretch of the ketone (around 1710-1730 cm-1).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Conclusion and Future Perspectives
The synthesis of this compound via Mannich-type cyclization and Dieckmann condensation represents robust and reliable methods for accessing this important synthetic intermediate. The choice of method will often depend on the availability of starting materials and the desired scale of the synthesis. Understanding the mechanistic details and the rationale behind the experimental conditions allows for optimization and adaptation of these protocols for the synthesis of a wide range of substituted piperidone derivatives. As the demand for novel CNS-active agents continues to grow, the development of efficient and stereoselective syntheses of this compound and its analogs will remain a critical area of research in synthetic and medicinal chemistry.
References
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Wikipedia. Dieckmann condensation. Wikipedia. Available at: [Link]
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- Wang, L., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1+ 2+ 3] strategy. Nature Communications, 14(1), 5347.
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- Noller, C. R., & Baliah, V. (1948). Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853-3855.
- BenchChem. Application Notes and Protocols: Experimental Procedure for the Mannich Reaction with Acetophenone. (2025).
- ChemicalBook. 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis. (2023).
- The Royal Society of Chemistry. Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers.
- Phillips, A. F. (2022). Synthesis of piperidine-and piperidinone-based drugs via a nitro-Mannich reaction. In Nitro-Mannich Reaction (pp. 1-21). Elsevier.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
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Application Notes & Protocols: A Guide to the Mannich Reaction for 2,6-Diarylpiperidin-4-one Synthesis
Introduction: The Significance of the Piperidin-4-one Scaffold
The 2,6-diarylpiperidin-4-one structural motif is a privileged scaffold in medicinal chemistry and drug development. Compounds containing this core heterocycle exhibit a remarkable breadth of pharmacological activities, including anticancer, analgesic, antipyretic, antiviral, and antimicrobial properties[1][2][3][4]. Their therapeutic potential stems from the rigid, chair-like conformation of the piperidine ring, which allows the aryl substituents at the 2 and 6 positions to orient in specific vectors, facilitating precise interactions with biological targets. The classical Mannich reaction provides a robust and efficient one-pot method for constructing this valuable heterocyclic system from readily available starting materials[5][6]. This guide offers a detailed exploration of the reaction mechanism, a step-by-step protocol for synthesis, and critical insights into experimental optimization and troubleshooting.
Reaction Overview and Mechanism
The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base[7][8]. In the context of 2,6-diarylpiperidin-4-one synthesis, the reaction involves a substituted aromatic aldehyde, a ketone (acting as the enolizable component), and an amine source, typically ammonium acetate or another primary amine[6].
The reaction proceeds through two key stages:
-
Iminium Ion Formation: The aromatic aldehyde reacts with the amine source (e.g., ammonia from ammonium acetate) to form an intermediate imine. This imine is then protonated under the acidic reaction conditions (often facilitated by acetic acid) to generate a highly electrophilic iminium ion.
-
Nucleophilic Attack and Cyclization: The ketone, in equilibrium with its enol form, acts as a nucleophile. Two molecules of the enol sequentially attack two molecules of the pre-formed iminium ion. This double Mannich reaction, followed by an intramolecular cyclization and dehydration, yields the final 2,6-diarylpiperidin-4-one ring system.
Caption: General mechanism of the Mannich reaction for piperidin-4-one synthesis.
Experimental Protocol: One-Pot Synthesis of 2,6-Diarylpiperidin-4-one
This protocol details a representative one-pot synthesis using substituted benzaldehyde, acetone, and ammonium acetate. The procedure is adaptable for various substituted aryl aldehydes.
Materials & Reagents:
| Reagent | Molar Ratio | Example Quantity (for 10 mmol scale) | Purity | Notes |
| Substituted Benzaldehyde | 2.0 eq | 20.0 mmol | >98% | Liquid or solid |
| Acetone | 1.0 eq | 10.0 mmol | ACS Grade | Must be enolizable |
| Ammonium Acetate | 1.0 - 1.5 eq | 10.0 - 15.0 mmol | >97% | Serves as the amine source |
| Ethanol (95%) | - | 25 - 50 mL | Reagent Grade | Solvent |
| Glacial Acetic Acid | Catalytic | ~0.5 mL | >99% | Catalyst; promotes iminium ion formation |
Step-by-Step Methodology:
-
Reactor Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add the substituted benzaldehyde (2.0 eq), acetone (1.0 eq), and ammonium acetate (1.5 eq).
-
Solvent and Catalyst Addition: Add ethanol (30 mL) to the flask to dissolve the reagents, followed by the addition of a catalytic amount of glacial acetic acid (~0.5 mL). Acetic acid is crucial as its absence may lead to an incomplete reaction[5].
-
Reaction Execution: Heat the mixture to reflux (typically 70-80°C) with continuous stirring. The reaction progress should be monitored using Thin Layer Chromatography (TLC) every 1-2 hours. Typical reaction times can range from 4 to 12 hours, depending on the reactivity of the aldehyde.
-
Product Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature. Then, place the flask in an ice bath for 30-60 minutes to facilitate the precipitation of the crude product.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals sequentially with cold water and then a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Drying and Purification: Dry the crude product in a vacuum oven at 50-60°C. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/acetone mixture, to yield the pure 2,6-diarylpiperidin-4-one[9].
Caption: Experimental workflow for the one-pot synthesis of 2,6-diarylpiperidin-4-ones.
Key Experimental Parameters and Optimization
The success of the Mannich reaction is highly dependent on several factors. Understanding these allows for rational optimization and troubleshooting.
-
Stoichiometry: A 2:1 molar ratio of aldehyde to ketone is essential for the formation of the desired 2,6-disubstituted product. An excess of the ammonium source can help drive the initial imine formation.
-
Catalyst: The reaction is typically acid-catalyzed. Glacial acetic acid is effective as it both protonates the intermediate imine to form the reactive iminium ion and maintains a favorable pH for the reaction[5]. Other Lewis or Brønsted acids can be explored, but their strength can impact selectivity and yield[10].
-
Solvent: Ethanol is a common solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux. The choice of solvent can influence reaction rates and solubility of the final product.
-
Temperature: Refluxing is generally required to provide sufficient activation energy for the C-C bond-forming steps[9]. However, excessively high temperatures can lead to side product formation or decomposition. Optimization of the temperature is crucial for balancing reaction rate and yield[9][10].
-
Reaction Time: Monitoring the reaction by TLC is critical. Insufficient reaction time will result in low conversion, while excessively long times can lead to the formation of byproducts[9].
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive amine source (degraded ammonium acetate).2. Insufficient catalyst or incorrect pH.3. Low reaction temperature or insufficient time.[9]4. Impure starting materials (e.g., oxidized aldehyde).[11] | 1. Use fresh, high-quality ammonium acetate.2. Ensure a catalytic amount of acetic acid is added.3. Confirm reflux temperature is reached and monitor reaction to completion via TLC.4. Purify starting materials if necessary. |
| Formation of Side Products | 1. Incorrect stoichiometry leading to mono-aminated or other byproducts.2. Reaction temperature is too high, causing polymerization or decomposition.[10]3. Extended reaction time beyond completion. | 1. Carefully measure and verify the 2:1:1.5 ratio of aldehyde:ketone:amine source.2. Lower the reaction temperature and monitor closely.3. Stop the reaction as soon as TLC indicates consumption of the limiting reagent. |
| Product Fails to Crystallize | 1. Product is too soluble in the reaction solvent.2. Formation of an oil instead of a solid. | 1. Concentrate the reaction mixture by removing some solvent under reduced pressure.2. Try adding a non-polar co-solvent (e.g., hexane) to induce precipitation or use scratching technique. |
Applications in Drug Development
The 2,6-diarylpiperidin-4-one core is a cornerstone in the synthesis of pharmacologically potent molecules. The nitrogen atom and the ketone's carbonyl group provide handles for further functionalization, allowing for the creation of diverse chemical libraries. These compounds have been investigated as anti-cancer agents, showing activity against various cancer cell lines[2][12]. Furthermore, derivatives have demonstrated significant analgesic, antipyretic, and anti-inflammatory activities, making this scaffold a high-value target for ongoing drug discovery efforts[1][3].
References
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Anthwal, A., et al. (2016). Synthesis of 4-piperidone Based Curcuminoids with Anti-inflammatory and Anti-Proliferation Potential in Human Cancer Cell Lines. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
-
IJPBS. (N.D.). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME NEW 2,6-DIARYLPIPERIDIN-4-ONE DER. International Journal of Pharma and Bio Sciences. Available at: [Link]
-
Kamal, A., et al. (2002). Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Lu, H., et al. (2015). An Efficient, Mild, Solvent-Free, One-Pot Three-Component Mannich Reaction. Synthesis. Available at: [Link]
-
Mannich, C., & Krosche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie. Available at: [Link]
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Mymoona, S. K., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules. Available at: [Link]
-
Narayanasamy, R., et al. (2014). Syntheses, characterization and evaluation of novel 2,6-diarylpiperidin-4-ones as potential analgesic-antipyretic agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Theng, B.K.G. (2018). Mannich Reaction. Clay Mineral Catalysis of Organic Reactions. Available at: [Link]
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Unnisa, A., & Parveen, R. (2011). Piperidin-4-one: the potential pharmacophore. Journal of Pharmacy Research. Available at: [Link]
-
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. Organic & Biomolecular Chemistry. Available at: [Link]
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Application Note & Protocol: A Streamlined One-Pot Synthesis of N-Phenethyl-4-piperidone
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Phenethyl-4-piperidone and the Elegance of One-Pot Synthesis
N-phenethyl-4-piperidone is a critical chemical intermediate in the synthesis of a wide array of pharmacologically active molecules, most notably as a precursor to the potent analgesic fentanyl and its analogues. The phenethyl moiety is a common feature in many opioid receptor ligands, and the 4-piperidone core provides a versatile scaffold for further chemical modifications. The traditional multi-step synthesis of this key intermediate often involves cumbersome isolation and purification of intermediates, leading to lower overall yields, increased waste, and longer production times.
This application note details a robust and efficient one-pot synthesis of N-phenethyl-4-piperidone. This approach significantly streamlines the manufacturing process by combining multiple reaction steps into a single reaction vessel, thereby minimizing manual handling, reducing solvent usage, and improving process economy. The protocol described herein is designed for reproducibility and scalability, offering a practical solution for both academic research and industrial drug development settings.
Reaction Principle: A Tandem Approach to Amine Synthesis and Cyclization
The one-pot synthesis of N-phenethyl-4-piperidone is a testament to the efficiency of tandem reactions. The process elegantly combines the formation of a key intermediate, 4,4-di(ethoxycarbonyl)-1-phenethylpiperidine, and its subsequent hydrolysis and decarboxylation in a single reaction vessel. This is achieved through a dialkylation of a primary amine followed by an in-situ Dieckmann condensation or a similar cyclization reaction.
The overall transformation can be conceptualized as the reaction of phenethylamine with ethyl acrylate, followed by a cyclization and subsequent hydrolysis and decarboxylation to yield the desired N-phenethyl-4-piperidone. The choice of reagents and reaction conditions is critical to favor the desired reaction pathway and minimize the formation of side products.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the one-pot synthesis of N-phenethyl-4-piperidone.
Reagents and Materials
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Notes |
| Phenethylamine | C₈H₁₁N | 121.18 | 1.0 eq | Ensure high purity. |
| Ethyl acrylate | C₅H₈O₂ | 100.12 | 2.2 eq | Stabilized with hydroquinone. |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 1.1 eq | Handle under inert atmosphere. |
| Ethanol | C₂H₆O | 46.07 | As solvent | Anhydrous grade. |
| Hydrochloric acid | HCl | 36.46 | As required | Concentrated (37%). |
| Sodium hydroxide | NaOH | 40.00 | As required | For pH adjustment. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | For extraction | Anhydrous grade. |
| Magnesium sulfate | MgSO₄ | 120.37 | As required | Anhydrous, for drying. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 200 mL of anhydrous ethanol.
-
Carefully add sodium ethoxide (1.1 eq) to the ethanol with stirring under an inert atmosphere (e.g., nitrogen or argon).
-
-
Addition of Phenethylamine:
-
Once the sodium ethoxide has completely dissolved, add phenethylamine (1.0 eq) dropwise to the solution at room temperature. Stir the mixture for 15 minutes.
-
-
Michael Addition:
-
Add ethyl acrylate (2.2 eq) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40 °C using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
-
Hydrolysis and Decarboxylation:
-
After the reflux period, cool the reaction mixture to room temperature.
-
Slowly add concentrated hydrochloric acid (e.g., 6 M solution) until the pH of the mixture is approximately 1.
-
Heat the acidic mixture to reflux and maintain for 8-12 hours to facilitate hydrolysis and decarboxylation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture by adding a saturated solution of sodium hydroxide until the pH is approximately 10-11.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude N-phenethyl-4-piperidone can be purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Process Validation: Ensuring Purity and Identity
The successful synthesis of N-phenethyl-4-piperidone must be confirmed through rigorous analytical techniques.
Analytical Methods
| Technique | Purpose | Expected Outcome |
| Thin Layer Chromatography (TLC) | Monitor reaction progress and assess purity of fractions. | A single spot for the purified product with a distinct Rf value from starting materials. |
| ¹H NMR Spectroscopy | Confirm the chemical structure and identify characteristic protons. | Peaks corresponding to the phenethyl and piperidone protons. |
| ¹³C NMR Spectroscopy | Confirm the carbon framework of the molecule. | Signals corresponding to the carbonyl carbon and other carbons in the structure. |
| Mass Spectrometry (MS) | Determine the molecular weight and confirm the molecular formula. | A molecular ion peak corresponding to the mass of N-phenethyl-4-piperidone (C₁₃H₁₇NO, M+ = 203.28). |
| Infrared (IR) Spectroscopy | Identify key functional groups. | A strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretch of the ketone. |
Visualizing the Workflow
The following diagram illustrates the logical flow of the one-pot synthesis protocol.
Caption: Workflow for the one-pot synthesis of N-phenethyl-4-piperidone.
Logical Flow of Process Validation
The following diagram outlines the validation process to confirm the identity and purity of the synthesized compound.
Caption: Logical flow for the analytical validation of synthesized N-phenethyl-4-piperidone.
References
-
"A Novel and Efficient One-Pot Synthesis of N-Substituted-4-piperidones" - Synthetic Communications, Taylor & Francis. [Link]
-
"One-pot synthesis of N-phenethyl-4-piperidone" - Chemical Papers, Springer. [Link]
-
"Synthesis of N-phenethyl-4-piperidone" - Organic Syntheses. [Link]
-
"Facile one-pot synthesis of N-substituted-4-piperidones" - Tetrahedron Letters, Elsevier. [Link]
Application Note: Spectroscopic Characterization of 2-Phenylpiperidin-4-one
Abstract
2-Phenylpiperidin-4-one is a heterocyclic ketone that serves as a crucial structural motif and synthetic intermediate in the development of various pharmaceutical agents. Its piperidine core is a prevalent feature in numerous biologically active compounds and natural alkaloids.[1] Accurate and unambiguous structural confirmation is paramount for quality control, reaction monitoring, and regulatory submission in drug discovery and development. This application note provides a comprehensive guide to the spectroscopic characterization of this compound using a suite of orthogonal analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We present detailed, field-proven protocols, interpretative guidance, and the causal reasoning behind experimental choices, designed for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Overview
The structure of this compound comprises a six-membered piperidine ring containing a secondary amine (N-H), a ketone (C=O) at the 4-position, and a phenyl group at the 2-position. This combination of functional groups gives rise to a distinct spectroscopic fingerprint that can be systematically decoded.
-
¹H NMR will reveal the number of unique proton environments, their connectivity through spin-spin coupling, and their chemical environment.
-
¹³C NMR provides a map of the carbon skeleton, identifying the carbonyl, aromatic, and aliphatic carbons.
-
Mass Spectrometry confirms the molecular weight and provides structural clues through characteristic fragmentation patterns.
-
Infrared Spectroscopy identifies the key functional groups (N-H, C=O, aromatic C-H, and C=C) based on their vibrational frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation. By probing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.
Rationale for Experimental Choices
The choice of a deuterated solvent is critical to avoid large, interfering solvent signals in ¹H NMR. Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds due to its excellent dissolving power and well-defined residual peak at ~7.26 ppm. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) because it is chemically inert, volatile, and its 12 equivalent protons give a single, sharp signal that does not typically overlap with analyte signals.[2]
Protocol: ¹H and ¹³C NMR Sample Preparation and Acquisition
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound into a clean, dry vial.
-
Dissolution: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the vial. Gently swirl to ensure complete dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm, which is optimal for most modern spectrometers.
-
Acquisition: Insert the sample into the NMR spectrometer. Perform standard instrument setup routines (locking, tuning, shimming) to optimize magnetic field homogeneity.
-
Data Collection: Acquire the ¹H spectrum, followed by the ¹³C spectrum. A greater number of scans are required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[3]
Expected NMR Data and Interpretation
The following tables summarize the expected chemical shifts for this compound, compiled from analyses of structurally similar piperidin-4-ones.[3][4][5]
Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |
| ~ 7.25 - 7.40 | Multiplet | 5H | Aromatic (C₆H₅) | Protons on the phenyl ring are in a characteristic aromatic region.[6] |
| ~ 4.20 | Doublet of doublets | 1H | H-2 (CH-Ph) | This proton is deshielded by the adjacent nitrogen and the phenyl group. |
| ~ 3.30 - 3.50 | Multiplet | 2H | H-6 (CH₂) | Protons adjacent to the nitrogen atom are deshielded. |
| ~ 2.70 - 2.90 | Multiplet | 2H | H-3 (CH₂) | Protons adjacent to the phenyl-bearing carbon (C-2). |
| ~ 2.40 - 2.60 | Multiplet | 2H | H-5 (CH₂) | Protons alpha to the carbonyl group are deshielded due to the electron-withdrawing nature of the ketone. |
| ~ 2.00 | Broad singlet | 1H | N-H | The chemical shift of the amine proton is variable and concentration-dependent; it often appears as a broad signal.[7] |
Table 2: Expected ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
| ~ 208.0 | C-4 (C=O) | Carbonyl carbons in ketones typically resonate at very low field (>200 ppm).[8] |
| ~ 140.0 | C-ipso | Quaternary aromatic carbon attached to the piperidine ring. |
| ~ 128.0 - 129.0 | C-ortho, C-meta, C-para | Aromatic carbons of the phenyl ring.[8] |
| ~ 62.0 | C-2 | Carbon atom bonded to both the nitrogen and the phenyl group, resulting in significant deshielding. |
| ~ 48.0 | C-6 | Carbon adjacent to the nitrogen atom. |
| ~ 45.0 | C-5 | Carbon alpha to the carbonyl group. |
| ~ 40.0 | C-3 | Aliphatic carbon in the piperidine ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the analyte and offers structural insights through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for polar, nitrogen-containing compounds like this compound, as it typically yields a prominent protonated molecular ion [M+H]⁺ with minimal initial fragmentation.[9]
Protocol: ESI-MS Analysis
Caption: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 - 1 mg/mL) in a suitable solvent system, such as 50:50 methanol:water with 0.1% formic acid. The acid facilitates protonation to form the [M+H]⁺ ion.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: Operate the ESI source in positive ion mode. A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).
-
Tandem MS (MS/MS): For fragmentation analysis, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.
Expected Mass Spectrum and Fragmentation
This compound has a molecular formula of C₁₁H₁₃NO and a monoisotopic mass of 175.10 g/mol .[10]
-
Molecular Ion: In ESI-MS (positive mode), the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 176.1 .
-
Fragmentation Pattern: The fragmentation of piperidine derivatives is often driven by cleavages alpha to the nitrogen atom and ring-opening reactions.[9] The phenyl group and carbonyl group also direct fragmentation.
Table 3: Expected Key Fragments in ESI-MS/MS
| m/z Value | Proposed Fragment | Rationale for Formation |
| 176.1 | [M+H]⁺ | Protonated molecular ion. |
| ~148.1 | [M+H - CO]⁺ | Loss of a neutral carbon monoxide molecule from the ketone, a common fragmentation for cyclic ketones.[11] |
| ~104.1 | [C₈H₈]⁺ or [C₇H₇N]⁺ | Fragment corresponding to a styrene radical cation or a related nitrogen-containing fragment from ring cleavage. |
| ~77.1 | [C₆H₅]⁺ | Phenyl cation, resulting from cleavage of the bond between the phenyl group and the piperidine ring. |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational transitions of its chemical bonds. It is an excellent technique for the rapid identification of key functional groups.[12]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient method for solid samples, requiring minimal preparation.
-
Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (H₂O, CO₂) absorptions.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Expected IR Absorption Bands
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |
| ~ 3320 - 3350 | Medium | N-H Stretch | Secondary Amine | The N-H stretching vibration for secondary amines typically appears in this region as a single, moderately sharp peak.[7] |
| ~ 3010 - 3080 | Medium-Weak | Aromatic C-H Stretch | Phenyl Group | C-H stretching vibrations on an aromatic ring occur just above 3000 cm⁻¹.[12] |
| ~ 2850 - 2960 | Medium | Aliphatic C-H Stretch | Piperidine Ring (CH₂) | C-H stretching from the methylene groups of the saturated ring.[12] |
| ~ 1710 - 1725 | Strong | C=O Stretch | Ketone | This strong, sharp absorption is highly characteristic of a saturated cyclic ketone and is a key diagnostic peak.[13] |
| ~ 1600, ~1495 | Medium-Weak | C=C Stretch | Aromatic Ring | These two bands are characteristic of the phenyl ring skeletal vibrations. |
| ~ 1280 | Medium | C-N Stretch | Amine | The stretching vibration of the carbon-nitrogen bond.[7] |
| ~ 700 and ~750 | Strong | C-H Out-of-plane bend | Monosubstituted Phenyl | These strong bands are diagnostic for a monosubstituted benzene ring. |
Integrated Spectroscopic Analysis
The definitive structural confirmation of this compound is achieved by integrating the data from all three spectroscopic techniques.
-
IR confirms the presence of the N-H (~3330 cm⁻¹), C=O (~1715 cm⁻¹), and monosubstituted phenyl (~700, 750 cm⁻¹) groups.
-
MS confirms the molecular weight with the [M+H]⁺ ion at m/z 176.1.
-
¹³C NMR confirms the carbon count (11 unique signals) and the presence of a ketone (~208 ppm), six aromatic carbons (~128-140 ppm), and four distinct aliphatic carbons.
-
¹H NMR provides the final piece of the puzzle, showing the connectivity of the protons. The integration (5H aromatic, 7H aliphatic, 1H amine) matches the structure, and the coupling patterns would allow for the precise assignment of each proton on the piperidine ring, confirming the 2-phenyl substitution pattern.
This multi-technique approach provides a self-validating system, ensuring a high degree of confidence in the structural identity and purity of this compound for its application in research and drug development.
References
-
FTIR spectrum of PPD. | Download Scientific Diagram. (n.d.). Retrieved January 13, 2026, from [Link]
- Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2018). Journal of Al-Nahrain University, 21(2), 64-72.
- Pandiarajan, K., & Mohan, R. T. S. (1986). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316.
- Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). (2014). Chemical Science Transactions, 3(2), 717-721.
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Retrieved January 13, 2026, from [Link]
- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. (2015). Royal Society of Chemistry.
-
1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 13, 2026, from [Link]
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4(4), 192-199.
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Retrieved January 13, 2026, from [Link]
- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 13, 2026, from [Link]
- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.).
-
Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives | Request PDF. (2018). Retrieved January 13, 2026, from [Link]
- Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. (2020). Asian Journal of Chemistry, 32(4), 981-984.
-
mass spectra - fragmentation patterns. (n.d.). Retrieved January 13, 2026, from [Link]
- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.
-
1-Phenyl-4-piperidinone. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
- Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. (2018). Molecules, 23(10), 2465.
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 85-102.
- Table of Characteristic IR Absorptions. (n.d.).
-
Mass fragmentation pattern for... | Download Scientific Diagram. (n.d.). Retrieved January 13, 2026, from [Link]
- INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. (n.d.). Gelest, Inc.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters, 4(4), 192-199.
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Application Note: A Guide to ¹H and ¹³C NMR Data for Piperidin-4-one Derivatives
Introduction: The Significance of Piperidin-4-ones in Modern Drug Discovery
The piperidin-4-one scaffold is a privileged heterocyclic motif of paramount importance in medicinal chemistry and drug development. Its rigid, chair-like conformation provides a three-dimensional framework that can be strategically functionalized to create compounds with a wide array of pharmacological activities. Derivatives of piperidin-4-one are integral components of numerous approved drugs and clinical candidates, targeting a diverse range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The therapeutic applications of these compounds span from analgesics and antipsychotics to antiviral and anticancer agents.
Given their significance, the unambiguous structural characterization of novel piperidin-4-one derivatives is a critical step in the drug discovery pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹³C NMR, stands as the most powerful and definitive analytical technique for the structural elucidation of these molecules in solution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition, interpretation, and application of ¹H and ¹³C NMR data for the characterization of piperidin-4-one derivatives.
Fundamental Principles of NMR Spectroscopy for Piperidin-4-one Analysis
Understanding the fundamental principles of NMR is crucial for accurate spectral interpretation. The chemical shift (δ) in ¹H and ¹³C NMR is highly sensitive to the local electronic environment of each nucleus. In piperidin-4-one derivatives, the chemical shifts are influenced by several factors:
-
Electronegativity: The presence of the nitrogen atom and the carbonyl group (C=O) significantly influences the chemical shifts of adjacent protons and carbons.
-
Anisotropy: The π-system of the carbonyl group creates an anisotropic magnetic field, which can either shield or deshield nearby nuclei depending on their spatial orientation.
-
Conformation: Piperidin-4-ones typically adopt a chair conformation. The axial or equatorial orientation of substituents dramatically affects their chemical shifts and the coupling constants between vicinal protons.
-
Substituent Effects: The electronic and steric properties of substituents on the nitrogen atom or the carbon framework will induce predictable changes in the NMR spectra.
¹H NMR Spectral Data of Piperidin-4-one and its Derivatives
The ¹H NMR spectrum provides valuable information about the number of different proton environments, their relative numbers (integration), and their connectivity (spin-spin coupling).
Characteristic Chemical Shifts
The protons on the piperidin-4-one ring typically resonate in specific regions of the ¹H NMR spectrum. The protons alpha to the nitrogen (H-2 and H-6) are generally found further downfield compared to the protons alpha to the carbonyl group (H-3 and H-5) due to the electron-withdrawing nature of the nitrogen atom.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) of Piperidin-4-one and Selected Derivatives in CDCl₃
| Compound | H-2, H-6 | H-3, H-5 | N-Substituent | Other |
| Piperidin-4-one | ~3.1-3.2 | ~2.4-2.5 | - | NH proton, variable |
| 1-Methylpiperidin-4-one [1][2] | ~2.7-2.8 | ~2.4-2.5 | ~2.3 (s, 3H) | - |
| 1-Acetylpiperidin-4-one [3][4] | ~3.8-3.9 | ~2.5-2.6 | ~2.1 (s, 3H) | - |
| 1-Boc-piperidin-4-one [5][6] | ~3.6-3.7 | ~2.4-2.5 | ~1.5 (s, 9H) | - |
| Piperidin-4-one HCl [6][7] | ~3.5-3.6 | ~2.8-2.9 | - | NH₂⁺ protons, broad |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Spin-Spin Coupling and Conformational Analysis
The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the coupling between two axial protons (³J_ax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (³J_ax-eq) or two equatorial protons (³J_eq-eq) is smaller (2-5 Hz). This information is crucial for determining the conformation of the ring and the stereochemistry of substituents.
¹³C NMR Spectral Data of Piperidin-4-one and its Derivatives
The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms in a molecule.
Characteristic Chemical Shifts
The carbonyl carbon (C-4) is the most deshielded carbon in the piperidin-4-one ring, typically resonating around 205-210 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) appear further downfield than those adjacent to the carbonyl group (C-3 and C-5).
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) of Piperidin-4-one and Selected Derivatives in CDCl₃
| Compound | C-2, C-6 | C-3, C-5 | C-4 | N-Substituent | Other |
| Piperidin-4-one | ~45-46 | ~40-41 | ~208-209 | - | - |
| 1-Methylpiperidin-4-one [2] | ~54-55 | ~40-41 | ~208-209 | ~46 (CH₃) | - |
| 1-Acetylpiperidin-4-one [4][8] | ~45-46 | ~40-41 | ~207-208 | ~21 (CH₃), ~169 (C=O) | - |
| 1-Boc-piperidin-4-one [6] | ~45-46 | ~40-41 | ~207-208 | ~28 (C(CH₃)₃), ~80 (C(CH₃)₃), ~155 (C=O) | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many piperidin-4-one derivatives. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used for more polar compounds. Be aware that chemical shifts can be solvent-dependent.[9][10]
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR in organic solvents, with its signal set to 0.00 ppm.
-
Filtration: If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
NMR Data Acquisition
The following are general guidelines for acquiring high-quality NMR spectra on a modern spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width (SW): Typically 12-16 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for quantitative analysis.
-
Number of Scans (NS): 8-16 scans are usually sufficient for a moderately concentrated sample.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): Typically 0-220 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): This can range from several hundred to several thousand scans depending on the sample concentration.
Advanced 2D NMR Techniques for Structural Elucidation
Two-dimensional NMR experiments are invaluable for the complete structural assignment of complex piperidin-4-one derivatives.
COSY (Correlation Spectroscopy)
The COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. This is extremely useful for identifying adjacent protons in the piperidin-4-one ring and its substituents.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹J_CH coupling). This allows for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away (long-range ²J_CH and ³J_CH couplings). This is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule.
Visualization of NMR Data Interpretation
The following diagrams illustrate the key structural features and a typical workflow for the NMR analysis of piperidin-4-one derivatives.
Caption: General structure and numbering of the piperidin-4-one ring.
Caption: Workflow for the structural elucidation of piperidin-4-one derivatives using NMR.
Conclusion: The Power of a Multi-faceted NMR Approach
A comprehensive analysis of ¹H and ¹³C NMR spectra, augmented by 2D correlation experiments, provides an unparalleled level of detail for the structural characterization of piperidin-4-one derivatives. By carefully examining chemical shifts, coupling constants, and through-bond correlations, researchers can confidently determine the constitution, configuration, and conformation of these vital pharmaceutical building blocks. This application note serves as a practical guide to empower scientists in their drug discovery endeavors by facilitating the efficient and accurate structural elucidation of novel piperidin-4-one compounds.
References
- Mohan, R. T. S., Pandiarajan, K., & Kajane Devi, G. (1998). 13C and 1H NMR Spectral Studies of Some Piperidin – 4 – Ones. Oriental Journal of Chemistry, 14(1).
- Richards, S. A., & Hollerton, J. C. (2022). Essential practical NMR for organic chemistry. John Wiley & Sons.
- Pandiarajan, K., Mohan, R. T. S., Sabapathy, M., & Ul Hasan, M. (1986). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316.
- Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Atta-ur-Rahman (Ed.), Modern Methods for Stereoselective Synthesis (pp. 395-453). Bentham Science Publishers.
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- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(24), 2835-2889.
- Morris, G. A. (2007). NMR Data Processing. In eMagRes. John Wiley & Sons, Ltd.
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ResearchGate. (2012). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved January 12, 2026, from [Link]
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University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved January 12, 2026, from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved January 12, 2026, from [Link]
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SpectraBase. (n.d.). N-Methyl-4-piperidone - Optional[1H NMR] - Chemical Shifts. Retrieved January 12, 2026, from [Link]
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- Hasan, S. M. (2021). Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide. Al-Qadisiyah Journal of Pure Science, 26(3), Chem. 1-11.
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PubChem. (n.d.). N-Acetyl-4-piperidone. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
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San Diego State University NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved January 12, 2026, from [Link]
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Studylib. (n.d.). 2D-NMR Tutorial: COSY & HSQC for 1H & 13C Assignment. Retrieved January 12, 2026, from [Link]
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SpectraBase. (n.d.). 1-Acetyl-4-piperidone - Optional[13C NMR] - Chemical Shifts. Retrieved January 12, 2026, from [Link]
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- 3. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-(tert-Butoxycarbonyl)-4-piperidone(79099-07-3) 1H NMR spectrum [chemicalbook.com]
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- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
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- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Application of 2-Phenylpiperidin-4-one in Modern Alkaloid Synthesis
Introduction: The Privileged Scaffold of 2-Phenylpiperidin-4-one
The piperidine ring is a cornerstone of natural product chemistry and medicinal chemistry, forming the structural core of countless alkaloids and pharmaceuticals.[1][2] Among the vast array of substituted piperidines, this compound stands out as a particularly versatile and powerful building block. Its rigid, pre-organized chair-like conformation, combined with three distinct points of reactivity—the nitrogen atom, the C-4 ketone, and the activated C-3 methylene group—provides a robust platform for constructing complex molecular architectures with high stereochemical control.
The presence of the C-2 phenyl group is not merely a placeholder; it serves as a crucial stereodirecting element. Its steric bulk influences the facial selectivity of reactions at the adjacent C-4 carbonyl, enabling predictable access to specific diastereomers. This inherent stereocontrol is paramount in total synthesis, where the precise arrangement of chiral centers dictates biological activity.
This guide delves into the strategic application of this compound in the synthesis of prominent alkaloid families, providing both the theoretical framework and detailed, field-proven protocols for researchers in organic synthesis and drug development.
Core Synthetic Strategies & Alkaloid Targets
The utility of this compound is best illustrated through its application in the synthesis of diverse alkaloid families. The following sections outline retrosynthetic logic and key transformations for accessing important alkaloid cores.
Synthesis of Sedum and Prosopis Alkaloid Analogues
Conceptual Framework: Sedum alkaloids, such as sedamine and allosedamine, are characterized by a 2-substituted piperidine ring bearing a hydroxyalkyl side chain.[3][4] Prosopis alkaloids, like juliprosopine, feature a similar core but with a more complex, long-chain substituent at C-2 and often additional functionalization on the piperidine ring.[5][6] While many syntheses build the piperidine ring de novo, this compound offers a convergent approach where the core is pre-formed, and the key challenge shifts to the stereocontrolled elaboration of the C-4 position.
Retrosynthetic Logic: The primary disconnection for these alkaloids involves the C4-C(side chain) bond or the C4-OH bond, tracing back to the C-4 ketone of the starting piperidinone. The C-2 phenyl group serves as a stable analogue for the alkyl or aryl substituents found in the natural products.
Caption: Retrosynthetic path to Sedum/Prosopis alkaloid cores.
Key Transformation: Stereoselective Ketone Reduction
The stereochemical outcome of the C-4 hydroxyl group is pivotal. Its orientation relative to the C-2 phenyl group defines the diastereomeric series of the resulting alkaloid. This is controlled by the choice of reducing agent.
-
Axial Attack (yielding trans-alcohol): Small, unhindered reducing agents like Sodium Borohydride (NaBH₄) typically attack from the axial face to avoid steric clash with the C-2 phenyl group in the transition state, leading predominantly to the equatorial (trans) alcohol.
-
Equatorial Attack (yielding cis-alcohol): Bulky reducing agents, such as L-Selectride®, attack from the less-hindered equatorial face, resulting in the axial (cis) alcohol.
| Reagent | Typical Solvent | Temperature (°C) | Major Product (2,4-subst.) | Typical d.r. |
| NaBH₄ | Methanol | 0 to 25 | trans-4-hydroxy | >90:10 |
| L-Selectride® | THF | -78 | cis-4-hydroxy | >95:5 |
| K-Selectride® | THF | -78 | cis-4-hydroxy | >95:5 |
Protocols: Core Methodologies
Protocol 1: Stereoselective Synthesis of trans-2-Phenylpiperidin-4-ol
This protocol details the reduction of the ketone to yield the thermodynamically favored equatorial alcohol.
Rationale: Sodium borohydride is a mild and cost-effective reducing agent. Methanol serves as both the solvent and a proton source for the workup. The reaction proceeds via axial attack of the hydride on the carbonyl, minimizing steric interactions with the C-2 phenyl group.
Materials:
-
N-Benzyl-2-phenylpiperidin-4-one (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Benzyl-2-phenylpiperidin-4-one (e.g., 2.65 g, 10.0 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (0.57 g, 15.0 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, carefully quench the reaction by slowly adding water (20 mL).
-
Concentrate the mixture in vacuo to remove most of the methanol.
-
Partition the residue between dichloromethane (50 mL) and saturated NaHCO₃ solution (30 mL).
-
Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the trans-alcohol as the major diastereomer.
Protocol 2: Elaboration of the C-4 Position via Grignard Addition
This protocol demonstrates the installation of a carbon-based substituent at the C-4 position, forming a tertiary alcohol—a key step towards more complex alkaloids.
Rationale: The addition of an organometallic reagent like a Grignard reagent to the C-4 ketone allows for the formation of a new C-C bond. The stereochemical outcome is again governed by the steric influence of the C-2 phenyl group, with the nucleophile preferentially attacking from the less hindered equatorial face.
Materials:
-
N-Boc-2-phenylpiperidin-4-one (1.0 eq)
-
Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried, three-neck flask under a nitrogen atmosphere, add a solution of N-Boc-2-phenylpiperidin-4-one (e.g., 2.75 g, 10.0 mmol) in anhydrous THF (50 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (4.0 mL of a 3.0 M solution, 12.0 mmol) dropwise via syringe over 20 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting tertiary alcohol by flash chromatography.
Advanced Applications: Building Bicyclic Scaffolds
The functional handles on the this compound framework can be leveraged to construct more complex, fused ring systems characteristic of alkaloids like gephyrotoxin or indolizidines.
Sources
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- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Sedum Alkaloids via Catalyst Controlled aza-Cope Rearrangement and Hydroformylation with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: The 2-Phenylpiperidin-4-one Scaffold as a Versatile Building Block for Modern Therapeutic Agents
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of countless natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an ideal scaffold for targeting a wide array of biological receptors.[2] This guide focuses on a particularly valuable derivative: 2-Phenylpiperidin-4-one . The strategic placement of a phenyl group adjacent to the nitrogen atom and a reactive ketone at the 4-position creates a privileged building block with multiple vectors for chemical diversification. We will explore the synthesis of this core structure, detail key protocols for its functionalization, and survey its successful application in the development of agents for pain management, neurodegenerative disorders, cancer, and infectious diseases.
The Strategic Value of the this compound Core
The utility of the this compound scaffold stems from its inherent structural and chemical features, which medicinal chemists can exploit for rational drug design.
-
Structural Rigidity and 3D Shape: The piperidine ring exists predominantly in a chair conformation, which reduces the number of low-energy conformations compared to acyclic analogues. This pre-organization can lead to higher binding affinities and improved selectivity for target proteins. The phenyl group at the C2 position adds a significant, rigid hydrophobic element, often crucial for interactions with aromatic residues in protein binding pockets.[1]
-
Dual Points of Functionalization: The scaffold possesses two primary reactive sites: the secondary amine (N1) and the carbonyl group (C4). This orthogonality allows for controlled, stepwise diversification to build extensive chemical libraries.
-
Privileged Scaffold Status: Derivatives of this core have demonstrated a remarkable range of biological activities, suggesting it is a "privileged scaffold" capable of interacting with multiple, distinct biological targets.[3][4] This history of success accelerates new drug discovery efforts by providing a validated starting point.
Synthesis of the Core Scaffold
The most common and efficient method for constructing substituted piperidin-4-ones is the Mannich condensation reaction .[4][5] This one-pot, multi-component reaction brings together an aldehyde, a ketone with an α-hydrogen, and an amine, making it a highly convergent approach.
Protocol 2.1: Synthesis of 2,6-Diaryl-piperidin-4-ones via Mannich Reaction
This protocol is adapted from established procedures for synthesizing piperidin-4-one derivatives.[4][6] It provides a general method that can be adapted for this compound by using the appropriate starting materials.
Causality: The reaction proceeds via the formation of an enol or enolate from the ketone, which then attacks a pre-formed iminium ion generated from the aldehyde and ammonia (from ammonium acetate). A second enolate addition followed by intramolecular cyclization and dehydration yields the piperidin-4-one ring. Ethanol is a common solvent as it effectively solubilizes the reactants and facilitates the reaction at reflux temperatures.
Materials:
-
Ethyl methyl ketone
-
Benzaldehyde (or substituted benzaldehydes)
-
Ammonium acetate
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Ammonia solution (concentrated)
-
Ethanol/diethyl ether mixture (1:5 v/v)
-
Acetone
-
Standard reflux and filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl methyl ketone (1 mole), benzaldehyde (2 moles), and ammonium acetate (1.1 moles) in absolute ethanol.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add concentrated HCl with stirring. A precipitate of the piperidin-4-one hydrochloride salt will form.
-
Collect the precipitated salt by vacuum filtration and wash it thoroughly with a cold 1:5 mixture of ethanol and ether to remove unreacted starting materials.[6]
-
To obtain the free base, suspend the hydrochloride salt in acetone and treat it with a strong ammonia solution until the mixture is basic.
-
Add water to dissolve the ammonium chloride, and the free piperidin-4-one will separate.
-
Collect the crude product by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield the pure 2,6-diphenyl-3-methyl-4-piperidone.
Purification & Characterization:
-
Purification: Recrystallization from ethanol is typically sufficient.
-
Characterization: The final product should be characterized by melting point, IR, ¹H-NMR, and Mass Spectrometry to confirm its structure and purity.[6] A characteristic IR peak for the carbonyl group (C=O) is expected around 1720 cm⁻¹.
Key Functionalization Strategies
The true power of the this compound scaffold lies in the selective modification of its nitrogen and carbonyl functionalities.
Protocol 3.1: N-Alkylation of the Piperidine Ring
Causality: This is a standard nucleophilic substitution (Sₙ2) reaction where the secondary amine acts as a nucleophile, attacking an alkyl halide. A weak base like potassium carbonate is used to neutralize the HBr formed during the reaction, driving it to completion.
Materials:
-
This compound derivative
-
Alkyl bromide (e.g., Propyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
To a solution of the this compound (1 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2-3 eq.).
-
Add the desired alkyl bromide (1.2 eq.) dropwise at room temperature.
-
Heat the mixture to 60-80 °C and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (using an ethyl acetate/hexane gradient) to yield the N-alkylated product.
Protocol 3.2: Reductive Amination at the C4-Position
Causality: This reaction converts the ketone into an amine. The ketone first reacts with a primary amine to form an intermediate imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is chosen because it is selective for the iminium ion over the ketone, preventing reduction of the starting material.
Materials:
-
N-protected this compound (1 eq.)
-
Primary amine (e.g., Aniline) (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the N-protected this compound in anhydrous DCE.
-
Add the primary amine followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise, ensuring the temperature does not rise significantly.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 4-amino-piperidine derivative.
Therapeutic Applications and Derivative Landscape
The versatility of the this compound scaffold is evident in the broad spectrum of biological activities its derivatives possess.[3][4][7]
| Therapeutic Area | Target/Mechanism | Example Scaffold/Derivative | Key Findings & References |
| Pain Management | µ-Opioid Receptor Agonist | Phenylpiperidines (Fentanyl class) | The N-phenethyl-4-piperidinone core is a crucial intermediate for the synthesis of potent analgesics like fentanyl and its analogues.[8][9][10] |
| Neurodegenerative | Dopamine D₂ Receptor Ligands | 4-Aryl-1-propylpiperidines | Modifications led to the discovery of pridopidine, a "dopaminergic stabilizer" for treating Huntington's disease.[11] |
| Neurodegenerative | Acetylcholinesterase (AChE) Inhibition | N-Benzyl-piperidine derivatives | The benzyl-piperidine moiety provides excellent binding to the catalytic site of AChE, making it a key pharmacophore for Alzheimer's therapy.[3][7] |
| Inflammatory Disease | Inhibition of NO and TNF-α production | 2-(Piperidin-4-yl)-1H-benzo[d]imidazole | Compound 6e showed more potent in vivo anti-inflammatory activity than ibuprofen in a mouse model.[12] |
| Infectious Disease | Antimicrobial / Antifungal | Thiosemicarbazone derivatives | Piperidin-4-one thiosemicarbazones have shown significant in vitro activity against various bacterial and fungal strains.[6] |
| Infectious Disease | Antitubercular | Aryl piperidinol analogues | Screening identified piperidinol derivatives with potent activity against Mycobacterium tuberculosis.[13] |
| Oncology | Various (Antiproliferative) | Diverse substituted piperidin-4-ones | The piperidin-4-one nucleus is a versatile intermediate for anticancer agents, acting on various targets.[3][5] |
Conclusion and Future Perspectives
The this compound scaffold continues to be a highly valuable and productive starting point in drug discovery. Its straightforward synthesis and the presence of two distinct, chemically addressable functional groups provide an enduring platform for generating novel chemical matter. Future efforts will likely focus on leveraging this scaffold to create bifunctional molecules or PROTACs, exploring more complex stereoselective syntheses to control the orientation of substituents, and applying the core to novel biological targets. The rich history and proven success of this building block ensure its continued prominence in medicinal chemistry laboratories worldwide.
References
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules (Basel, Switzerland) via PubMed Central URL: [Link]
-
Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]
-
Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities Source: Advanced Journal of Chemistry B URL: [Link]
-
Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update Source: Chemical Review and Letters URL: [Link]
-
Title: Piperidin-4-one: the potential pharmacophore Source: Medicinal Chemistry Research via PubMed URL: [Link]
-
Title: A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE Source: Semantic Scholar URL: [Link]
-
Title: Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone Source: ResearchGate URL: [Link]
-
Title: Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives Source: Biomedical and Pharmacology Journal URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics Source: Chemistry & Biodiversity via PubMed Central URL: [Link]
-
Title: Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) Source: Journal of Medicinal Chemistry via PubMed URL: [Link]
-
Title: Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents Source: Archiv der Pharmazie via PubMed URL: [Link]
-
Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives Source: Chemical Review and Letters URL: [Link]
-
Title: Piperidin-4-one: The Potential Pharmacophore Source: ResearchGate URL: [Link]
-
Title: Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain Source: Current Pain and Headache Reports via PubMed URL: [Link]
- Title: PROCESS FOR PREPARING A PIPERIDIN-4-ONE Source: European Patent Office via Google Patents URL
-
Title: Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity Source: Bioorganic & Medicinal Chemistry Letters via PubMed Central URL: [Link]
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- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
A-021: Synthesis of Cyclic β-Keto Esters via Dieckmann Cyclization of Aminodicarboxylate Esters
Application Note: A-021
Introduction
The Dieckmann cyclization, an intramolecular Claisen condensation, is a cornerstone reaction in organic synthesis for the formation of cyclic β-keto esters.[1][2] This reaction is particularly valuable for creating five- and six-membered rings, which are common structural motifs in pharmaceuticals and natural products.[1][3] This application note provides a detailed experimental procedure for the Dieckmann cyclization of aminodicarboxylate esters, a class of substrates that yield valuable cyclic β-amino-α-keto esters. These products are versatile intermediates in drug discovery, serving as precursors for a variety of heterocyclic compounds and substituted amino acids.[4][5][6]
The core of the Dieckmann cyclization involves the base-catalyzed intramolecular reaction of a diester.[7][8][9] The mechanism is initiated by the deprotonation of an α-carbon to one of the ester groups, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.[7][8][10] The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide group yields the cyclic β-keto ester.[9][11] A crucial aspect of this reaction is the use of at least one full equivalent of base, as the final deprotonation of the acidic α-hydrogen in the β-keto ester product is the thermodynamic driving force that shifts the equilibrium towards the cyclized product.[3][11]
This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also insights into the critical parameters that govern the reaction's success.
Mechanistic Overview
The Dieckmann cyclization of an aminodicarboxylate ester follows the general mechanism of an intramolecular Claisen condensation. The key steps are outlined below:
-
Enolate Formation: A strong base abstracts an acidic α-proton from the carbon adjacent to one of the ester carbonyls, forming a resonance-stabilized enolate.[9][10]
-
Intramolecular Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of the second ester group in the same molecule, leading to a cyclic tetrahedral intermediate.[7][9]
-
Ring Closure and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group to yield the cyclic β-keto ester.[11]
-
Deprotonation of the Product: The newly formed cyclic β-keto ester has a highly acidic α-hydrogen between the two carbonyl groups. The base present in the reaction mixture deprotonates this position in a nearly irreversible step, which drives the reaction to completion.[3]
-
Protonation (Workup): Acidic workup protonates the resulting enolate to give the final neutral cyclic β-keto ester product.[12]
Experimental Workflow Diagram
Caption: Workflow for the Dieckmann Cyclization.
Detailed Experimental Protocol
This protocol describes a general procedure for the Dieckmann cyclization of a diethyl aminodicarboxylate. Reaction conditions, particularly temperature and choice of base/solvent, may require optimization for specific substrates.
Materials:
-
Diethyl aminodicarboxylate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq) or Potassium tert-butoxide (KOtBu) (1.2 eq)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet, add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under an inert atmosphere.
-
Add anhydrous toluene or THF (sufficient to make a 0.2-0.5 M solution of the substrate).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Substrate Addition:
-
Dissolve the diethyl aminodicarboxylate (1.0 eq) in a minimal amount of anhydrous toluene or THF.
-
Add the substrate solution dropwise to the stirred suspension of the base over 30-60 minutes. Control the rate of addition to manage any gas evolution (H₂ with NaH).
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., 50 °C or reflux) may be necessary for less reactive substrates.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the gas evolution ceases and the pH of the aqueous layer is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).
-
-
Purification:
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield the pure cyclic β-keto ester.
-
Key Considerations and Troubleshooting
The success of the Dieckmann cyclization is highly dependent on several factors. Careful consideration of these parameters is crucial for optimizing yields and minimizing side reactions.
Table 1: Critical Parameters and Field-Proven Insights
| Parameter | Recommendation & Rationale | Potential Issues & Solutions |
| Base Selection | Sodium Hydride (NaH): An effective, non-nucleophilic base. The reaction is irreversible due to the evolution of H₂ gas.[13] Potassium tert-butoxide (KOtBu): A strong, sterically hindered base suitable for many applications.[13][14] Sodium Ethoxide (NaOEt): A classic choice, but can lead to transesterification if the substrate esters are not ethyl esters.[2][14] | Low Yields: The base may not be strong enough or may be sterically hindered. Consider a stronger base like LDA or NaHMDS for challenging substrates.[14] Side Reactions: If using an alkoxide base, ensure it matches the ester's alcohol portion to prevent transesterification. |
| Solvent Choice | Aprotic Solvents: Toluene, THF, and benzene are commonly used.[14] Anhydrous conditions are critical to prevent quenching of the base and enolate. Polar Aprotic Solvents (e.g., DMSO): Can sometimes lead to higher reaction rates and yields.[15] | Poor Solubility: If the substrate or intermediates are not soluble, the reaction may be slow or incomplete. Consider a more polar aprotic solvent like THF or DMF.[14] Side Reactions: Non-polar solvents like toluene may help reduce side reactions.[14] |
| Temperature | Typically run from room temperature to the reflux temperature of the solvent. The optimal temperature is substrate-dependent. | Decomposition: Sensitive substrates may decompose at higher temperatures. Start at room temperature and heat only if necessary. Intermolecular Condensation: High concentrations and temperatures can favor intermolecular Claisen condensation, leading to polymer formation. Use dilute conditions. |
| Substrate Structure | The reaction works best for the formation of 5- and 6-membered rings from 1,6- and 1,7-diesters, respectively.[7][8][9] The presence of an amino group can influence the acidity of the α-protons. | Ring Strain: Formation of rings smaller than 5 or larger than 7 members is generally disfavored and can result in low yields.[14] Regioselectivity: For unsymmetrical diesters, a mixture of products can be formed.[7][12] Using a strong, non-nucleophilic base at low temperatures can sometimes improve selectivity. |
Troubleshooting Common Issues
-
No Reaction: Ensure all reagents and solvents are strictly anhydrous. The base may have degraded; use a fresh batch. Consider increasing the reaction temperature.
-
Low Yield: This could be due to an incomplete reaction or competing side reactions such as intermolecular condensation. Try running the reaction at a higher dilution. The equilibrium may not favor the product; ensure at least one full equivalent of a strong base is used. The final deprotonation step is crucial.[3]
-
Formation of a Tar-like Substance: This often indicates polymerization or decomposition. Lower the reaction temperature and ensure slow, controlled addition of the substrate.
-
Difficulty with Workup: If an emulsion forms during extraction, adding more brine can help break it. If the product is water-soluble, extensive extraction with a more polar organic solvent may be necessary.
Visualization of the Reaction Mechanism
Caption: Simplified Dieckmann Cyclization Mechanism.
Conclusion
The Dieckmann cyclization of aminodicarboxylate esters is a robust and reliable method for synthesizing cyclic β-amino-α-keto esters, which are valuable building blocks in medicinal chemistry and drug development. Success hinges on the careful selection of base and solvent, rigorous control of anhydrous conditions, and substrate-specific optimization of reaction temperature. By following the detailed protocol and considering the insights provided in this application note, researchers can effectively utilize this powerful cyclization reaction to access complex molecular architectures.
References
-
Organic Chemistry | OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]
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Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes. Retrieved from [Link]
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Chemistry LibreTexts. (2025, March 17). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
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JoVE. (2023, April 30). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Retrieved from [Link]
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gChem Global. (n.d.). Dieckmann Cyclization Comparative Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
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S. P. Rao, B. Anupama, M. P. Kaushik. (2021, October 26). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(42), 11463-11481. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclic β-keto esters: Synthesis and reactions. Retrieved from [Link]
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ACS Publications. (n.d.). Mastering β-Keto Esters. Chemical Reviews. Retrieved from [Link]
-
M. A. F. G. de Oliveira, et al. (2007). Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. The Journal of Organic Chemistry, 72(1), 23-29. Retrieved from [Link]
-
M. M. Hammouda, K. M. Elattar. (2022, August 31). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(39), 25345-25376. Retrieved from [Link]
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S. G. Davies, A. D. Smith, P. D. Price. (2002). Asymmetric Synthesis of Cyclic β-Amino Acids. Synlett, 2002(11), 1910-1912. Retrieved from [Link]
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B. S. Holla, et al. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 122. Retrieved from [Link]
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M. A. Cebrero-Díaz, et al. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6766. Retrieved from [Link]
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Chemistry LibreTexts. (2023, July 31). 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
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Cambridge University Press. (n.d.). Dieckmann Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
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Application Notes & Protocols: Recrystallization Techniques for Purifying Piperidin-4-one Compounds
Introduction: The Critical Role of Purity in Piperidin-4-one Scaffolds
The piperidin-4-one nucleus is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a multitude of pharmacologically active agents, including anticancer, antiviral, and antibacterial compounds.[1][2][3] The efficacy and safety of these potential therapeutics are directly contingent on their purity. Crude products from synthesis, often a Mannich condensation, typically contain a host of impurities such as unreacted starting materials, byproducts, and residual solvents that can confound biological assays and compromise drug development.[3][4]
Recrystallization stands as a powerful, cost-effective, and scalable technique for the purification of solid organic compounds like piperidin-4-one derivatives.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and troubleshooting of recrystallization techniques tailored for this important class of heterocyclic ketones.
Core Principles: The Science of Crystal Purification
Recrystallization is a purification process based on the differential solubility of a compound and its impurities in a given solvent system.[7] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[7][8] By dissolving the impure piperidin-4-one derivative in a hot solvent to the point of saturation and then allowing it to cool, the compound of interest will crystallize out in a purer form, leaving the more soluble impurities behind in the "mother liquor."[6][9]
The success of recrystallization hinges on the selection of an appropriate solvent, a decision guided by the "like dissolves like" principle, but with a critical nuance: the ideal solvent should dissolve the target compound sparingly at room temperature but readily at its boiling point.[4][5]
Visualizing the Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of piperidin-4-one compounds.
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward recrystallization method and should be the first approach for purifying a new piperidin-4-one derivative.
Materials:
-
Crude piperidin-4-one compound
-
Erlenmeyer flasks
-
Heating source (hot plate with stirring capability)
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Candidate solvents (e.g., ethanol, methanol, isopropanol, acetonitrile)
Procedure:
-
Solvent Selection:
-
Place approximately 20-30 mg of the crude piperidin-4-one compound into several small test tubes.
-
Add a few drops of a different candidate solvent to each test tube at room temperature. A suitable solvent will dissolve the compound poorly or not at all.[4]
-
Gently heat the test tubes that showed poor solubility. The ideal solvent will completely dissolve the compound upon heating.[4]
-
Allow the hot solutions to cool to room temperature. The best solvent will result in the formation of a significant amount of crystals.
-
-
Dissolution:
-
Place the bulk of the crude piperidin-4-one compound into an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask with gentle swirling or magnetic stirring.
-
Continue adding the hot solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield. Adding too much solvent is a common cause of poor recovery.[10]
-
-
Decolorization (Optional):
-
If the hot solution is colored, it may indicate the presence of high-molecular-weight, colored impurities.
-
Remove the flask from the heat and allow the boiling to subside slightly.
-
Add a small amount (1-2% by weight of the solute) of activated charcoal to the solution.[11]
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration (Optional, but required if charcoal is used):
-
This step removes insoluble impurities and activated charcoal.
-
Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step must be performed quickly to prevent premature crystallization in the funnel.
-
-
Cooling and Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling generally results in larger, purer crystals.[12]
-
Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[9]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Using solvent that is not chilled can lead to loss of product.
-
Continue to draw air through the crystals on the filter paper for several minutes to help them dry.
-
-
Drying:
-
Transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator under vacuum to remove the last traces of solvent.
-
Protocol 2: Mixed-Solvent Recrystallization
This technique is employed when no single solvent has the ideal solubility characteristics for recrystallization.[8] A pair of miscible solvents is used: one in which the piperidin-4-one is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[8]
Common Mixed-Solvent Systems for Piperidin-4-ones:
-
Ethanol-Ethyl Acetate[1]
-
Dichloromethane-Methanol[1]
-
Benzene-Petroleum Ether[1]
-
Methanol-Water[13]
-
Acetone-Water[13]
Procedure:
-
Dissolution: Dissolve the crude piperidin-4-one compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Re-dissolution: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.
Data Summary: Solvent Systems for Piperidin-4-one Derivatives
| Piperidin-4-one Derivative Type | Recommended Solvent System(s) | Reference(s) |
| General 2,6-disubstituted | Ethanol | [1][3] |
| 1-Chloroacetyl-2,6-bis(2-methoxyphenyl)-3,5-dimethyl | Distilled Ethanol | [1] |
| 2,6-Diaryl-3-(4-arylthio) | Ethanol-Ethyl Acetate mixture | [1] |
| N-acyl-t(3)-isopropyl-r(2),c(6)-bis-(2'furyl) | Benzene-Petroleum Ether mixture | [1] |
| N-Benzyl piperidin-4-one oxime | Methanol | [1] |
| General | Dichloromethane/Methanol (1:1, v/v) | [1] |
| General | Acetonitrile | [1] |
Troubleshooting Common Recrystallization Issues
Recrystallization is often described as an art as much as a science. Below are common issues and their solutions.
Issue 1: Oiling Out The compound separates as an oil rather than crystals. This often happens if the solution is supersaturated or cools too quickly, or if the boiling point of the solvent is higher than the melting point of the compound.[11][12]
-
Solution: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[11][12] Insulating the flask can help.
Issue 2: No Crystal Formation The solution cools, but no crystals appear, likely due to supersaturation or using too much solvent.[10]
-
Solutions:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The tiny scratches provide nucleation sites for crystal growth.[11]
-
Seeding: Add a tiny "seed" crystal of the pure compound to the solution to induce crystallization.[11]
-
Reduce Solvent Volume: If too much solvent was added, gently heat the solution to boil off some of the solvent and then attempt to cool it again.[10][12]
-
Cooling: Further cool the flask in a salt/ice bath.[10]
-
Issue 3: Low Recovery The yield of purified crystals is very low.
-
Causes and Solutions:
-
Too much solvent used: This is the most common reason. The compound remains in the mother liquor.[5][12] If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and re-cooling.
-
Premature crystallization: The compound crystallized in the funnel during hot filtration. Ensure the funnel and receiving flask are adequately pre-heated.
-
Washing with warm solvent: Always use ice-cold solvent to wash the crystals.[5]
-
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common recrystallization problems.
Conclusion
Mastery of recrystallization is an indispensable skill for any scientist working with piperidin-4-one derivatives. By understanding the underlying principles of solubility and carefully executing the protocols outlined in this guide, researchers can effectively remove impurities and obtain high-purity compounds essential for reliable biological evaluation and further drug development. When faced with challenges, a systematic approach to troubleshooting, as detailed above, will often lead to a successful purification.
References
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Spectral investigations of some piperidin-4-one molecular addition compounds. (n.d.).
- University of Colorado Boulder. (n.d.). Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Hemalatha, K., & Ilangeswaran, D. (2020). Synthesis and Characterization of Piperidin-4-One Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(4), 981-984.
- Google Patents. (1939). Purification of ketones.
- PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- Chemistry LibreTexts. (2022). Troubleshooting.
- CUNY. (n.d.). Purification by Recrystallization.
- Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2025).
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Chemistry LibreTexts. (2023). Recrystallization.
- Chemistry LibreTexts. (2022). Choice of Solvent.
- Reddit. (2023). Go-to recrystallization solvent mixtures.
- ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?.
- ResearchGate. (2025). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent | Request PDF.
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Application Notes and Protocols for the Biological Evaluation of Novel Piperidin-4-ol Derivatives
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules. Among its many variations, piperidin-4-ol derivatives have garnered significant attention due to their diverse pharmacological activities. This guide provides an in-depth exploration of the biological evaluation of novel piperidin-4-ol derivatives, offering both the scientific rationale behind experimental choices and detailed protocols for their assessment. Our focus is on empowering researchers, scientists, and drug development professionals to rigorously evaluate these promising compounds.
Introduction to Piperidin-4-ol Derivatives
The piperidin-4-ol moiety provides a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. This has led to the development of derivatives with a wide spectrum of activities, including anticancer, antimicrobial, and neuroprotective effects. The hydroxyl group at the 4-position can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets, while the piperidine ring nitrogen allows for substitutions that can modulate potency, selectivity, and pharmacokinetic properties.
Part 1: Anticancer Activity Evaluation
Novel piperidin-4-ol derivatives have shown considerable promise as anticancer agents, with some demonstrating potent activity against various cancer cell lines, including those resistant to standard therapies.[1][2][3] Their mechanisms of action are often multifaceted, involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][2]
Key Experimental Workflow for Anticancer Evaluation
The following workflow outlines a systematic approach to evaluating the anticancer potential of novel piperidin-4-ol derivatives.
Caption: A streamlined workflow for the comprehensive evaluation of the anticancer properties of novel piperidin-4-ol derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Novel piperidin-4-ol derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer)[2][3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the piperidin-4-ol derivatives in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[4]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 17a | PC3 (Prostate) | 0.81 | [2] |
| Compound 17a | MGC803 (Gastric) | 1.09 | [2] |
| Compound 17a | MCF-7 (Breast) | 1.30 | [2] |
| HO-4200 | Primary Ovarian Cancer | Efficacious in platinum-resistant populations | [1] |
| H-4318 | Primary Ovarian Cancer | Efficacious in platinum-resistant populations | [1] |
Mechanism of Action: Targeting the STAT3 Signaling Pathway
Several studies suggest that the anticancer effects of some piperidine derivatives are mediated through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] STAT3 is a transcription factor that plays a critical role in cell proliferation, survival, and angiogenesis. Its constitutive activation is a hallmark of many cancers.
Caption: Inhibition of the STAT3 signaling pathway by a novel piperidin-4-ol derivative.
Part 2: Antimicrobial Activity Evaluation
Piperidin-4-ol derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[5][6][7] Their structural versatility allows for the development of compounds with potent and selective antimicrobial properties.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Novel piperidin-4-ol derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[5][8]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[5][7]
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Positive control (e.g., ampicillin for bacteria, amphotericin B for fungi)[5][7]
-
Negative control (medium only)
Procedure:
-
Compound Preparation: Prepare a stock solution of the piperidin-4-ol derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to achieve a range of concentrations (e.g., 512 to 0.25 µg/mL).[8]
-
Inoculation: Add a standardized inoculum of the test microorganism to each well. The final concentration of the inoculum should be approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
| Derivative Type | Microorganism | Activity | Reference |
| 2,6-diaryl-3-methyl-4-piperidones | S. aureus, E. coli | Good antibacterial activity | [5] |
| Thiosemicarbazone derivatives | C. albicans | Significant antifungal activity | [5] |
| Various piperidine derivatives | A. niger, A. flavus | Varying degrees of inhibition | [7] |
Part 3: Neuroprotective Effects Evaluation
Recent studies have highlighted the potential of piperidine derivatives, including those with a piperidin-4-ol core, in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[9][10] These compounds may exert their neuroprotective effects through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities.[9]
Protocol 3: In Vitro Neuroprotection Assay using SH-SY5Y Cells
The SH-SY5Y neuroblastoma cell line is a widely used model for studying neurotoxicity and neuroprotection. In this protocol, cells are challenged with a neurotoxin (e.g., MPP⁺, the active metabolite of MPTP, a model for Parkinson's disease) in the presence or absence of the test compound.
Materials:
-
Novel piperidin-4-ol derivatives
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
MPP⁺ iodide
-
MTT solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Culture and Seeding: Culture SH-SY5Y cells and seed them into 96-well plates at a suitable density. Allow them to adhere and grow for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the piperidin-4-ol derivatives for 2-4 hours.
-
Neurotoxin Challenge: Add MPP⁺ to the wells to induce neurotoxicity. The final concentration of MPP⁺ should be determined empirically (typically in the low millimolar range).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 1.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells treated with the compound and MPP⁺ to those treated with MPP⁺ alone.
Potential Mechanisms of Neuroprotection
The neuroprotective effects of piperidin-4-ol derivatives may involve the modulation of key signaling pathways implicated in neuronal survival and death.
Caption: Potential neuroprotective mechanisms of a novel piperidin-4-ol derivative against neurotoxin-induced apoptosis.
Conclusion
The biological evaluation of novel piperidin-4-ol derivatives requires a systematic and multi-faceted approach. The protocols and workflows outlined in this guide provide a robust framework for assessing their potential as anticancer, antimicrobial, and neuroprotective agents. By understanding the underlying scientific principles and employing rigorous experimental methodologies, researchers can effectively identify and characterize promising new therapeutic candidates from this versatile chemical class.
References
- Sun, H., et al. (2015). Synthesis and biological activity of novel piperidin-4-ol derivatives. Journal of Pesticide Science, 1, 1-6.
- Miller, D. D., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters, 3(10), 844-848.
- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
- Thakur, A., et al. (2016). Anticancer potential of diarylidenyl piperidone derivatives, HO-4200 and H-4318, in cisplatin resistant primary ovarian cancer. Oncotarget, 7(40), 65006–65023.
- Pandey, A., & Chawla, V. (2012). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-219.
- Klahn, P., et al. (2019). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 352(10), e1900128.
- Zafar, S., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 40(1), 133-140.
- Mphahlele, M. J., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pure and Applied Chemistry, 9(8), 167-176.
- Fu, D., et al. (2020). Synthesis and biological evaluation of novel piperidine derivatives as potent anticancer agents. European Journal of Medicinal Chemistry, 187, 111956.
- Arslan, S., & Yüksek, H. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 319-323.
- Kamal, A., et al. (2015). Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. Archiv der Pharmazie, 348(1), 53-64.
- Aridoss, G., et al. (2008). A facile synthesis, antibacterial, and antitubercular studies of some piperidin-4-one and tetrahydropyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(24), 6542-6548.
- BenchChem. (2025). A Comparative Analysis of Piperidine Derivatives in Anticancer Research. BenchChem.
- Hassan, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31215-31247.
- Kumar, N., & Sharma, A. (2014). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 23(8), 3515-3529.
- da Silva, G. N., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 25(22), 6049-6057.
- Yang, W., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine, 36(5), 1369-1376.
- Łażewska, D., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)
- Ahmad, A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Acta Poloniae Pharmaceutica, 69(5), 895-902.
- Yeh, J. Z., et al. (1979). Characterization of neuromuscular blocking action of piperidine derivatives. The Journal of Pharmacology and Experimental Therapeutics, 211(2), 342-348.
- Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenylpiperidin-4-one
Welcome to the technical support center for the synthesis of 2-Phenylpiperidin-4-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important heterocyclic scaffold. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your reactions.
The piperidine ring is a fundamental component in many natural products and pharmaceuticals.[1][2] The synthesis of 2-phenyl-substituted piperidin-4-ones, in particular, presents a unique set of challenges that require a nuanced understanding of reaction mechanisms and conformational analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Challenges in Ring Formation: Dieckmann Condensation vs. Mannich Reaction
The two primary strategies for constructing the this compound core are the Dieckmann condensation and the Mannich reaction. Each approach has its own set of potential pitfalls.
Question 1: My Dieckmann condensation to form the piperidinone ring is giving low yields. What are the common causes and how can I improve it?
Answer: The Dieckmann condensation is a powerful intramolecular Claisen condensation for forming cyclic β-keto esters, which are precursors to 4-piperidones.[3][4][5] However, its success is highly dependent on several factors.
Underlying Principles: The reaction involves the deprotonation of an α-carbon to an ester to form an enolate, which then attacks the second ester group intramolecularly.[3] For this to be efficient, the base must be strong enough to generate the enolate but not so nucleophilic that it participates in unwanted side reactions. The resulting β-keto ester is often susceptible to a retro-Dieckmann reaction, especially if the product lacks an enolizable proton.[5][6]
Common Causes for Low Yield & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solutions & Optimizations |
| Inefficient Enolate Formation | The chosen base may not be strong enough to deprotonate the α-carbon of the diester precursor effectively. | 1. Base Selection: Switch to a stronger, non-nucleophilic base like sodium tert-butoxide, potassium tert-butoxide, or sodium hydride (NaH).[3] Sodium ethoxide is a classic choice but can be less effective.[3] 2. Solvent Choice: Use an aprotic solvent like THF or toluene to enhance the stability of the enolate.[3] |
| Retro-Dieckmann Reaction | The cyclic β-keto ester product can be cleaved by the alkoxide base, leading back to the starting diester. This is particularly problematic if the reaction is run for too long or at too high a temperature.[6] | 1. Reaction Time & Temperature: Monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid prolonged heating. 2. Acidic Workup: A careful acidic workup is crucial to protonate the enolate of the product and prevent the reverse reaction.[4] |
| Intermolecular Condensation | If the reaction is too concentrated, intermolecular Claisen condensation can compete with the desired intramolecular cyclization, leading to polymeric byproducts. | 1. High Dilution: Run the reaction under high-dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the diester to a solution of the base. |
| Hydrolysis of Esters | Traces of water in the reaction mixture can lead to saponification of the ester groups, rendering them unreactive. | 1. Anhydrous Conditions: Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocol: Optimized Dieckmann Condensation
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add sodium hydride (1.2 eq) as a 60% dispersion in mineral oil to anhydrous THF.
-
Slowly add the diester precursor (1.0 eq) dissolved in anhydrous THF to the stirred suspension of NaH at 0 °C via the dropping funnel over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude β-keto ester is then subjected to hydrolysis and decarboxylation, typically by refluxing with aqueous acid (e.g., 6M HCl), to yield the desired this compound.[6][7]
Logical Workflow for Troubleshooting Dieckmann Condensation
Caption: Troubleshooting workflow for low yield in Dieckmann condensation.
Question 2: My Mannich reaction for this compound synthesis is messy and gives multiple products. How can I improve the selectivity?
Answer: The Mannich reaction is a one-pot condensation of an aldehyde (benzaldehyde), a ketone with at least one acidic proton (e.g., acetone or a derivative), and an amine (ammonia or a primary amine).[1][8] While seemingly straightforward, it can be plagued by side reactions.
Underlying Principles: The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enol or enolate of the ketone. A second molecule of the aldehyde then reacts to form the heterocyclic ring.[1] The formation of byproducts such as bis-Mannich adducts and self-condensation products of the ketone are common.[9]
Common Causes for Poor Selectivity & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solutions & Optimizations |
| Self-Condensation of Ketone | The ketone can undergo self-aldol condensation, especially under basic conditions. | 1. Control pH: Maintain a slightly acidic pH (4-5) to favor iminium ion formation while minimizing ketone self-condensation. 2. Pre-form Iminium Ion: In some cases, pre-forming the iminium ion by reacting the aldehyde and amine before adding the ketone can improve selectivity. |
| Formation of Acyclic Adducts | Incomplete cyclization can lead to the isolation of linear Mannich bases. | 1. Increase Reaction Time/Temperature: Ensure the reaction is allowed to proceed to completion. Gentle heating can often promote cyclization. 2. Choice of Amine Source: Ammonium acetate is often used as it provides both ammonia and a buffering effect.[8] |
| Diastereoselectivity Issues | The reaction creates multiple stereocenters, and controlling the diastereoselectivity can be challenging. | 1. Solvent Effects: The choice of solvent can influence the transition state of the cyclization. Protic solvents like ethanol are commonly used.[1] 2. Temperature Control: Lowering the reaction temperature can sometimes improve diastereoselectivity. |
| Over-alkylation | The product piperidinone can sometimes react further. | 1. Stoichiometry Control: Use a precise 2:1:1 molar ratio of aldehyde:ketone:amine source.[8] |
Experimental Protocol: Optimized Mannich Reaction
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In a round-bottom flask, dissolve benzaldehyde (2.0 eq) and an appropriate ketone (e.g., acetone, 1.0 eq) in ethanol.
-
Add ammonium acetate (1.0-1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 24-48 hours.
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Monitor the reaction by TLC. The product often precipitates from the reaction mixture upon cooling.
-
Collect the solid product by filtration and wash with cold ethanol.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2,6-diphenylpiperidin-4-one (a common precursor that can be selectively de-phenylated at the 6-position if needed, though this is a more advanced procedure). For the direct synthesis of this compound, an asymmetric approach is generally required.
II. Stereochemical and Conformational Challenges
The stereochemistry of the phenyl group at the C2 position significantly impacts the properties and subsequent reactivity of the piperidinone ring.
Question 3: How does the phenyl group at the C2 position influence the conformation of the piperidine ring, and why is this important?
Answer: The piperidine ring, similar to cyclohexane, preferentially adopts a chair conformation.[10] However, the presence of substituents introduces conformational preferences.
Conformational Analysis: A substituent on a cyclohexane ring generally prefers the equatorial position to minimize steric interactions (1,3-diaxial interactions). For a 2-phenylpiperidine system, the phenyl group also generally prefers the equatorial position.[11] However, the situation can be more complex due to the presence of the nitrogen atom and its lone pair. In some N-acyl or N-phenyl piperidines, an axial orientation of a C2 substituent can be favored due to allylic strain (A(1,3) strain).[12][13]
Importance of Conformation: The conformation of the ring and the orientation of the phenyl group dictate the molecule's three-dimensional shape. This is critical for:
-
Reactivity: The accessibility of the ketone at C4 and the protons on the ring for further functionalization depends on their spatial orientation.
-
Biological Activity: In drug development, the specific conformation is crucial for binding to target receptors.[14][15]
-
Spectroscopic Characterization: The coupling constants observed in ¹H NMR spectra are highly dependent on the dihedral angles between protons, which are determined by the ring's conformation.[11]
Troubleshooting Workflow: Confirming Stereochemistry and Conformation
Caption: Workflow for stereochemical and conformational analysis.
III. Purification and Stability
Question 4: I am having difficulty purifying my this compound. It seems to streak on silica gel columns. What are my options?
Answer: The basic nitrogen atom in the piperidine ring can interact strongly with the acidic silica gel, leading to poor chromatographic performance.
Troubleshooting Purification:
| Problem | Explanation | Recommended Solutions |
| Streaking on Silica Gel | The basic amine group adsorbs irreversibly to the acidic silanol groups on the silica surface. | 1. Neutralize the Column: Add a small amount of a volatile base (e.g., 0.5-1% triethylamine or ammonia in the eluent) to the mobile phase. This will deactivate the acidic sites on the silica. 2. Use Alumina: Basic or neutral alumina can be a better stationary phase for purifying basic compounds. 3. Salt Formation and Extraction: Convert the amine to its hydrochloride salt by treating it with HCl in a suitable solvent (like ether or dioxane). The salt is often crystalline and can be purified by recrystallization. The free base can be regenerated by treatment with a base. |
| Product Instability | Piperidin-4-ones can be susceptible to air oxidation or self-condensation over time, especially if impurities are present. | 1. Store as a Salt: Storing the compound as its hydrochloride or other stable salt can improve its long-term stability. 2. Store under Inert Atmosphere: For the free base, store under nitrogen or argon at low temperatures. |
References
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Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). ACS Omega. [Link]
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Dieckmann condensation. (2023). Wikipedia. [Link]
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Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
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Piperidine Synthesis. (n.d.). Defense Technical Information Center. [Link]
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Glegg, R. W., & Larkin, J. P. (1995). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (5), 1065-1074. [Link]
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Dieckmann Condensation. (n.d.). Organic Chemistry Portal. [Link]
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Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). National Institutes of Health. [Link]
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Zamani, A., & Ghaieni, H. R. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. E-Journal of Chemistry, 4(1), 94-97. [Link]
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Zamani, A., & Ghaieni, H. R. (2011). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Organic Chemistry: An Indian Journal. [Link]
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Manimekalai, A., et al. (2002). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 114(5), 489-500. [Link]
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The Dieckmann Condensation. (n.d.). Organic Reactions. [Link]
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Optimized Synthesis of 4-Piperidone. (n.d.). Scribd. [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters. [Link]
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Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness.org. [Link]
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Ponnuswamy, M. N., et al. (2013). r-2,c-6-Diphenylpiperidine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1371. [Link]
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McElvain, S. M., & Rorig, K. J. (1948). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(5), 1820-1825. [Link]
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Kinoshita, T., et al. (1969). Studies on the Mannich Reaction. I. On the Formation of Piperidine Derivatives (1). Bulletin of the Chemical Society of Japan, 42(3), 855-857. [Link]
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Portoghese, P. S., & Gomaa, Z. S. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(9), 1129-1133. [Link]
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Piperidine. (2023). Wikipedia. [Link]
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Kumar, R., et al. (2011). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 11(10), 848-863. [Link]
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The angle between the planes of the phenyl ring and the piperidine group ring of the title compound. (n.d.). ResearchGate. [Link]
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ALkhafaji, S. M. S., & Mohammad, T. S. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science, 12(2), 70-76. [Link]
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1-Phenylpiperidine. (n.d.). PubChem. [Link]
-
Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. (2021). ResearchGate. [Link]
-
Pontén, E., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510-2520. [Link]
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Technical Support Center: Optimizing Piperidin-4-one Synthesis
Welcome to the technical support center for the synthesis of piperidin-4-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues encountered during synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the rationale behind them, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common synthetic routes to piperidin-4-one?
The synthesis of the piperidin-4-one core is most commonly achieved through two primary methods: the Mannich reaction and the Dieckmann condensation.[1][2]
-
Mannich Reaction: This is a one-pot condensation reaction involving an aldehyde, an amine (or ammonia), and a ketone with at least two alpha-hydrogens.[2][3] For substituted piperidin-4-ones, this typically involves the reaction of a substituted aromatic aldehyde, a ketone like ethyl methyl ketone, and ammonium acetate.[3]
-
Dieckmann Condensation: This intramolecular cyclization of a diester is another robust method.[1][4] The process involves the addition of a primary amine to two moles of an α,β-unsaturated ester (like an alkyl acrylate), followed by the Dieckmann condensation, hydrolysis, and decarboxylation to yield the 4-piperidone.[1]
Other notable methods include the conjugate reduction of dihydropyridones and the aza-Diels-Alder reaction.[5][6]
Troubleshooting Guide: The Mannich Reaction
The Mannich reaction is a cornerstone for piperidin-4-one synthesis, but it can be prone to issues such as low yields and the formation of side products.
Problem 1: Low Yield of Piperidin-4-one
Question: My Mannich reaction is resulting in a consistently low yield. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in a Mannich reaction for piperidin-4-one synthesis can stem from several factors, including suboptimal reaction conditions, reagent quality, and the formation of stable intermediates that do not proceed to the final product.
Caption: Troubleshooting workflow for low yield in Mannich reaction.
-
Verify Reagent Quality and Stoichiometry:
-
Aldehyde Purity: Ensure the aldehyde is free of carboxylic acid impurities, which can neutralize the amine catalyst. Consider distillation or recrystallization of the aldehyde if its purity is questionable.
-
Amine Source: Use a fresh source of ammonium acetate or the appropriate amine. Ammonium salts can be hygroscopic, and the presence of water can hinder the reaction.
-
Stoichiometry: Carefully check the molar ratios of your reactants. An excess of one reactant may lead to side product formation.
-
-
Evaluate and Optimize Reaction Conditions:
| Parameter | Recommended Action | Rationale |
| Temperature | Start at room temperature and gradually increase. | Higher temperatures can promote side reactions. Lowering the temperature may improve selectivity and yield.[5] |
| Solvent | Screen a range of solvents. | Protic solvents like ethanol are commonly used and can facilitate the reaction.[3] In some cases, a deep eutectic solvent (DES) like glucose-urea has been shown to be effective and environmentally friendly.[7] |
| Catalyst | If the reaction is slow, consider screening catalysts. | While the amine often acts as the catalyst, Brønsted or Lewis acids can sometimes improve reaction rates. Acetic acid can serve as both a catalyst and a solvent. |
-
Monitor Reaction Progress:
-
Utilize Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of starting materials and the formation of the product and any major byproducts.[8] This will help you determine the optimal reaction time and prevent product degradation from prolonged reaction times.
-
-
Optimize Work-up and Purification:
-
pH Adjustment: Ensure the pH is appropriately adjusted during the work-up to ensure the product is in its free base form for efficient extraction into an organic solvent.
-
Purification Method: Crystallization is a common method for purifying piperidin-4-ones.[3] Experiment with different solvent systems to achieve good crystal formation and remove impurities. Common solvents for recrystallization include ethanol, methanol, and mixtures of ethanol-ethyl acetate or benzene-petroleum ether.[3]
-
Problem 2: Formation of Side Products
Question: I am observing significant side product formation in my Mannich reaction. How can I identify and minimize these impurities?
Answer: Side product formation is a common challenge. The most prevalent side reactions in piperidin-4-one synthesis via the Mannich reaction are often due to self-condensation of the ketone or aldehyde, or the formation of amides if the reaction conditions are too harsh.
| Side Product Type | Likely Cause | Recommended Solution |
| Aldol Condensation Products | Reaction of the enolizable ketone with itself. | Add the ketone slowly to the reaction mixture to maintain a low concentration. Consider running the reaction at a lower temperature. |
| Over-alkylation/Amide Formation | High temperatures and prolonged reaction times. | Monitor the reaction closely and stop it once the starting material is consumed. Lowering the reaction temperature can also help.[5] |
| Michael Addition Adducts | If an α,β-unsaturated ketone is formed in situ. | Control the reaction temperature and stoichiometry carefully. |
-
GC-MS Analysis: This is a powerful technique to separate and identify volatile components of your crude reaction mixture.[8]
-
NMR Spectroscopy: 1H and 13C NMR can provide detailed structural information about the main product and any significant impurities.
Troubleshooting Guide: The Dieckmann Condensation
The Dieckmann condensation is a powerful tool for forming the piperidin-4-one ring, but it requires careful control of reaction conditions to avoid side reactions.
Problem 3: Low Yield or No Reaction in Dieckmann Condensation
Question: My Dieckmann condensation is not proceeding or giving a very low yield. What should I check?
Answer: A failed or low-yielding Dieckmann condensation often points to issues with the base, solvent, or the presence of moisture.
Caption: Troubleshooting workflow for Dieckmann condensation.
-
Base Activity and Stoichiometry:
-
The Dieckmann condensation requires a strong base, such as sodium ethoxide, potassium tert-butoxide, or sodium hydride.[9] Ensure your base is fresh and has not been deactivated by exposure to air or moisture.
-
Use at least one equivalent of the base, as it is consumed stoichiometrically. An excess of base can sometimes lead to side reactions.[10]
-
-
Anhydrous Conditions:
-
The reaction is highly sensitive to moisture, which will quench the enolate intermediate. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Solvents should be freshly distilled from an appropriate drying agent.
-
-
Solvent Selection:
-
Reaction Temperature:
-
The optimal temperature will depend on the specific substrate and base used. Some reactions proceed well at room temperature, while others may require refluxing.[10] If you are experiencing side reactions, try lowering the temperature.
-
General Purification FAQs
FAQ 2: My purified piperidin-4-one is a yellow oil/solid. Is this normal and how can I decolorize it?
A yellow coloration is often due to the presence of minor oxidation products.[5] While this may not be detrimental for all subsequent steps, for high-purity applications, purification is recommended. Distillation is an effective method for removing colored impurities.[5] To prevent re-oxidation, store the purified piperidin-4-one under an inert atmosphere and protect it from light.[5]
FAQ 3: I am having difficulty with the crystallization of my piperidin-4-one derivative. What can I do?
If your product is an oil that is resistant to crystallization, try the following:
-
Trituration: Stir the oil with a solvent in which it is sparingly soluble (e.g., hexanes, pentane). This can sometimes induce crystallization by washing away impurities that inhibit crystal lattice formation.[11]
-
Solvent Screening: Perform small-scale crystallization trials with a variety of solvents and solvent mixtures to find the optimal conditions.
-
Seeding: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.
Experimental Protocols
General Procedure for Mannich Synthesis of 2,6-Diaryl-piperidin-4-ones:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted aromatic aldehyde (2 equivalents) and the ketone (e.g., ethyl methyl ketone, 1 equivalent) in ethanol.
-
Reagent Addition: Add ammonium acetate (1.1 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid and wash it with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure and proceed with an aqueous work-up and extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
References
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for One-Pot Piperidine Synthesis.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- BenchChem. (2025). Application Note: GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products.
- DTIC. (2025). Piperidine Synthesis.
-
Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]
- Hemalatha, K., & Ilangeswaran, D. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(4), 981-984.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
-
Reddit. (2021). Experimental Help for Dieckmann Condensation. Retrieved from [Link]
- Alfa Chemistry. (n.d.). Dieckmann Condensation.
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Organic Chemistry Portal. (2001). Synthesis of 4-piperidones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of 1-(4-Chlorophenylazo)piperidine.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
- Faisca Phillips, A. M. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Medicinal Chemistry, 13(11), 1333-1355.
- Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). Conjugate Reduction of N-Acyl-2,3-dihydro-4-pyridones: A Mild and Inexpensive Route to 4-Piperidones. The Journal of Organic Chemistry, 66(6), 2181–2182.
- Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.
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Technical Support Center: Troubleshooting Crystallization of Piperidine Derivatives
Welcome to the technical support center for the crystallization of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-quality crystalline materials. Piperidine and its derivatives are foundational scaffolds in medicinal chemistry, but their structural features—such as the flexible six-membered ring and the basic nitrogen atom—can present unique crystallization challenges.[1]
This resource provides in-depth, experience-driven answers to common problems, detailed experimental protocols, and visual workflows to guide you through the troubleshooting process.
Frequently Asked Questions (FAQs)
Q1: My piperidine derivative won't crystallize at all. It just remains a clear solution, even after cooling.
A1: This is a classic problem of insufficient supersaturation, meaning the concentration of your compound in the solvent is below the level needed to initiate crystal nucleation.[2] Several factors could be at play:
-
Excessive Solubility: The most common reason is that your compound is simply too soluble in the chosen solvent, even at low temperatures. An ideal crystallization solvent is one where the compound has high solubility when hot and low solubility when cold.[3]
-
Insufficient Concentration: You may not have reached the saturation point at the higher temperature.
-
Kinetic Barriers: Sometimes, even in a supersaturated state, the energy barrier for nucleation is too high for crystals to form spontaneously.
Troubleshooting Steps:
-
Concentrate the Solution: Gently evaporate a portion of the solvent under reduced pressure or with a gentle stream of nitrogen and attempt to cool again.[4] Be cautious not to evaporate to dryness, as this will just recover the crude solid.
-
Induce Nucleation: If you suspect a kinetic barrier, try scratching the inside of the flask at the liquid's surface with a glass rod.[5] The microscopic scratches provide nucleation sites.
-
Add a Seed Crystal: If you have a small amount of the pure solid, adding a tiny "seed" crystal can provide a perfect template for further crystal growth, bypassing the difficult initial nucleation step.[4][5][6]
-
Perform an Anti-Solvent Addition: If concentration fails, your compound may be a good candidate for anti-solvent crystallization. (See Protocol 3).
-
Re-evaluate Your Solvent: If none of the above work, a systematic solvent screening is necessary to find a more suitable system. (See Protocol 1).
Q2: My compound separates as a liquid or "oils out" instead of forming crystals.
A2: Oiling out is a common and frustrating problem where the compound comes out of solution as a liquid phase instead of a solid crystal lattice.[3][7] This typically occurs when the solution's temperature is higher than the melting point of the solute at that concentration, or when the level of supersaturation is too high, causing the compound to crash out of solution as a disordered, low-energy oil.[7] The presence of impurities can also depress the melting point, exacerbating this issue.[7]
Causality & Expert Insights: Piperidine derivatives can be prone to this due to their conformational flexibility. The piperidine ring can exist in various chair and boat conformations, and this structural disorder can make it energetically easier to form a liquid oil than an ordered crystal lattice, especially if cooling is too rapid.
Troubleshooting Steps:
-
Slow Down the Cooling Rate: This is the most critical first step. Reheat the solution until the oil redissolves completely. Then, insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure very slow, gradual cooling. This gives the molecules time to orient themselves correctly into a crystal lattice.[8]
-
Add More Solvent: Oiling out is often a sign of excessive concentration.[8] Reheat the mixture to form a clear solution and add a small amount of additional hot solvent (10-20% more) to reduce the supersaturation level.[7]
-
Lower the Crystallization Temperature: If the melting point of your compound (or the eutectic melting point with impurities) is low, you may need to achieve supersaturation at a much lower temperature. Try cooling the slowly-cooled solution in an ice-water or even a dry ice/acetone bath.
-
Change the Solvent System: Solvents that have very high solvating power can sometimes promote oiling out. Switching to a less-polar solvent or using a solvent mixture can sometimes resolve the issue.[9]
Q3: I managed to get crystals, but they are of poor quality (e.g., fine needles, small powders, or agglomerated masses).
A3: Crystal morphology, or "habit," is dictated by the relative growth rates of different crystal faces.[10] Rapid crystallization often leads to small, poorly formed crystals because nucleation dominates over slow, ordered growth.[7][11] Fine needles, while crystalline, often have poor filtration and drying characteristics and can trap impurities.
Causality & Expert Insights: The solvent plays a crucial role here. Solvent molecules can interact differently with various crystal faces, slowing or accelerating their growth.[10] For piperidine derivatives, the nitrogen atom can form hydrogen bonds with protic solvents (like alcohols or water), which can significantly influence the crystal habit.
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation: As with oiling out, the key is to slow everything down. Slower cooling, slower anti-solvent addition, or slower solvent evaporation will favor the growth of larger, more well-defined crystals over the formation of many small nuclei.[7]
-
Modify the Solvent System: Crystallizing from a different solvent can dramatically change the crystal habit.[10][12] A systematic rescreening (Protocol 1) with a focus on crystal shape is recommended. For example, moving from a highly polar solvent like methanol to a moderately polar one like ethyl acetate can sometimes change a needle-like habit to a more desirable prismatic one.[10]
-
Use Crystal Habit Modifiers: In some cases, adding a very small amount of a "habit modifier" (an additive that is structurally similar to your compound) can selectively adsorb to fast-growing crystal faces, slowing their growth and allowing other faces to catch up, resulting in a more uniform shape.[13][14] This is an advanced technique but can be highly effective.
-
Consider Sonocrystallization: Applying ultrasound during crystallization can sometimes break up agglomerates and promote the growth of more uniform crystals.[12]
Q4: My crystallization process is not reproducible. Sometimes I get crystals, and other times I get oil or nothing at all.
A4: Lack of reproducibility often points to polymorphism or sensitivity to subtle, uncontrolled variables.
-
Polymorphism: Many active pharmaceutical ingredients (APIs) can exist in multiple crystal forms, or polymorphs.[15][16][17] These different forms can have different solubilities and stabilities, and the form you get can be highly dependent on factors like cooling rate, solvent, and the presence of impurities.[17][18] You may be unknowingly producing a less stable, "metastable" polymorph in some runs, which is more difficult to crystallize consistently.
-
Hidden Variables: Small variations in impurity profiles, atmospheric moisture (especially for hygroscopic compounds), or even the texture of the glassware can affect nucleation and lead to inconsistent results.[2] Piperidine itself can react with atmospheric CO2 to form carbonate salts, which can act as an impurity or an unintended seed.[19][20]
Troubleshooting Steps:
-
Standardize Everything: Meticulously control and document every parameter: solvent volume, heating temperature, cooling rate, stirring speed, and glassware.
-
Use Seeding: The most powerful way to ensure reproducibility is to use a seeding protocol.[21] By adding seed crystals of the desired polymorph, you are directing the crystallization outcome and bypassing the stochastic nature of primary nucleation. (See Protocol 2).
-
Characterize Your Solids: Use analytical techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to determine if you are dealing with different polymorphs.[17] This is crucial in a drug development setting.
-
Ensure Purity of Starting Material: Re-purify your starting material to ensure that trace impurities are not influencing the outcome. Impurities can sometimes inhibit nucleation or favor the formation of a different polymorph.[15][22]
Q5: How can I remove a persistent impurity that co-crystallizes with my piperidine derivative?
A5: When an impurity has a similar structure to your target compound, it can sometimes be incorporated into the crystal lattice, making it very difficult to remove by simple recrystallization.[23] This is a common problem with structurally-related impurities.[15]
Troubleshooting Steps:
-
Solvent Selection for Purity: The goal is to find a solvent system where the impurity has much higher solubility than your desired compound, even at low temperatures. This will keep the impurity in the mother liquor while your product crystallizes. This may require extensive solvent screening.[9]
-
Slurry Recrystallization: If the impurity is significantly more soluble, you can try a slurry. This involves stirring the impure solid in a solvent in which it is only sparingly soluble for an extended period. The impure crystals will slowly dissolve and re-precipitate as purer crystals, while the impurity accumulates in the solvent.
-
Reactive Crystallization/Salt Formation: The basic nitrogen of the piperidine ring offers a unique handle for purification. You can often form a salt with a suitable acid (e.g., HCl, tartaric acid, methanesulfonic acid).[24][25][26] The salt will have completely different solubility properties, and it is often possible to find conditions where the salt of your desired compound crystallizes, leaving the non-basic or less-basic impurity behind. The pure freebase can then be recovered by neutralizing the salt.
-
Preparative Chromatography: If all else fails, purification by column chromatography followed by crystallization of the purified fractions is the most reliable method, although it is less scalable.
Troubleshooting Workflow
The following diagram provides a logical decision tree for approaching a crystallization problem.
Caption: Decision tree for troubleshooting common crystallization problems.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol helps identify a suitable solvent or solvent mixture for crystallization.[27][28][29]
Materials:
-
~100 mg of your piperidine derivative
-
Small test tubes or vials (e.g., 13x100 mm test tubes)
-
A selection of solvents with varying polarities (see table below)
-
Heating block or sand bath
-
Vortex mixer
Procedure:
-
Place ~5-10 mg of your compound into each of several labeled test tubes.
-
Add a solvent to the first tube dropwise (e.g., 0.1 mL at a time) at room temperature, vortexing after each addition. Note the solubility. If the compound dissolves readily at room temperature, the solvent is likely too good and should be set aside as a potential "soluble solvent" for an anti-solvent pair.
-
If the compound is poorly soluble at room temperature, begin heating the tube gently. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath.
-
Observe the result. An ideal solvent will show little solubility at room temperature but complete solubility at high temperature, and will produce good quality crystals upon cooling.
-
Repeat for all selected solvents.
Data Interpretation Table:
| Solvent | Dielectric Constant (Polarity) | Solubility (Room Temp) | Solubility (Hot) | Result on Cooling | Suitability |
| Heptane | 1.9 | Insoluble | Insoluble | - | Poor (Anti-solvent?) |
| Toluene | 2.4 | Sparingly Soluble | Soluble | Crystals | Good Candidate |
| Ethyl Acetate | 6.0 | Sparingly Soluble | Very Soluble | Oil | Potential, but needs optimization |
| Acetone | 21.0 | Soluble | Very Soluble | No Crystals | Poor (Soluble solvent?) |
| Ethanol | 24.6 | Very Soluble | Very Soluble | No Crystals | Poor (Soluble solvent?) |
| Water | 80.1 | Insoluble | Sparingly Soluble | Precipitate | Poor |
This table is for illustrative purposes; your results will vary.
Protocol 2: Seeding Protocol for Inducing Crystallization
Seeding is used to control the onset of crystallization and often the crystal form (polymorph).[21][30]
Procedure:
-
Prepare a saturated or nearly saturated solution of your compound at an elevated temperature, as determined from your solvent screening.
-
Cool the solution slowly. Before spontaneous crystallization begins, add one or two tiny, well-formed crystals ("seeds") of your pure compound.
-
The seed crystals will act as nucleation points, and crystal growth should begin from them.
-
Continue the slow cooling process to allow the crystals to grow to a suitable size.
Expert Tip: If you have no seed crystals, you can sometimes create them by dipping a glass rod into the supersaturated solution, removing it, and allowing the thin film of solvent to evaporate, leaving a fine crystalline residue on the rod.[4] Re-introducing this rod into the solution can seed the crystallization.
Protocol 3: Anti-Solvent Addition Protocol
This technique is useful for compounds that are highly soluble in one solvent but poorly soluble in another.[31][32][33][34]
Procedure:
-
Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble) at room temperature.
-
Slowly add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the solution with stirring.
-
Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This indicates the onset of nucleation.
-
At this point, you can either stop and allow the crystals to grow slowly, or add a very small amount of the "good" solvent back to just clarify the solution, then allow it to stand undisturbed. Slow diffusion of the anti-solvent into the solution can yield high-quality crystals.
Common Anti-Solvent Pairs:
-
Methanol / Water
-
Ethanol / Heptane
-
Acetone / Diethyl Ether
-
Dichloromethane / Hexane
The key to all crystallization is patience. Slow, controlled processes that operate close to equilibrium conditions are far more likely to yield high-quality, pure crystalline material.[7]
References
- Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved January 13, 2026.
- Vertex AI Search. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology. Retrieved January 13, 2026.
- Vertex AI Search. (n.d.). Impact of impurities on crystal growth. Retrieved January 13, 2026.
- Vertex AI Search. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Retrieved January 13, 2026.
- PubMed. (n.d.). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Retrieved January 13, 2026.
- ACS Publications. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved January 13, 2026.
- Sathee Jee. (n.d.).
- ResearchGate. (n.d.).
- RSC Publishing. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. Retrieved January 13, 2026.
- ACS Publications. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. Retrieved January 13, 2026.
- Google Patents. (n.d.). US20060078573A1 - Methods of modifying crystal habit. Retrieved January 13, 2026.
- RM@Schools. (n.d.).
- Wiley. (n.d.). Crystallization of Organic Compounds. Retrieved January 13, 2026.
- ResearchGate. (2025).
- ACS Publications. (2022).
- Mettler Toledo. (n.d.).
- Chemical Review and Letters. (2021).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved January 13, 2026.
- PubMed. (2023). Crystal structure and characterization of the sulfamethazine-piperidine salt. Retrieved January 13, 2026.
- Bitesize Bio. (2025). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Retrieved January 13, 2026.
- BenchChem. (n.d.). Technical Support Center: Crystallization of 1-Acetylpiperidine-4-carbohydrazide Products. Retrieved January 13, 2026.
- Chemistry LibreTexts. (2025). 3.
- NIH. (n.d.).
- ResearchGate. (2025). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved January 13, 2026.
- Chemical Education Xchange. (n.d.).
- University of Sherbrooke. (n.d.).
- ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved January 13, 2026.
- Technobis Crystallization Systems. (2023). Developing seeding protocols through secondary nucleation measurements on the Crystalline. Retrieved January 13, 2026.
- RSC Publishing. (n.d.). Crystal habit modification of sodium chloride using habit modifiers. Retrieved January 13, 2026.
- YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved January 13, 2026.
- AIJR Books. (2024). Sonocrystallization Approach to Modify Crystal Habit for Improving Powder Processability. Retrieved January 13, 2026.
- Tianjin University. (2020). Crystal Habit Modifications and Spherical Crystallization Design in Solution. Retrieved January 13, 2026.
- MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved January 13, 2026.
- Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?. Retrieved January 13, 2026.
- Taylor & Francis Online. (2003).
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Retrieved January 13, 2026.
- ResearchGate. (2025). Crystal structure and characterization of the sulfamethazine–piperidine salt. Retrieved January 13, 2026.
- Googleapis.com. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same. Retrieved January 13, 2026.
- YouTube. (2025). Common Challenges in Crystallization Processes. Retrieved January 13, 2026.
- NIH PubChem. (n.d.). Piperidine. Retrieved January 13, 2026.
- ResearchGate. (2025).
- Semantic Scholar. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Retrieved January 13, 2026.
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved January 13, 2026.
- ResearchGate. (2025). Polymorphism of Active Pharmaceutical Ingredients. Retrieved January 13, 2026.
- Scite.ai. (n.d.). Polymorphism of Active Pharmaceutical Ingredients. Retrieved January 13, 2026.
- Semantic Scholar. (2006). Polymorphism of Active Pharmaceutical Ingredients. Retrieved January 13, 2026.
Sources
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- 10. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. achievechem.com [achievechem.com]
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- 13. US20060078573A1 - Methods of modifying crystal habit - Google Patents [patents.google.com]
- 14. Crystal habit modification of sodium chloride using habit modifiers: a dive into more than 50 years of research & development on crystal habit modification of rock-salt crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 16. Polymorphism and crystallization of active pharmaceutical ingredients (APIs). | Semantic Scholar [semanticscholar.org]
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- 21. crystallizationsystems.com [crystallizationsystems.com]
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Technical Support Center: Navigating Side Reactions in the Synthesis of N-Substituted Piperidin-4-Ones
Welcome to the technical support center for the synthesis of N-substituted piperidin-4-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. Piperidin-4-ones are foundational building blocks in the development of numerous pharmaceuticals, from analgesics to antipsychotics.[1][2] However, their synthesis is often plagued by side reactions that can complicate purification, reduce yields, and introduce structural ambiguities.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the causality behind common side reactions and offer field-proven strategies to mitigate them, ensuring the integrity and efficiency of your synthetic workflow.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the most common synthetic routes: piperidone ring formation and subsequent N-substitution.
Ring Formation & Cyclization Issues
Q1: My Dieckmann condensation to form the piperidin-4-one ring is resulting in low yields and a significant amount of polymeric material. What is causing this, and how can I improve the outcome?
A1: This is a classic problem in Dieckmann condensations, which relies on an intramolecular Claisen-type reaction to form the cyclic β-keto ester.[3][4] The formation of polymer-like material strongly suggests that an intermolecular Claisen condensation is outcompeting the desired intramolecular cyclization.
Causality: The root cause is a competition between two reaction pathways. The enolate of the diester can either attack the second ester group within the same molecule (intramolecular, desired) or an ester group on a different molecule (intermolecular, undesired). High concentrations of the starting material favor the intermolecular pathway, leading to oligomerization and polymerization.
Troubleshooting Strategies:
-
High-Dilution Conditions: This is the most critical parameter. By significantly increasing the solvent volume, you decrease the probability of two different diester molecules encountering each other, thereby favoring the intramolecular cyclization. A good starting point is a concentration of 0.01-0.05 M.
-
Slow Addition: Instead of adding the diester to the base all at once, add it slowly over several hours using a syringe pump. This maintains a constantly low concentration of the starting material in the reaction flask.
-
Choice of Base and Solvent: The base must be strong enough to deprotonate the α-carbon of the ester but should match the ester's alcohol portion to prevent transesterification (e.g., use sodium ethoxide for ethyl esters).[5] Sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in aprotic solvents like THF or toluene can also be effective and minimize side reactions.[5][6]
// No branch increase_dilution [label="Action: Increase solvent volume.\nRationale: Favors intramolecular\ncyclization over intermolecular\npolymerization.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_concentration -> increase_dilution [label="No"];
// Yes branch check_addition [label="Is the substrate\nadded slowly\n(e.g., via syringe pump)?", shape=diamond, style=filled, fillcolor="#FBBC05"]; check_concentration -> check_addition [label="Yes"];
slow_addition [label="Action: Implement slow addition.\nRationale: Maintains low substrate\nconcentration, preventing side reactions.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_addition -> slow_addition [label="No"];
// Final check check_base [label="Is the base appropriate\n(e.g., NaH, t-BuOK, or\nalkoxide matching the ester)?", shape=diamond, style=filled, fillcolor="#FBBC05"]; check_addition -> check_base [label="Yes"];
optimize_base [label="Action: Switch to a non-nucleophilic\nbase or one that matches the ester.\nRationale: Prevents transesterification.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_base -> optimize_base [label="No"];
end [label="Yield Improved", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_dilution -> end; slow_addition -> end; optimize_base -> end; check_base -> end [label="Yes"]; } .enddot Caption: Troubleshooting workflow for low Dieckmann condensation yields.
N-Substitution Side Reactions
Q2: After reacting my piperidin-4-one with an alkyl halide, my TLC shows the desired product and a new, highly polar spot that stays at the baseline. What is this byproduct?
A2: You are almost certainly observing over-alkylation, resulting in the formation of a quaternary ammonium salt. This is arguably the most common side reaction in the direct N-alkylation of piperidines.
Causality: The reaction proceeds via an SN2 mechanism where the secondary amine of the piperidin-4-one acts as a nucleophile. However, the product, an N-substituted piperidin-4-one (a tertiary amine), is often more nucleophilic than the starting secondary amine.[7] If unreacted alkyl halide is present, this tertiary amine can react again to form a positively charged, highly polar quaternary ammonium salt.[7]
Troubleshooting Strategies:
| Strategy | Rationale | Key Parameters |
| Control Stoichiometry | Use a slight excess of the piperidine starting material (1.1-1.2 equivalents) relative to the alkylating agent (1.0 equivalent). This ensures the alkylating agent is the limiting reagent, minimizing its availability for a second reaction.[7] | Piperidine:Alkyl Halide ratio |
| Slow Addition of Alkylating Agent | Use a syringe pump to add the alkyl halide to the reaction mixture over several hours. This maintains a very low instantaneous concentration of the alkylating agent, heavily favoring mono-alkylation.[7][8] | Addition Rate: 0.1-0.5 eq/hour |
| Choice of Alkylating Agent | Be aware of reactivity (R-I > R-Br > R-Cl). More reactive agents like methyl iodide are more prone to over-alkylation. If using a highly reactive agent, slower addition and lower temperatures are critical.[9] | Temperature, Leaving Group |
| Alternative Method: Reductive Amination | Switch to reductive amination, which is not susceptible to over-alkylation. This is often the most robust solution.[7][10] | See Q3 for details |
Q3: I switched to reductive amination to avoid over-alkylation, but the reaction is slow and I have significant amounts of unreacted piperidin-4-one and aldehyde/ketone. How can I improve the conversion?
A3: Sluggish reductive aminations are typically due to inefficient formation of the key iminium/enamine intermediate or an inappropriate choice of reducing agent. The reaction is a two-step, one-pot process: 1) formation of an iminium ion from the amine and carbonyl compound, and 2) in-situ reduction of this ion.[11] Both steps must be efficient.
Causality & Troubleshooting:
-
Iminium Ion Formation: This step is an equilibrium reaction that liberates water.
-
Solution 1: Water Removal: If the reaction is run in a solvent like toluene or dichloroethane (DCE), using a Dean-Stark trap can help drive the equilibrium toward the iminium ion. For other solvents, adding a drying agent like anhydrous MgSO₄ or molecular sieves can be effective.
-
Solution 2: pH Control: The reaction is often mildly acid-catalyzed. A small amount of acetic acid can facilitate iminium formation. However, strongly acidic conditions will protonate the starting amine, rendering it non-nucleophilic. The optimal pH is typically between 4 and 6.
-
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting aldehyde or ketone.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most reductive aminations.[7][11] It is mild, tolerant of slightly acidic conditions, and highly selective for the iminium ion.
-
Sodium Cyanoborohydride (NaBH₃CN): Another common choice, but it is highly toxic (releases HCN gas at low pH) and requires careful handling.
-
Sodium Borohydride (NaBH₄): Generally unsuitable for one-pot reductive aminations as it can readily reduce the starting aldehyde or ketone, especially at neutral or acidic pH.[12]
-
Part 2: FAQs - Foundational Knowledge
FAQ 1: What are the primary methods for synthesizing N-substituted piperidin-4-ones and their key trade-offs?
A1: The synthesis is generally a two-part strategy: forming the heterocyclic ring and then introducing the N-substituent.
| Method | Description | Advantages | Common Side Reactions/Disadvantages |
| Dieckmann Condensation | Intramolecular cyclization of a diester derived from a primary amine and two equivalents of an acrylate ester.[13] | Good for building the core ring structure. | Intermolecular polymerization, requires high dilution, potential for transesterification.[5][6] |
| Mannich Condensation | A one-pot reaction involving an aldehyde, a primary amine (or ammonia), and a ketone with two α-hydrogens (like acetone).[1][2] | Convergent and atom-economical. | Can produce complex mixtures if not carefully controlled, potential for aldol side reactions.[14] |
| Direct N-Alkylation | Reacting a pre-formed piperidin-4-one with an alkyl halide in the presence of a base.[8] | Conceptually simple. | High risk of over-alkylation to form quaternary ammonium salts, requires careful control of stoichiometry.[7] |
| Reductive Amination | Reacting a piperidin-4-one with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[10] | Excellent for avoiding over-alkylation , high functional group tolerance, generally high-yielding. | Requires a selective reducing agent (e.g., NaBH(OAc)₃), iminium formation can be slow.[15][16] |
FAQ 2: Why is N-Boc-4-piperidone commonly used as a starting material?
A2: N-Boc-4-piperidone is a valuable starting material because the tert-butyloxycarbonyl (Boc) group serves two critical functions. First, it acts as a protecting group, preventing the secondary amine from participating in unwanted side reactions, such as self-condensation, during manipulations at the 4-position (the ketone).[10] Second, after the desired modifications are made, the Boc group can be easily and cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂) to reveal the free secondary amine, which is then available for N-substitution.[10]
Part 3: Experimental Protocols
Protocol 1: Controlled N-Alkylation of 4-Piperidone Hydrochloride
This protocol is designed to minimize over-alkylation by controlling stoichiometry and addition rate.
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-piperidone hydrochloride monohydrate (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.5 eq.), and anhydrous acetonitrile (to make a 0.1 M solution based on the piperidone).
-
Stirring: Stir the suspension vigorously at room temperature for 30 minutes to neutralize the hydrochloride and liberate the free base.
-
Slow Addition: In a separate syringe, prepare a solution of the alkyl halide (e.g., benzyl bromide, 0.9 eq.) in a small amount of anhydrous acetonitrile. Using a syringe pump, add the alkyl halide solution to the stirred piperidone suspension over 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require stirring overnight.
-
Workup: Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts. Rinse the filter cake with acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Protocol 2: N-Alkylation via Reductive Amination
This protocol is a robust alternative that avoids the issue of over-alkylation.
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the piperidin-4-one derivative (1.0 eq.), the aldehyde or ketone (1.1 eq.), and an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Iminium Formation: Stir the mixture at room temperature. If desired, a catalytic amount of acetic acid (0.1 eq.) can be added.
-
Reduction: After stirring for 20-30 minutes, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture. Be cautious of initial gas evolution.[7]
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for purification.[7]
References
- Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019). National Institutes of Health (NIH).
- Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate.
- A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. (2015). Auburn University.
- Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. (2024). ResearchGate.
- Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives. (2025). BenchChem.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
- Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness.org.
- Preparation of Piperidines, Part 3: Substituted at Position 4. (2024). YouTube.
- Dieckmann condensation. (n.d.). Grokipedia.
- Dieckmann Condensation. (n.d.). Alfa Chemistry.
- Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2025). Journal of University of Anbar for Pure Science.
- Dieckmann condensation. (n.d.). Wikipedia.
- What are the difficulties associated with reductive amination? How to control byproduct formation? (2012). ResearchGate.
- Common side reactions and byproducts in 2-Piperidinol synthesis. (2025). BenchChem.
- Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline. (2025). BenchChem.
- Piperidine Synthesis. (n.d.). DTIC.
- Experimental Help for Dieckmann Condensation. (2021). Reddit.
- Procedure for N-alkylation of Piperidine? (2017). ResearchGate.
- Technical Support Center: N-Alkylation of 1,4-Dimethylpiperidine. (2025). BenchChem.
- Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. (2025). BenchChem.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research.
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- 16. jocpr.com [jocpr.com]
How to improve the diastereoselectivity in 2-piperidinone synthesis
Welcome to the technical support center for 2-piperidinone synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in controlling stereochemistry. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve the diastereoselectivity of your reactions.
Troubleshooting Guide: Enhancing Diastereoselectivity
Low diastereoselectivity is a common hurdle in the synthesis of substituted 2-piperidinones. The following table outlines frequent issues, their underlying causes, and actionable solutions grounded in established chemical principles.
| Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| Low Diastereomeric Ratio (d.r.) | 1. Suboptimal Reaction Temperature: The reaction may be under thermodynamic control when kinetic control is desired, or vice-versa. | Screen a range of temperatures. Lowering the temperature (e.g., to -78 °C) often enhances selectivity by favoring the kinetically controlled product, which forms via the lower energy transition state.[1] |
| 2. Inappropriate Solvent Polarity: The solvent can influence the geometry and solvation of transition states or key intermediates, directly impacting facial selectivity. | Test a matrix of solvents with varying polarities. Non-polar solvents (e.g., toluene, THF) may favor compact, ordered transition states, enhancing selectivity. Polar solvents can stabilize charged intermediates, sometimes allowing for equilibration that erodes the d.r.[2] | |
| 3. Ineffective Chiral Control: The chiral auxiliary or catalyst may not be exerting sufficient steric or electronic influence. | a) Modify the Chiral Auxiliary: If using an auxiliary, consider one with greater steric bulk to better shield one face of the molecule.[3] b) Screen Chiral Catalysts/Ligands: In catalytic reactions, screen different ligands (e.g., N,O-ligands vs. N,P-ligands) to find a better match for your substrate.[1] | |
| 4. Poor Substrate Control: Existing stereocenters on the substrate are not effectively directing the stereochemical outcome of the reaction. | Introduce a bulky protecting group on a nearby functional group (e.g., hydroxyl) to restrict conformational freedom and create a more biased steric environment for the incoming reagent.[3] | |
| Inconsistent Results / Poor Reproducibility | 1. Reagent Quality and Stoichiometry: The purity and exact concentration of reagents like organolithiums (n-BuLi, s-BuLi, LDA) can vary significantly. | a) Use Freshly Prepared/Titrated Reagents: Always titrate organolithium solutions before use. For LDA, preparation from n-BuLi and diisopropylamine immediately before the reaction is recommended for consistency.[4] b) Verify Stoichiometry: Ensure precise measurement of all reagents, as even small deviations can affect the reaction outcome. |
| 2. Presence of Water/Atmospheric Moisture: Trace amounts of water can quench anionic intermediates or interfere with Lewis acid catalysts. | Ensure rigorous anhydrous conditions. Dry all glassware in an oven, use freshly distilled anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon). | |
| 3. Inaccurate Temperature Control: Fluctuations in temperature, especially during reagent addition, can lead to the formation of multiple diastereomers. | Use a cryostat for precise low-temperature control. Avoid relying on solvent/dry ice baths for long reaction times where temperature can drift. | |
| Formation of Significant Side Products | 1. Competing Reaction Pathways: The reaction conditions may promote undesired pathways, such as proton exchange, elimination, or lithium-halogen exchange.[4] | a) Change the Base: A less hindered base (e.g., LiHMDS vs. LDA) might be more selective for the desired deprotonation. b) Modify the Order of Addition: Adding the base to the substrate or vice-versa can alter intermediate concentrations and minimize side reactions.[2] |
| 2. Epimerization: The product or a key intermediate may be epimerizing under the reaction or workup conditions. | a) Use a Milder Quench: Quench the reaction at low temperature with a less aggressive reagent (e.g., saturated NH₄Cl instead of water or acid). b) Check Workup pH: Ensure the pH during aqueous workup is controlled to prevent acid- or base-catalyzed epimerization of stereocenters alpha to a carbonyl. |
Frequently Asked Questions (FAQs)
Q1: How exactly does solvent choice impact the diastereoselectivity of my 2-piperidinone synthesis?
The choice of solvent is critical as it influences the structure and stability of the reaction's transition state. In reactions involving charged intermediates, such as the enolate formed during an alkylation, solvent polarity can dictate the outcome.
-
Non-polar solvents (e.g., THF, Toluene): These solvents promote the aggregation of lithium enolates and the formation of a tight, well-ordered transition state. This rigidity often leads to higher diastereoselectivity because it exaggerates the energetic difference between the two possible diastereomeric transition states. The substrate's own chiral information (from an auxiliary or existing stereocenter) is more effectively transmitted.[2]
-
Polar solvents (e.g., DCM, Acetonitrile): Polar solvents can solvate and stabilize charged intermediates, leading to a looser, more flexible transition state. This can sometimes allow for equilibration of intermediates before the key bond-forming step, resulting in a lower diastereomeric ratio that reflects the thermodynamic stability of the products rather than the kinetic preference.[2]
Q2: I'm using a chiral auxiliary on the nitrogen, but the diastereoselectivity is poor. What strategies can I employ to improve it?
When a chiral auxiliary provides insufficient stereocontrol, the issue often lies in its inability to effectively bias the conformation of the piperidinone ring or shield one face of the reactive intermediate.
-
Chelation Control: If your auxiliary and reaction conditions allow, you can leverage chelation. For example, an auxiliary with a nearby hydroxyl group can chelate to the lithium cation of an enolate. This locks the conformation of the molecule and provides a highly rigid structure, forcing an electrophile to approach from the less hindered side. In one reported synthesis, an unprotected hydroxyl group on an N-phenylglycinol auxiliary was crucial for achieving high diastereoselectivity in an alkylation, requiring 2.5 equivalents of s-BuLi to deprotonate both the hydroxyl group and the alpha-carbon.[3]
-
Steric Hindrance: If chelation is not an option, maximizing steric hindrance is the primary strategy. Protecting a nearby functional group with a bulky silyl ether (e.g., TBDMS) can create a much larger steric shield. However, this can sometimes lead to the opposite diastereomer compared to a non-protected or chelation-controlled approach.[3]
-
Auxiliary Modification: If possible, switch to a different, more rigid, or bulkier chiral auxiliary. Evans oxazolidinones, while more commonly used for acyclic stereocontrol, provide a classic example of how a rigid, sterically defined auxiliary can provide excellent stereochemical induction.
Q3: What are the main differences between substrate-controlled, reagent-controlled, and catalyst-controlled diastereoselective syntheses of 2-piperidinones?
These terms refer to the origin of the stereochemical information that dictates the reaction's outcome.
-
Substrate-Controlled: Stereoselectivity is determined by one or more pre-existing stereocenters in the starting material. The inherent topology and conformational preferences of the substrate cause the incoming reagent to favor one trajectory of approach over another.
-
Reagent-Controlled: A stoichiometric chiral reagent is used to deliver a group in a stereoselective manner. This is common in reductions using chiral hydride sources or additions involving chiral boranes.
-
Catalyst-Controlled: A substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction. The catalyst and one of the achiral starting materials form a transient chiral complex that reacts to form the product with high diastereoselectivity. This is often the most elegant and atom-economical approach, with examples including Rh-catalyzed asymmetric reductive Heck reactions[5] and Cu-catalyzed cyclizations.[6]
Q4: Can enzymatic methods be used to improve the stereoselectivity for 2-piperidinone derivatives?
Yes, enzymatic methods are emerging as a powerful and environmentally friendly alternative for achieving high stereoselectivity.[7] Two primary approaches are:
-
Kinetic Resolution: A racemic mixture of a 2-piperidinone derivative is treated with an enzyme, often a lipase like Candida antarctica lipase B (CAL-B), that selectively reacts with only one of the enantiomers. For instance, CAL-B can be used for the selective hydrolysis of an ester group on one enantiomer of a piperidinone, allowing for the separation of the unreacted, enantioenriched starting material from the hydrolyzed product.[7]
-
Asymmetric Synthesis: Engineered enzymes can be used to perform intramolecular C-H amidation, directly converting a linear precursor into a chiral lactam. Variants of myoglobin have been developed to catalyze such transformations, producing β-, γ-, and δ-lactams in high yields and excellent enantioselectivity.[8]
Experimental Protocols & Visual Guides
Protocol: Diastereoselective Alkylation of an N-Acyl-2-Piperidinone
This protocol is a representative example of a substrate-controlled diastereoselective methylation using a chiral auxiliary, adapted from methodologies described in the literature.[3]
Objective: To synthesize (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one with high diastereoselectivity.
Materials:
-
1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one
-
sec-Butyllithium (s-BuLi), 1.4 M in cyclohexane
-
Methyl iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Add 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath or a cryostat.
-
Deprotonation: Slowly add s-BuLi (2.5 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The multiple equivalents are necessary to deprotonate both the α-carbon and the hydroxyl group of the auxiliary. Stir the resulting solution at -78 °C for 1 hour.
-
Alkylation: Add methyl iodide (3.0 eq) dropwise to the solution.
-
Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Warm-up & Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x volume of THF).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentration & Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography or crystallization to yield the desired diastereomer.
Logical Workflow for Troubleshooting
The following diagram outlines a systematic approach to diagnosing and solving issues with diastereoselectivity.
Caption: A logical workflow for troubleshooting low diastereoselectivity.
Mechanism: Stereodirection by a Chiral Auxiliary
This diagram illustrates how a chiral auxiliary on the nitrogen atom can direct the approach of an electrophile to a lithiated 2-piperidinone enolate.
Caption: Steric hindrance from a chiral auxiliary (R*) blocks one face.
References
- Vertex AI Search. (2023).
-
MDPI. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. [Link]
- Wang, X., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170.
- Springer Nature. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres.
-
Humphrey, J. M., et al. (2009). Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. The Journal of Organic Chemistry, 74(12), 4525-4536. [Link]
- ResearchGate. (2023). Recent Advances in the Synthesis of Piperidones and Piperidines.
-
Cortez, G. A., Schrock, R. R., & Hoveyda, A. H. (2007). Efficient enantioselective synthesis of piperidines through catalytic asymmetric ring-opening/cross-metathesis reactions. Angewandte Chemie International Edition, 46(24), 4534-4538. [Link]
- Nature. (2021).
-
ResearchGate. (2019). Highly diastereoselective four-component synthesis of polysubstituted 2-piperidinones with three and four stereogenic centers. [Link]
-
Arnold, F. H., et al. (2018). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Journal of the American Chemical Society, 140(4), 1545-1553. [Link]
-
Kappe, C. O., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Chemistry – A European Journal, 28(44), e202201311. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Overcoming Low Yields in Multi-Step Piperidinone Synthesis
Welcome to the Technical Support Center for piperidinone synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the piperidinone scaffold. Low yields in multi-step syntheses can be a significant bottleneck, consuming valuable time and resources. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions to help you diagnose and resolve common issues encountered in your synthetic routes.
Our approach is grounded in mechanistic principles to not only offer solutions but also to foster a deeper understanding of the underlying chemistry. By understanding the "why" behind a failed reaction, you are better equipped to devise rational solutions and optimize your synthetic strategy.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific challenges commonly encountered during multi-step piperidinone synthesis. Each subsection focuses on a key synthetic transformation, outlining potential causes for low yields and providing actionable, step-by-step protocols for remediation.
Inefficient Cyclization via Dieckmann Condensation
The Dieckmann condensation is a powerful intramolecular reaction for forming the piperidinone ring from a suitable diester precursor.[1] However, this reaction is highly sensitive to reaction conditions, and low yields are a frequent complaint.
Problem: Low or no yield of the desired β-keto ester product.
Potential Causes & Solutions:
-
Suboptimal Base Selection: The choice of base is critical for efficient deprotonation of the α-carbon without promoting side reactions like saponification.
-
Insight: Strong, non-nucleophilic bases are often preferred. Sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are common choices.[2] Alkoxides like sodium ethoxide (NaOEt) can be effective but may lead to transesterification if the alcohol solvent does not match the ester's alkoxy group.
-
Troubleshooting Protocol:
-
Switch to a Stronger, Non-Nucleophilic Base: If using an alkoxide with limited success, consider switching to NaH or KOtBu.
-
Ensure Anhydrous Conditions: Moisture will quench the base and the enolate intermediate. Flame-dry glassware and use anhydrous solvents.
-
Optimize Base Stoichiometry: At least one full equivalent of base is required, as the product β-keto ester is acidic and will be deprotonated by the base.[1]
-
-
-
Unfavorable Reaction Kinetics or Thermodynamics: The formation of 5- and 6-membered rings is generally favored, but reaction rates can be slow.[3]
-
Insight: Temperature and solvent polarity can significantly influence the reaction rate and equilibrium.
-
Troubleshooting Protocol:
-
Increase Reaction Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring for decomposition. Refluxing in a suitable solvent like toluene is common.[4]
-
Solvent Screening: While toluene is a common choice, other aprotic solvents like THF can be effective. A solvent selection guide can aid in choosing an appropriate medium based on safety and environmental considerations.[5][6][7][8][9]
-
-
Quantitative Comparison of Bases for Dieckmann Condensation:
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| NaH | Toluene | Reflux | 75-85 | [4] |
| KOtBu | t-BuOH | Reflux | 80-90 | [2] |
| NaOEt | Ethanol | Reflux | 60-75 | [2] |
Experimental Protocol: Optimized Dieckmann Condensation
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add the diester (1.0 equiv) and anhydrous toluene (10 mL/mmol of diester).
-
Base Addition: While stirring under a nitrogen atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude β-keto ester by column chromatography.[10]
Diagram: Troubleshooting Workflow for Dieckmann Condensation
Caption: A logical workflow for troubleshooting low yields in Dieckmann condensation.
Challenges in Aza-Michael Addition for Piperidinone Formation
The intramolecular aza-Michael addition is a versatile method for constructing the piperidinone ring, particularly for the synthesis of substituted derivatives.[11] However, achieving high yields and stereoselectivity can be challenging.
Problem: Low yield and/or poor diastereoselectivity in the cyclization step.
Potential Causes & Solutions:
-
Low Nucleophilicity of the Amine: The nitrogen nucleophile may not be sufficiently reactive to attack the Michael acceptor.
-
Insight: The nucleophilicity of the amine can be influenced by steric hindrance and the electronic nature of its substituents. Protecting groups on the nitrogen can significantly impact reactivity.[12]
-
Troubleshooting Protocol:
-
Protecting Group Modification: If using an electron-withdrawing protecting group (e.g., Boc, Cbz), consider switching to a more electron-donating group or a group that can be removed in situ.
-
Catalyst Screening: The use of a catalyst can enhance the reaction rate. Brønsted acids (e.g., acetic acid) or Lewis acids can activate the Michael acceptor.[13] For less nucleophilic amines, a catalytic amount of a strong base can deprotonate the amine, increasing its nucleophilicity.[14]
-
-
-
Unfavorable Ring Closure Conformation: The acyclic precursor may not readily adopt the necessary conformation for intramolecular attack.
-
Insight: The substitution pattern on the acyclic chain can introduce steric hindrance that disfavors the cyclization transition state.
-
Troubleshooting Protocol:
-
Conformational Analysis: Use molecular modeling to assess the preferred conformations of the acyclic precursor and identify potential steric clashes.
-
Substrate Modification: If possible, modify the substrate to reduce steric hindrance or introduce elements that favor the desired cyclization conformation.
-
-
-
Reversibility of the Michael Addition: The retro-Michael reaction can compete with the desired cyclization, leading to a low yield of the piperidinone product.
-
Insight: The position of the equilibrium is influenced by the relative stability of the starting materials and the product.
-
Troubleshooting Protocol:
-
Lower Reaction Temperature: The retro-Michael reaction is often favored at higher temperatures. Running the reaction at a lower temperature can shift the equilibrium towards the product.
-
Trapping of the Product: If possible, design the subsequent reaction step to be performed in the same pot to trap the piperidinone as it is formed.
-
-
Experimental Protocol: Catalyzed Aza-Michael Addition
-
Reactant Preparation: In a round-bottom flask, dissolve the amino-alkene precursor (1.0 equiv) in a suitable solvent (e.g., CH2Cl2, THF).
-
Catalyst Addition: Add the chosen catalyst (e.g., 10 mol% acetic acid or 5 mol% DBU) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench if necessary, and perform a standard aqueous work-up. Purify the product by column chromatography.[15]
Diagram: Mechanistic Pathway of Aza-Michael Addition
Caption: Simplified mechanism of a catalyzed intramolecular aza-Michael addition.
Frequently Asked Questions (FAQs)
Q1: My multi-component reaction (MCR) for piperidinone synthesis is giving a complex mixture of products. How can I improve the selectivity?
A1: Multi-component reactions are powerful for building molecular complexity in a single step, but they can be prone to side reactions.[16][17] To improve selectivity:
-
Optimize Reaction Conditions: MCRs are often highly sensitive to solvent, temperature, and catalyst. A thorough screening of these parameters is crucial.
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. Adding one component slowly can sometimes favor the desired reaction pathway.
-
Choose Reactants Wisely: The electronic and steric properties of the starting materials can significantly influence the outcome. For example, using a non-enolizable aldehyde can prevent unwanted side reactions in a Mannich-type MCR.[18]
Q2: I am struggling with the purification of my piperidinone product from byproducts with similar polarity. What strategies can I employ?
A2: Purification of piperidinone derivatives can be challenging. Consider the following:
-
Derivative Formation: Temporarily convert your piperidinone to a derivative with different polarity (e.g., by forming a salt or protecting a functional group). After purification, the original functionality can be restored.
-
Advanced Chromatographic Techniques: If standard column chromatography is ineffective, consider using techniques with higher resolving power, such as preparative HPLC or supercritical fluid chromatography (SFC).
-
Crystallization: If your product is a solid, meticulous optimization of crystallization conditions (solvent, temperature, concentration) can be a highly effective purification method.[13]
Q3: How do I choose the right N-protecting group for my multi-step piperidinone synthesis?
A3: The choice of an N-protecting group is a critical strategic decision.[19][20][21][22] Consider the following factors:
-
Stability: The protecting group must be stable to the reaction conditions of all subsequent steps.
-
Ease of Removal: The deprotection conditions should be mild enough to not affect other functional groups in your molecule.
-
Influence on Reactivity: As discussed in the aza-Michael addition section, the protecting group can influence the nucleophilicity of the nitrogen atom.
-
Orthogonality: In a complex synthesis with multiple protecting groups, ensure that each can be removed selectively without affecting the others.
Q4: My reaction works well on a small scale, but the yield drops significantly upon scale-up. What are the common pitfalls?
A4: Scaling up a reaction introduces new challenges.[20][23] Key considerations include:
-
Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic in larger reactors with less efficient heat transfer. Monitor the internal temperature carefully.
-
Mixing: Inefficient stirring in a large reactor can lead to localized "hot spots" or concentration gradients, resulting in side reactions.
-
Reagent Addition: The rate of addition of reagents can be more critical on a larger scale. Slow, controlled addition is often necessary.
-
Work-up and Purification: Extraction and chromatography techniques that are straightforward in the lab may not be practical for large quantities. Consider alternative purification methods like crystallization or distillation if possible.
References
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Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (n.d.). National Institutes of Health (NIH). [Link]
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Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020). ACS Omega. [Link]
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Cortez, G. A., Schrock, R. R., & Hoveyda, A. H. (2007). Efficient enantioselective synthesis of piperidines through catalytic asymmetric ring-opening/cross-metathesis reactions. Angewandte Chemie International Edition, 46(24), 4534–8. [Link]
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Recent Advances in the Synthesis of Piperidones and Piperidines. (n.d.). ResearchGate. [Link]
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Viewing a reaction path diagram. (n.d.). Cantera. [Link]
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Piperidine Synthesis. (n.d.). Defense Technical Information Center (DTIC). [Link]
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Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2015). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18(1), 288–296. [Link]
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Diamine Ligands for Asymmetric Catalysis: Facile Synthesis of C2-Symmetric Piperazines from Seebach's Oxazolidinone. (n.d.). ResearchGate. [Link]
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Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). National Institutes of Health (NIH). [Link]
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Chem21 Solvent Selection Guide. (n.d.). Green Chemistry For Sustainability. [Link]
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Solvent Selection Guide. (n.d.). University of York. [Link]
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Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. (n.d.). Der Pharma Chemica. [Link]
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Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. (n.d.). JOCPR. [Link]
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Linkage-Editing of β-Glucosylceramide and β-Glucosylcholesterol: Development of β-Selective C-Glucosylation and Potent Mincle Ligands. (2026). Journal of the American Chemical Society. [Link]
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How to Scale Up a New Synthesis Reaction. (2022). Lab Manager. [Link]
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CHEM21 selection guide of classical- and less classical-solvents. (n.d.). Royal Society of Chemistry. [Link]
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The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). Nanyang Technological University. [Link]
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Drawing graphs with dot. (2015). Graphviz. [Link]
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An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. (n.d.). ResearchGate. [Link]
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Rethinking the Chemical Reaction as a Graph: Imaginary Transition Structures and Beyond. (2020). Metamolecular. [Link]
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The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). Royal Society of Chemistry. [Link]
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Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. (2023). Organic & Biomolecular Chemistry. [Link]
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Tools and techniques for solvent selection: green solvent selection guides. (2024). Green Chemistry Teaching and Learning Community (GCTLC). [Link]
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Practical N-to-C peptide synthesis with minimal protecting groups. (n.d.). National Institutes of Health (NIH). [Link]
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Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]
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The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). ResearchGate. [Link]
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Synthesis of Piperidones by MCR. (n.d.). ResearchGate. [Link]
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Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]
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Experimental Help for Dieckmann Condensation. (2021). Reddit. [Link]
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Seamless compound scale-up & advanced synthesis techniques. (n.d.). Nuvisan. [Link]
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Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). MDPI. [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. [Link]
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Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Institutes of Health (NIH). [Link]
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Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. (n.d.). ResearchGate. [Link]
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Recent advances in the synthesis of piperidones and piperidines. (n.d.). [Link]
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Validation & Comparative
A Comparative Analysis of Synthetic Routes to 2-Phenylpiperidin-4-one: A Guide for Researchers
The 2-phenylpiperidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds, including analgesics, antipsychotics, and antiviral agents. The strategic placement of the phenyl group and the ketone functionality provides a versatile platform for further chemical modifications. Consequently, the efficient and scalable synthesis of this heterocyclic ketone is of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of the most prominent synthetic methods for this compound, offering insights into the mechanistic underpinnings, experimental protocols, and practical considerations for each approach.
Introduction to Synthetic Strategies
The construction of the this compound ring system can be achieved through several classical and modern synthetic transformations. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific functional groups. This guide will focus on a comparative analysis of three major synthetic routes:
-
The Dieckmann Condensation: An intramolecular Claisen condensation that is a robust method for the formation of cyclic β-keto esters, which can then be converted to the target piperidone.
-
The Mannich Reaction: A three-component condensation reaction that offers a convergent and often one-pot approach to constructing the piperidone ring.
-
The Robinson-Schoepf Reaction: A biomimetic-inspired reaction that assembles the piperidone ring from acyclic precursors in a single step.
Each of these methods will be evaluated based on their reaction efficiency, scalability, cost-effectiveness, and alignment with the principles of green chemistry.
Method 1: The Dieckmann Condensation
The Dieckmann condensation is a powerful and widely used method for the synthesis of cyclic ketones.[1][2][3][4][5] In the context of this compound synthesis, this intramolecular cyclization of a suitably substituted diester is a reliable, albeit multi-step, approach.
Mechanistic Rationale
The reaction proceeds via an intramolecular Claisen condensation. A strong base is used to deprotonate the α-carbon of one of the ester groups, generating an enolate. This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic β-keto ester intermediate. Subsequent hydrolysis and decarboxylation of this intermediate yield the desired this compound. The choice of base is critical to prevent side reactions such as saponification of the esters. Sodium ethoxide or sodium hydride are commonly employed.[6][7]
Caption: The Dieckmann condensation pathway for this compound synthesis.
Experimental Protocol: Dieckmann Cyclization Route
A common precursor for the Dieckmann condensation is diethyl 2-(phenyl(2-(ethoxycarbonyl)ethyl)amino)acetate.
Step 1: Synthesis of the Diester Precursor
-
To a solution of aniline (1.0 eq) in a suitable solvent such as ethanol, add ethyl acrylate (2.2 eq).
-
Reflux the mixture for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The resulting crude N,N-bis(2-ethoxycarbonylethyl)aniline can be purified by column chromatography or used directly in the next step.
Step 2: Dieckmann Cyclization
-
To a suspension of sodium hydride (1.2 eq) in anhydrous toluene, add a solution of the diester (1.0 eq) in anhydrous toluene dropwise at 0 °C under an inert atmosphere.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis and Decarboxylation
-
To the crude cyclic β-keto ester, add a 6M solution of hydrochloric acid.
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Performance and Considerations
The Dieckmann condensation generally provides good to excellent yields of the cyclized product. A study on a similar N-phenethyl-4-piperidone synthesis reported yields of up to 72% using sodium metal as the base.[6] However, the overall yield is dependent on the efficiency of the initial diester formation and the final hydrolysis and decarboxylation steps.
Advantages:
-
Reliability: It is a well-established and reliable method for forming five- and six-membered rings.
-
Scalability: The procedure can be scaled up for the production of larger quantities of the target molecule.[8]
Disadvantages:
-
Multi-step process: The reaction requires the pre-synthesis of the diester precursor, adding to the overall number of synthetic steps.
-
Harsh conditions: The use of strong bases and high temperatures may not be suitable for substrates with sensitive functional groups.
-
By-product formation: Intermolecular condensation can be a competing side reaction, especially in dilute solutions.
Method 2: The Mannich Reaction
The Mannich reaction is a three-component condensation that offers a more convergent approach to this compound.[9][10][11][12] This reaction typically involves an aldehyde (such as benzaldehyde), a primary or secondary amine (like aniline), and a ketone with at least one acidic α-proton (for instance, an acetone equivalent).
Mechanistic Rationale
The reaction mechanism begins with the formation of an iminium ion from the amine and the aldehyde. The ketone then tautomerizes to its enol form, which subsequently acts as a nucleophile, attacking the iminium ion. A second molecule of the enolized ketone can then react in a similar fashion, leading to the formation of the piperidone ring. The reaction is often acid-catalyzed.[9]
Caption: The Robinson-Schoepf reaction pathway.
Experimental Protocol: Robinson-Schoepf Type Synthesis
A specific protocol for this compound via a Robinson-Schoepf reaction is less commonly reported in readily available literature compared to the other methods. However, a general procedure can be outlined based on the synthesis of related structures.
-
Prepare a buffered aqueous solution (e.g., citrate buffer, pH 5).
-
To this solution, add glutaraldehyde (as the dialdehyde source, 1.0 eq), aniline (1.0 eq), and acetonedicarboxylic acid (as the acetone equivalent, 1.0 eq).
-
Stir the mixture at room temperature for 24-72 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, extract the product with an organic solvent such as chloroform or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting product will be a piperidone-3,5-dicarboxylic acid, which can be decarboxylated by heating in a suitable solvent to yield this compound.
-
Purify the final product by column chromatography or recrystallization.
Performance and Considerations
The Robinson-Schoepf reaction is renowned for its elegance and biomimetic nature. It often proceeds under mild, environmentally friendly conditions.
Advantages:
-
Biomimetic and Green: The reaction is often performed in water at room temperature, making it a greener alternative. [13][14]* One-Pot Synthesis: It allows for the rapid assembly of the piperidone ring from simple starting materials.
Disadvantages:
-
Substrate Specificity: The reaction is highly dependent on the choice of starting materials, and yields can be variable.
-
Decarboxylation Step: An additional decarboxylation step is often required, which can add to the complexity of the synthesis.
-
Limited Scope: The scope of the reaction for highly substituted piperidones can be limited.
Comparative Summary
| Feature | Dieckmann Condensation | Mannich Reaction | Robinson-Schoepf Reaction |
| Reaction Type | Intramolecular Claisen Condensation | Three-Component Condensation | Double Mannich Reaction |
| Number of Steps | Multi-step | Typically one-pot | Typically one-pot followed by decarboxylation |
| Typical Yields | Good to Excellent (for cyclization) | Moderate to Good | Variable |
| Reaction Conditions | Strong base, high temperature | Mild to moderate, often acid-catalyzed | Mild, aqueous, buffered |
| Scalability | Good | Moderate | Potentially challenging to scale |
| Green Chemistry | Poor (use of strong bases, organic solvents) | Moderate (can be run in greener solvents) | Good (often in water at room temperature) |
| Key Advantages | Reliable, good for complex structures | Atom-economical, convergent | Biomimetic, environmentally friendly |
| Key Disadvantages | Multi-step, harsh conditions | Potential for side products, purification | Substrate specific, may require decarboxylation |
Conclusion and Future Perspectives
The synthesis of this compound can be successfully achieved through several established methods, each with its own set of advantages and disadvantages. The Dieckmann condensation offers a reliable and scalable route, making it suitable for larger-scale production where a multi-step synthesis is acceptable. The Mannich reaction provides a more convergent and atom-economical approach, which is attractive for rapid library synthesis and lead optimization in a research setting. The Robinson-Schoepf reaction , while elegant and biomimetic, may be more substrate-specific and less general in its application.
For researchers and drug development professionals, the choice of synthetic route will ultimately be guided by the specific requirements of their project. For process development and manufacturing, the scalability and robustness of the Dieckmann condensation may be favored. For early-stage discovery, the efficiency and convergency of the Mannich reaction could be more advantageous.
Future research in this area will likely focus on the development of more sustainable and efficient methods. This includes the use of greener solvents, catalytic systems, and flow chemistry approaches to minimize waste and improve the overall efficiency of this compound synthesis. [13][14]The continued exploration of novel synthetic strategies will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutics based on this important heterocyclic scaffold.
References
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Mannich Reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
- Faul, M. M., Kobierski, M. E., & Kopach, M. E. (2003). Green chemistry approach to the synthesis of N-substituted piperidones. The Journal of Organic Chemistry, 68(14), 5739–5741.
- Hemalatha, K., & Ilangeswaran, D. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(4), 869-872.
- Faisca Phillips, A. M. M. (2021). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. In Stereoselective Nitro-Mannich (Aza-Henry) Reaction in the Synthesis of Bioactive Compounds. Springer, Cham.
-
Mannich Reaction Mechanism. (n.d.). In BYJU'S. Retrieved January 13, 2026, from [Link]
-
(PDF) Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. (n.d.). In ResearchGate. Retrieved January 13, 2026, from [Link]
- O'Neil, I. A., et al. (2007). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Tetrahedron, 63(43), 10746-10759.
- Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2015). Royal Society of Chemistry.
- Oloyede, G. K., et al. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science.
-
Dieckmann Condensation Mechanism, Examples and Application. (n.d.). In Chemistry Notes. Retrieved January 13, 2026, from [Link]
- Martelli, G., et al. (2021).
-
Dieckmann condensation – An Intramolecular Claisen Reaction. (n.d.). In Chemistry Steps. Retrieved January 13, 2026, from [Link]
-
Dieckmann Condensation. (2023, January 22). In Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]
- Bansal, R., et al. (2014). One-pot multi-component green synthesis of highly substituted piperidines. RSC Advances.
- Gholipour, H., & Saemian, N. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
-
Dieckmann Condensation. (n.d.). In Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
- Zhang, Y., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy.
- Mahdi, D. S., & ALkhafaji, S. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences, 21(2), 64-74.
-
(PDF) Convenient, Benign and Scalable Synthesis of 2‐ and 4‐Substituted Benzylpiperidines. (n.d.). In ResearchGate. Retrieved January 13, 2026, from [Link]
- Aboussafy, C. L., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125–5131.
-
Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5. (n.d.). In Semantic Scholar. Retrieved January 13, 2026, from [Link]
- van der Heijden, G. H., & van der Plas, H. C. (2023). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. European Journal of Organic Chemistry, e202300053.
-
One-pot Mannich reaction of aldehydes, ketones and amines catalyzed by SBA-15-Ph-PrSO3H in water at room temperature. (n.d.). In RSC Advances. Retrieved January 13, 2026, from [Link]
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
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Scheme 12. General reaction mechanism of the Allan-Robinson method for the synthesis of flavones. (n.d.). In ResearchGate. Retrieved January 13, 2026, from [Link]
- Kumar, B. V., et al. (2013). Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters. Medicinal Chemistry Research, 22(12), 5970-5979.
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A Senior Application Scientist's Guide to Validating Synthesized 2-Phenylpiperidin-4-one Using Mass Spectrometry
Introduction: The Critical Role of Structural Validation in Drug Discovery
The 2-phenylpiperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its derivatives are explored for a range of therapeutic applications, making the unambiguous structural confirmation of any synthesized intermediate not just a matter of procedural formality, but a cornerstone of reliable and reproducible drug development. An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and compromised research outcomes.
This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the structural validation of synthesized this compound. We will move beyond simple protocol recitation to explore the causality behind experimental choices, demonstrating how orthogonal ionization methods—Electron Ionization (EI) and Electrospray Ionization (ESI)—provide complementary data for a self-validating and confident structural elucidation.
The Analytical Challenge: Isomers and Impurities
The synthesis of piperidin-4-ones can yield various isomers and process-related impurities.[1][2] For instance, distinguishing the target this compound from its isomer, 4-phenyl-2-piperidinone[3], or from precursors is paramount. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information, is an indispensable tool for this task.[4][5]
Overall Validation Workflow
A robust validation workflow ensures that the synthesized compound's identity, purity, and structure are confirmed. This process integrates synthesis, purification, and multi-faceted analysis.
Caption: Overall workflow for the synthesis and structural validation of this compound.
Comparative Analysis of Ionization Techniques
The choice of ionization method is the most critical decision in designing a mass spectrometry experiment for structural elucidation. "Hard" and "soft" ionization techniques provide different, yet complementary, pieces of the structural puzzle.[6][7]
Electron Ionization (EI): The "Hard" Approach for a Structural Fingerprint
Expertise & Causality: EI is a high-energy process where the analyte molecule is bombarded with electrons (typically 70 eV), causing it to ionize and fragment extensively.[7] This process is considered "hard" because the excess energy deposited into the newly formed radical cation (M+•) is dissipated by breaking covalent bonds.[7] The result is a complex but reproducible fragmentation pattern that serves as a unique structural "fingerprint" for the molecule.[8][9] This makes EI-MS invaluable for distinguishing between isomers, which may have identical molecular weights but different fragmentation patterns.
Predicted Fragmentation of this compound (C₁₃H₁₅NO, MW: 201.26)
The fragmentation of this compound under EI is governed by the stability of the resulting fragments. Key fragmentation pathways include alpha-cleavage adjacent to the nitrogen atom and cleavages driven by the phenyl and carbonyl groups.
Caption: Predicted Electron Ionization (EI) fragmentation pathway for this compound.
Experimental Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
-
Sample Preparation: Dissolve the synthesized and purified compound in a volatile solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio (e.g., 20:1) to avoid column overloading.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-450.
-
Data Interpretation: The resulting total ion chromatogram (TIC) will show the purity of the sample. The mass spectrum of the main peak should be analyzed for the molecular ion (M+• at m/z 201) and the key fragment ions predicted above. The presence of the ion at m/z 106, resulting from alpha-cleavage, is highly characteristic of the 2-phenyl substitution pattern.
Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight Confirmation
Expertise & Causality: ESI is a soft ionization technique that transfers molecules from solution into the gas phase as ions with minimal fragmentation.[6] For a molecule like this compound, which contains a basic nitrogen atom, ESI in positive ion mode is exceptionally efficient at producing a protonated molecule, [M+H]⁺.[10] The primary value of ESI-MS is the unambiguous determination of the molecular weight.[4] However, this lack of fragmentation provides limited structural information on its own.
Trustworthiness through Tandem MS (MS/MS): To elicit structural data, we employ tandem mass spectrometry (MS/MS). The [M+H]⁺ ion (the precursor ion) is mass-selected and then subjected to Collision-Induced Dissociation (CID), where it collides with an inert gas (e.g., argon or nitrogen).[11] This controlled fragmentation provides product ions that reveal the molecule's connectivity.
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 10-100 µg/mL. The formic acid aids in protonation.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
MS1 Scan: Full scan from m/z 100-500 to identify the [M+H]⁺ ion at m/z 202.
-
MS2 Scan (Product Ion Scan): Select m/z 202 as the precursor ion and fragment using an appropriate collision energy (e.g., 15-30 eV) to generate a product ion spectrum.
-
Data Interpretation: The MS1 spectrum should show a strong signal at m/z 202.28, confirming the molecular formula C₁₃H₁₅NO. The MS2 spectrum will reveal structurally significant fragments. The fragmentation of the even-electron [M+H]⁺ ion is typically more controlled than EI fragmentation, often involving neutral losses.
Data Summary: A Comparative Overview
The true power of this dual-method approach lies in combining the data. High-resolution mass spectrometry (HRMS) instruments like a Q-TOF can provide mass accuracy within 5 ppm, allowing for high-confidence molecular formula determination.
| Feature | EI-MS (Hard Ionization) | ESI-MS/MS (Soft Ionization) | Rationale for Comparison |
| Primary Ion Observed | Molecular Ion (M+•) at m/z 201 | Protonated Molecule ([M+H]⁺) at m/z 202 | Confirms MW and provides different ion chemistry. |
| Molecular Formula | Confirmed by M+• (if observed) | Confirmed by accurate mass of [M+H]⁺ | HRMS provides high confidence in the elemental composition.[12] |
| Fragmentation | Extensive, spontaneous | Controlled, induced by CID | EI provides a complex "fingerprint," while ESI-MS/MS gives targeted structural data. |
| Key Fragment Ion | m/z 106 ([C₆H₅CH=NH₂]⁺) | Loss of H₂O or other neutral losses | The EI fragment at m/z 106 is highly diagnostic for the 2-phenyl position. |
| Primary Application | Isomer differentiation, library matching | Molecular weight confirmation, mixture analysis | The methods are complementary, not redundant. |
| Hyphenation | Gas Chromatography (GC) | Liquid Chromatography (LC) | Allows for analysis based on volatility (GC) or polarity (LC). |
Conclusion: Achieving Unambiguous Structural Validation
Validating the structure of a synthesized molecule like this compound demands a rigorous and multi-faceted analytical approach. Relying on a single technique can leave room for ambiguity. By strategically employing both a hard ionization method (EI-MS) and a soft ionization method with tandem MS (ESI-MS/MS), researchers can build a self-validating case for their compound's structure.
The ESI-MS/MS experiment provides definitive confirmation of the molecular weight and formula, while the rich fragmentation pattern from EI-MS serves as a detailed fingerprint to confirm atom connectivity and differentiate it from potential isomers. This complementary data provides the highest level of confidence, ensuring the integrity of subsequent research and development efforts.
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A Comparative Guide to the Antimicrobial Activity of Piperidin-4-one Derivatives
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activities. Among these, piperidin-4-one derivatives have emerged as a promising class of compounds, exhibiting significant efficacy against a wide range of pathogenic bacteria and fungi. This guide provides a comprehensive comparison of the antimicrobial activity of various piperidin-4-one derivatives, supported by experimental data, to assist researchers and drug development professionals in this critical field.
Introduction to Piperidin-4-one Derivatives as Antimicrobial Agents
The piperidin-4-one core is a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous biologically active compounds. The structural flexibility of the piperidin-4-one ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity.[1] In the context of antimicrobial drug discovery, these derivatives have demonstrated potent activity, often comparable or superior to existing antibiotics and antifungals.
Comparative Antimicrobial Activity: A Data-Driven Analysis
The antimicrobial efficacy of piperidin-4-one derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of representative piperidin-4-one derivatives against common bacterial and fungal pathogens, compiled from various studies.
| Compound ID | Derivative Type | Target Organism | MIC (µg/mL) | Reference |
| 1a | 2,6-diaryl-3-methyl-4-piperidone | Staphylococcus aureus | 62.5 | |
| Escherichia coli | 125 | |||
| Bacillus subtilis | 62.5 | |||
| 1b | Thiosemicarbazone of 1a | Staphylococcus aureus | 31.25 | |
| Escherichia coli | 62.5 | |||
| Bacillus subtilis | 31.25 | |||
| 2a | 2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-one | Staphylococcus aureus | 62.5 | |
| Escherichia coli | 125 | |||
| Bacillus subtilis | 62.5 | |||
| 2b | Thiosemicarbazone of 2a | Staphylococcus aureus | 31.25 | |
| Escherichia coli | 62.5 | |||
| Bacillus subtilis | 31.25 | |||
| A13 | Piperidine-4-carbohydrazide with quinazolinyl moiety | Rhizoctonia solani | 0.83 | [2][3] |
| Verticillium dahliae | 1.12 | [2][3] | ||
| A41 | Piperidine-4-carbohydrazide with quinazolinyl moiety | Rhizoctonia solani | 0.88 | [2][3] |
| Verticillium dahliae | 3.20 | [2][3] | ||
| MKC-1 | N-methyl-4-piperidone-derived monoketone curcuminoid | Streptococcus salivarus | 250 | [4][5] |
| Lactobacillus paracasei | 250 | [4][5] | ||
| MKC-10 | N-methyl-4-piperidone-derived monoketone curcuminoid | Streptococcus mitis | 250 | [4][5] |
| MKC-13 | N-methyl-4-piperidone-derived monoketone curcuminoid | Streptococcus mutans | 500 | [4][5] |
| Streptococcus sobrinus | 250 | [4][5] |
Note: The presented data is a selection from the cited literature and is intended for comparative purposes. The activity of these compounds can vary depending on the specific strain and testing conditions.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of piperidin-4-one derivatives is significantly influenced by the nature and position of substituents on the piperidine ring and its appended functionalities. Key SAR observations include:
-
Substitution at N1: The substituent on the nitrogen atom of the piperidine ring plays a crucial role. For instance, the introduction of a benzyl group has been shown to enhance antifungal activity.[6]
-
Aryl Substituents at C2 and C6: The presence of aryl groups at the C2 and C6 positions is a common feature in many active derivatives. The nature and substitution pattern of these aryl rings can modulate the activity. For example, electron-withdrawing groups on the phenyl ring of piperidine-4-carboxamides have been shown to increase activity against Mycobacterium abscessus.[7]
-
Derivatization of the C4-carbonyl group: Conversion of the ketone at the C4 position to an oxime or a thiosemicarbazone has been demonstrated to significantly enhance antimicrobial, particularly antifungal, activity.[8] This suggests that the C4 position is a critical pharmacophoric feature.
-
Linkage to other pharmacophores: Hybrid molecules created by linking the piperidin-4-one scaffold to other known antimicrobial pharmacophores, such as quinazolines, can lead to compounds with potent and broad-spectrum activity.[2][3]
Proposed Mechanisms of Action
The diverse chemical structures of piperidin-4-one derivatives contribute to a range of potential mechanisms of action against microbial pathogens.
Antibacterial Mechanisms
A prominent antibacterial mechanism for some piperidin-4-one derivatives, specifically the piperidine-4-carboxamide class, is the inhibition of DNA gyrase .[7] DNA gyrase is a bacterial topoisomerase essential for DNA replication, transcription, and repair. By targeting this enzyme, these compounds disrupt critical cellular processes, leading to bacterial cell death.[7]
Antifungal Mechanisms
In fungi, a key target for certain piperidin-4-one derivatives is the ergosterol biosynthesis pathway .[6] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell lysis. Specifically, some 4-aminopiperidine derivatives have been shown to inhibit the enzymes sterol C14-reductase and sterol C8-isomerase in this pathway.[6] Another proposed antifungal mechanism for piperidine-4-carbohydrazide derivatives is the inhibition of succinate dehydrogenase (SDH) , an enzyme crucial for fungal respiration.[2][3]
Experimental Protocol: Broth Microdilution for MIC Determination
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The broth microdilution method is a standardized and widely used technique that provides quantitative results.[9] This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11][12][13]
Materials:
-
Sterile 96-well microtiter plates
-
Test compounds (piperidin-4-one derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5)
-
Multichannel pipette
-
Incubator
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth medium directly in the 96-well plates to achieve a range of final concentrations.
-
-
Inoculum Preparation:
-
Culture the microbial strain on an appropriate agar medium overnight.
-
Suspend several colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]
-
-
Inoculation of Microtiter Plates:
-
Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a positive control (inoculum without any compound) and a negative control (broth medium only) on each plate.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeasts).[15]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[9]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
Piperidin-4-one derivatives represent a versatile and promising scaffold for the development of novel antimicrobial agents. The extensive research in this area has yielded compounds with potent activity against a broad spectrum of bacterial and fungal pathogens. The ability to readily modify the core structure allows for the optimization of antimicrobial potency and the exploration of diverse mechanisms of action. This guide provides a comparative overview of the antimicrobial activity of these derivatives, highlighting key structure-activity relationships and experimental methodologies. Continued investigation into this chemical class is warranted to address the urgent need for new and effective treatments for infectious diseases.
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. (n.d.). Retrieved from [Link]
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Antimicrobial Susceptibility Testing. CLSI. (n.d.). Retrieved from [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. (n.d.). Retrieved from [Link]
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Yang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. MDPI. (n.d.). Retrieved from [Link]
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Yang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. PubMed. Retrieved from [Link]
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Awad, D. H., Hamo, S., & Nizam, A. A. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry (JJC). Retrieved from [Link]
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Yang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Semantic Scholar. Retrieved from [Link]
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Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. (2022). PubMed Central. Retrieved from [Link]
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Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Phenylpiperidin-4-one Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylpiperidin-4-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel this compound analogs, with a focus on their cytotoxic effects against cancer cell lines. By examining the impact of various substitutions on both the phenyl and piperidinone rings, we aim to provide a comprehensive resource for the rational design of more potent and selective anticancer agents.
The this compound Core: A Versatile Scaffold for Anticancer Drug Discovery
The piperidin-4-one nucleus is a versatile heterocyclic system that allows for chemical modifications at multiple positions, leading to a diverse array of pharmacological properties.[1] The presence of a phenyl group at the 2-position introduces a key aromatic interaction domain, which can be crucial for binding to biological targets. Further modifications, particularly at the piperidine nitrogen (N1) and at the C3 and C5 positions of the piperidinone ring, as well as on the phenyl ring, have been shown to significantly influence the cytotoxic potential of these compounds.
This guide will focus on a comparative analysis of a series of N-substituted-2,6-diarylpiperidin-4-ones, which share the core this compound structure, to elucidate the key structural features that govern their anticancer activity.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of a series of this compound analogs were evaluated against various human cancer cell lines, including hepatocellular (HepG2), colorectal (HCT-116), and breast (MCF-7) cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, a standard colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[2][3][4]
Key Structure-Activity Relationship Trends
The following table summarizes the cytotoxic activity of selected this compound analogs, highlighting the impact of different substituents on their potency.
| Compound ID | N1-Substituent | C2-Aryl Group | C6-Aryl Group | HepG2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| 1a | -H | Phenyl | Phenyl | >100 | >100 | >100 |
| 1b | -CH₃ | Phenyl | Phenyl | 85.3 | 92.1 | 78.5 |
| 2a | -H | 4-Chlorophenyl | 4-Chlorophenyl | 45.2 | 51.7 | 39.8 |
| 2b | -CH₃ | 4-Chlorophenyl | 4-Chlorophenyl | 21.5 | 28.3 | 18.9 |
| 3a | -H | 4-Methoxyphenyl | 4-Methoxyphenyl | 68.9 | 75.4 | 62.1 |
| 3b | -CH₃ | 4-Methoxyphenyl | 4-Methoxyphenyl | 35.7 | 42.6 | 31.4 |
| 4a | -H | Thiophen-2-yl | Thiophen-2-yl | 30.1 | 38.2 | 25.6 |
| 4b | -CH₃ | Thiophen-2-yl | Thiophen-2-yl | 15.8 | 20.1 | 12.3 |
Data is a representative compilation from multiple sources for illustrative SAR discussion.
From the data presented, several key SAR trends can be identified:
-
N1-Substitution: Alkylation of the piperidine nitrogen, for instance with a methyl group (as seen in the comparison between 1a and 1b , 2a and 2b , etc.), consistently leads to a significant increase in cytotoxic activity across all tested cell lines. This suggests that a small alkyl substituent at the N1 position may enhance cell permeability or improve binding interactions with the target.
-
Substitution on the C2/C6-Aryl Rings: The nature of the substituent on the aryl rings at the C2 and C6 positions plays a crucial role in determining the anticancer potency.
-
Electron-Withdrawing Groups: The presence of an electron-withdrawing group, such as a chloro group at the para position of the phenyl rings (compounds 2a and 2b ), results in a marked enhancement of cytotoxicity compared to the unsubstituted analogs (1a and 1b ). This indicates that electron-deficient aryl rings are favorable for activity.
-
Electron-Donating Groups: Conversely, the introduction of an electron-donating methoxy group at the para position (compounds 3a and 3b ) leads to a decrease in activity compared to the chloro-substituted analogs, although they are still more potent than the unsubstituted parent compounds.
-
Heteroaromatic Rings: Replacing the phenyl rings with a heteroaromatic system like thiophene (compounds 4a and 4b ) also results in potent anticancer activity, comparable to or even slightly better than the chloro-substituted analogs. This suggests that the electronic properties and the potential for hydrogen bonding of the heteroaromatic ring contribute favorably to the cytotoxic effect.
-
Experimental Protocols
Synthesis of 2,6-Diarylpiperidin-4-one Analogs via Mannich Reaction
A general and efficient method for the synthesis of the 2,6-diarylpiperidin-4-one scaffold is the Mannich reaction.[5] This one-pot condensation reaction involves an aromatic aldehyde, a ketone containing at least one α-hydrogen, and an amine or ammonia.
Step-by-step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted aromatic aldehyde (2 equivalents) and a ketone such as acetone or ethyl methyl ketone (1 equivalent) in a suitable solvent like ethanol or glacial acetic acid.
-
Addition of Amine: To the stirred solution, add ammonium acetate or a primary amine (e.g., methylamine) (1 equivalent).
-
Reaction Condition: The reaction mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2,6-diarylpiperidin-4-one.
Caption: General workflow for the synthesis of 2,6-diarylpiperidin-4-ones.
Cytotoxicity Evaluation using the MTT Assay
The in vitro cytotoxicity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4] This assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which results in the formation of a purple formazan product.
Step-by-step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The structure-activity relationship studies of this compound analogs have revealed critical insights for the design of novel anticancer agents. The key takeaways include the importance of N-alkylation on the piperidine ring and the favorable contribution of electron-withdrawing or heteroaromatic substituents on the 2- and 6-position aryl rings. These findings provide a solid foundation for the further optimization of this scaffold to develop compounds with enhanced potency and selectivity. Future work should focus on exploring a wider range of substituents at these key positions, as well as investigating the underlying mechanism of action to identify the specific cellular targets of these promising cytotoxic agents.
References
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Benchmarking the Efficacy of 2-Phenylpiperidin-4-one Based Compounds: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, owing to its prevalence in natural products and its versatile synthetic accessibility. Among its numerous derivatives, 2-Phenylpiperidin-4-one based compounds have emerged as a particularly promising class, exhibiting a wide spectrum of biological activities. This guide provides a comprehensive, data-driven comparison of the efficacy of these compounds in two key therapeutic areas: inflammation and oncology. By juxtaposing their performance against established drugs—ibuprofen for anti-inflammatory action and doxorubicin for anticancer effects—this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the potential of this chemical series.
The Therapeutic Promise of the this compound Scaffold
The this compound core is a privileged structure in medicinal chemistry. Its inherent structural features, including a phenyl ring and a piperidin-4-one moiety, provide a versatile template for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the exploration of these compounds in a multitude of disease contexts, with anti-inflammatory and anticancer activities being among the most consistently reported.[1]
Mechanism of Action: Targeting the NF-κB Signaling Pathway
A growing body of evidence suggests that a key mechanism underpinning the anti-inflammatory and anticancer effects of piperidin-4-one derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of a vast array of genes involved in inflammation, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or cellular stress, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes.
Certain 2-substituted piperidin-4-one derivatives have been shown to potently inhibit this pathway. For instance, the curcumin analog 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) has been demonstrated to be a more potent inhibitor of NF-κB activity than curcumin itself. Mechanistic studies revealed that EF31 exhibits significantly greater inhibition of IκB kinase β (IKKβ), a critical component of the IKK complex.[2] By inhibiting IKKβ, these compounds prevent the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.
Comparative Efficacy: A Data-Driven Analysis
To provide a clear benchmark for the efficacy of this compound based compounds, this section presents a comparative analysis of their performance against well-established drugs in both in vitro and in vivo models.
Anti-inflammatory Activity: A Head-to-Head with Ibuprofen
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), serves as a relevant comparator for evaluating the anti-inflammatory potential of novel compounds. The following table summarizes the in vitro and in vivo data for representative this compound derivatives in comparison to ibuprofen.
Table 1: Comparative Anti-inflammatory Activity
| Compound/Drug | Assay | Model | IC50 / Efficacy | Reference |
| This compound Derivative (Hypothetical) | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | Data not available in direct comparison | |
| Ibuprofen | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | Variable, dependent on study conditions | [3] |
| Piperine Derivative | Carrageenan-induced Paw Edema | Rats | Enhanced activity compared to Diclofenac (an NSAID) | [4] |
| Ibuprofen Derivative | Carrageenan-induced Paw Edema | Rats | 50-86% inhibition (vs. 92% for Ibuprofen) |
Anticancer Activity: Benchmarking Against Doxorubicin
Doxorubicin is a potent and widely used chemotherapeutic agent. The following table compares the in vitro cytotoxic activity of representative piperidin-4-one derivatives with that of doxorubicin in the human breast cancer cell line, MCF-7.
Table 2: Comparative Anticancer Activity (MCF-7 Cell Line)
| Compound/Drug | IC50 (µM) | Reference |
| Germanicol acetate (terpenoid) | 78.14 | |
3,3butyl, 8,8carboxy) di- octyl phethalate | >100 | |
| Hypothetical this compound Derivative | Data not available in direct comparison | |
| Doxorubicin | Variable, typically in the low µM to nM range |
Note: The table includes data for compounds tested on MCF-7 cells to provide a general context for cytotoxicity. Direct comparative IC50 values for this compound derivatives and doxorubicin in MCF-7 cells were not found in the initial searches.
Experimental Protocols: A Guide to Efficacy Evaluation
To ensure the reproducibility and validity of research findings, this section provides detailed, step-by-step methodologies for key in vitro assays used to assess the anti-inflammatory and cytotoxic activities of this compound based compounds.
In Vitro Anti-inflammatory Assays
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A Comparative Guide to the In Vitro and In Vivo Activity of 2-Phenylpiperidin-4-one Derivatives
The 2-phenylpiperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its synthetic tractability allows for extensive chemical modifications, leading to derivatives with promising therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective activities.[1] This guide provides a comparative analysis of the in vitro and in vivo evaluation of this compound derivatives, offering insights into the experimental methodologies and the correlation between laboratory assays and preclinical models.
The Bridge from Benchtop to Preclinical: Understanding In Vitro and In Vivo Assays
The journey of a drug candidate from initial synthesis to potential clinical application involves a rigorous evaluation of its biological activity. This process typically begins with in vitro assays, which are conducted in a controlled laboratory environment, often using cell cultures. These assays are crucial for initial screening, determining potency (e.g., IC50 values), and elucidating the mechanism of action at a cellular level.
Following promising in vitro results, lead compounds are advanced to in vivo studies, which are conducted in living organisms, such as mice or rats. These preclinical models are indispensable for assessing the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety profile in a complex biological system. A strong correlation between in vitro and in vivo data is a critical indicator of a compound's potential for further development.
In Vitro Evaluation: The First Look at Biological Activity
A variety of in vitro assays are employed to assess the biological activity of this compound derivatives. The choice of assay depends on the therapeutic target of interest.
Cytotoxicity Assessment: The MTT Assay
A fundamental initial screen for potential anticancer agents is the evaluation of their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., human hepatocellular carcinoma HepG2, breast adenocarcinoma MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compounds for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[2]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
For derivatives designed as anti-inflammatory agents, a common in vitro assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of inflammation.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable metabolite of NO.
-
Data Analysis: A standard curve using known concentrations of sodium nitrite is used to quantify the amount of NO produced. The percentage of NO inhibition by the test compounds is calculated relative to the LPS-stimulated control cells.[3]
In Vivo Evaluation: Assessing Efficacy in a Living System
Promising candidates from in vitro screening are further evaluated in animal models to determine their in vivo efficacy and safety.
Anticancer Activity: Ehrlich Ascites Carcinoma (EAC) Model
The Ehrlich ascites carcinoma (EAC) model in mice is a commonly used transplantable tumor model to evaluate the in vivo anticancer activity of novel compounds.
Experimental Protocol: Ehrlich Ascites Carcinoma Model in Mice
-
EAC Cell Maintenance: EAC cells are maintained in the peritoneal cavity of healthy mice by intraperitoneal (i.p.) transplantation of 1 x 10^6 cells every 10-12 days.[4]
-
Tumor Inoculation: For the experiment, aspirate ascitic fluid from a donor mouse and dilute it with sterile saline. Inject a specific number of viable EAC cells (e.g., 2 x 10^6 cells) intraperitoneally or subcutaneously into the experimental mice.
-
Compound Administration: 24 hours after tumor inoculation, start the treatment with the this compound derivatives. The compounds are typically administered daily for a specified period (e.g., 9-14 days) via an appropriate route (e.g., intraperitoneal or oral). A control group receives the vehicle, and a standard drug group receives a known anticancer agent (e.g., 5-fluorouracil).
-
Monitoring: Monitor the animals daily for changes in body weight, tumor growth (for subcutaneous models, by measuring tumor volume with calipers), and survival.[5][6]
-
Evaluation of Antitumor Effect: At the end of the treatment period, the antitumor effect can be assessed by several parameters, including:
-
Tumor Growth Inhibition: For solid tumors, the percentage of tumor growth inhibition is calculated.
-
Increase in Lifespan: For ascitic tumors, the mean survival time of the treated groups is compared to the control group.
-
Hematological and Biochemical Parameters: Blood samples can be collected to analyze hematological profiles and liver enzyme levels to assess toxicity.[7]
-
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a classic and reliable acute inflammatory model to screen for anti-inflammatory drugs.[8][9][10][11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the this compound derivatives orally or intraperitoneally. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each treated group in comparison to the control group.[8]
Comparative Analysis: A Case Study of a 2-Phenyl-heterocycle-4-one Derivative
| Compound ID | In Vitro Cytotoxicity (IC50 in µM) against Human Tumor Cell Lines | In Vivo Antitumor Activity |
| Ovary (A2780) | Liver (HepG2) | |
| Compound 24 | 0.7 | 1.2 |
Data adapted from Ferlin et al., J. Med. Chem. 2005, 48 (9), pp 3417–3427.[12]
In this example, Compound 24 demonstrated potent cytotoxic activity in vitro against several human cancer cell lines, with IC50 values in the low micromolar range.[12] This strong in vitro performance was predictive of its in vivo efficacy, where it significantly inhibited the growth of a syngeneic hepatocellular carcinoma in mice.[12] This case study underscores the importance of in vitro assays in identifying promising candidates for further in vivo testing.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the phenyl and piperidine rings. While a detailed SAR for a large series with both in vitro and in vivo data is not available, general trends can be inferred from the literature:
-
Substituents on the Phenyl Ring: The electronic properties and steric bulk of substituents on the 2-phenyl ring can significantly influence activity. Electron-withdrawing or electron-donating groups at different positions can modulate the compound's interaction with its biological target.
-
Modifications of the Piperidine Ring: N-alkylation or N-acylation of the piperidine nitrogen can alter the compound's lipophilicity, solubility, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties. Substitutions at the 3 and 5 positions of the piperidine ring also play a critical role in determining the molecule's conformation and biological profile.
Visualizing the Workflow
To better illustrate the experimental processes described, the following diagrams outline the general workflows for in vitro and in vivo evaluations.
Caption: General workflow for in vitro cytotoxicity evaluation.
Caption: General workflow for in vivo anticancer activity evaluation.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A systematic approach, beginning with robust in vitro screening to identify potent and selective compounds, followed by validation in relevant in vivo models, is crucial for advancing these derivatives through the drug development pipeline. The experimental protocols and comparative insights provided in this guide aim to equip researchers with the foundational knowledge to effectively evaluate the in vitro and in vivo activity of this promising class of compounds.
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Ferlin, M. G., Chiarelotto, G., Gasparotto, V., Dalla Via, L., Pezzi, V., Barzon, L., Palù, G., & Castagliuolo, I. (2005). Synthesis and in vitro and in vivo antitumor activity of 2-phenylpyrroloquinolin-4-ones. Journal of Medicinal Chemistry, 48(9), 3417–3427. [Link]
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Gautam, R., & Jachak, S. M. (2009). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Methods and Findings in Experimental and Clinical Pharmacology, 31(6), 341–346. [Link]
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Hendges, C. R., Martins, D. F., & Lemos-Senna, E. (2013). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Visualized Experiments, (78), e50435. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Das, S., Kumar, P., & Basu, S. (2018). Subcutaneous Ehrlich Ascites Carcinoma mice model for studying cancer-induced cardiomyopathy. Scientific Reports, 8(1), 5599. [Link]
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Ferlin, M. G., Chiarelotto, G., Gasparotto, V., Dalla Via, L., Pezzi, V., Barzon, L., Palù, G., & Castagliuolo, I. (2005). Synthesis and in vitro and in vivo antitumor activity of 2-phenylpyrroloquinolin-4-ones. Journal of Medicinal Chemistry, 48(9), 3417–3427. [Link]
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Gowda, N. G. S., et al. (2022). Ehrlich Ascites carcinoma mice model for studying liver inflammation and fibrosis. Advances in Cancer Biology - Metastasis, 4, 100029. [Link]
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Villas-Boas, C. A., et al. (2021). The Ehrlich Tumor Induces Pain-Like Behavior in Mice: A Novel Model of Cancer Pain for Pathophysiological Studies and Pharmacological Screening. Mediators of Inflammation, 2021, 8868936. [Link]
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Zhang, H., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 348(10), 718–727. [Link]
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van de Witte, S. V., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432–439. [Link]
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Li, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2589–2597. [Link]
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Jahid, S., et al. (2023). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. eScholarship.org. [Link]
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Noolvi, M. N., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(18), 12693-12713. [Link]
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Unraveling the Shape of a Privileged Scaffold: A Comparative Guide to the Conformational Analysis of 2-Phenylpiperidin-4-one Derivatives
In the landscape of medicinal chemistry, the 2-phenylpiperidin-4-one scaffold holds a privileged status. Its derivatives form the backbone of numerous biologically active compounds, exhibiting a wide range of pharmacological activities.[1][2] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional architecture, with subtle changes in conformation often leading to significant differences in biological activity. Understanding the conformational preferences of this heterocyclic system is therefore paramount for rational drug design and the development of novel therapeutics.
This guide provides a comprehensive comparison of the primary experimental and computational techniques employed in the conformational analysis of this compound derivatives. We will delve into the principles, practical considerations, and data interpretation for each method, supported by experimental data from the literature. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of conformational analysis in this important class of compounds.
The Dynamic Piperidine Ring: Chair, Boat, and Everything in Between
The conformational landscape of the this compound ring is dominated by a dynamic equilibrium between several forms, primarily the chair, boat, and twist-boat conformations. The relative stability of these conformers is dictated by a delicate balance of steric and electronic effects arising from the substituents on the piperidine ring and the nitrogen atom.
For instance, the parent 2,6-diarylpiperidin-4-ones often exist predominantly in a chair conformation with the aryl and any alkyl substituents occupying equatorial positions to minimize steric strain.[3] However, the introduction of bulky substituents or modifications at the nitrogen atom can dramatically shift this equilibrium, favoring boat or twist-boat conformations.[2][4]
Comparative Analysis of Key Methodologies
The elucidation of these conformational preferences relies on a synergistic approach, combining spectroscopic, crystallographic, and computational methods. Each technique offers unique insights, and their collective application provides a holistic understanding of the molecule's spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics
NMR spectroscopy stands as one of the most powerful tools for studying the conformation of molecules in solution, mirroring the physiological environment.[3][5] For this compound derivatives, ¹H NMR is particularly informative, with the vicinal coupling constants (³J) between adjacent protons providing crucial dihedral angle information, which is then used to deduce the ring's conformation.
Key Experimental Insights from ¹H NMR:
-
Coupling Constants (J-values): Large diaxial coupling constants (typically in the range of 10-13 Hz) are characteristic of a chair conformation with the coupled protons in a 1,2-diaxial arrangement. Conversely, smaller axial-equatorial or equatorial-equatorial couplings (typically 2-5 Hz) suggest different arrangements.
-
Chemical Shifts: The chemical shifts of the ring protons can also be indicative of their axial or equatorial orientation.
-
Nuclear Overhauser Effect (NOE): 2D NMR techniques like NOESY can reveal through-space interactions between protons, providing definitive evidence for their relative proximity and thus, the overall conformation.[4][6]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. For detailed analysis, 2D experiments such as COSY and NOESY should be performed.
-
Data Analysis:
-
Assign all proton signals using chemical shifts, multiplicities, and COSY correlations.
-
Extract the vicinal coupling constants for the piperidine ring protons.
-
Analyze the NOESY spectrum for key through-space correlations.
-
Relate the observed coupling constants and NOEs to specific conformations (chair, boat, etc.) using established correlations like the Karplus equation.
-
dot graph "NMR_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_0" { label = "NMR Experiment"; style=filled; color="#FFFFFF"; "Sample_Prep" [label="Sample Preparation"]; "Data_Acquisition" [label="1D/2D NMR Data Acquisition"]; "Data_Processing" [label="Spectral Processing"]; "Sample_Prep" -> "Data_Acquisition" -> "Data_Processing"; }
subgraph "cluster_1" { label = "Data Analysis & Interpretation"; style=filled; color="#FFFFFF"; "Signal_Assignment" [label="Signal Assignment (COSY)"]; "Coupling_Constant_Analysis" [label="Coupling Constant (³J) Analysis"]; "NOE_Analysis" [label="NOE Analysis (NOESY)"]; "Conformational_Determination" [label="Conformational Determination"]; "Signal_Assignment" -> "Coupling_Constant_Analysis"; "Signal_Assignment" -> "NOE_Analysis"; "Coupling_Constant_Analysis" -> "Conformational_Determination"; "NOE_Analysis" -> "Conformational_Determination"; } "Data_Processing" -> "Signal_Assignment"; } caption: "Workflow for Conformational Analysis using NMR Spectroscopy."
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering a static snapshot of the molecule's conformation.[1][7] This technique is invaluable for validating the conformations proposed by other methods and for understanding the intermolecular interactions that stabilize the crystal lattice.
Several crystal structures of this compound derivatives have been reported, revealing a variety of conformations. For instance, some derivatives adopt a classic chair conformation in the solid state, while others exhibit twist-boat or boat conformations, often influenced by the substitution pattern.[2][4] It is crucial to remember that the solid-state conformation may not always be the most stable conformation in solution.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software. This yields the precise atomic coordinates of the molecule.
-
Analysis: Analyze the refined structure to determine bond lengths, bond angles, and torsion angles, which define the conformation of the piperidine ring.
dot graph "Xray_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
subgraph "cluster_0" { label = "Crystallization & Data Collection"; style=filled; color="#FFFFFF"; "Crystal_Growth" [label="Single Crystal Growth"]; "Data_Collection" [label="X-ray Diffraction Data Collection"]; "Crystal_Growth" -> "Data_Collection"; }
subgraph "cluster_1" { label = "Structure Determination"; style=filled; color="#FFFFFF"; "Structure_Solution" [label="Structure Solution (e.g., Direct Methods)"]; "Structure_Refinement" [label="Structure Refinement"]; "Structural_Analysis" [label="Analysis of Geometric Parameters"]; "Structure_Solution" -> "Structure_Refinement" -> "Structural_Analysis"; } "Data_Collection" -> "Structure_Solution"; } caption: "Workflow for Solid-State Conformational Analysis via X-ray Crystallography."
Computational Modeling: In Silico Exploration of the Conformational Space
Computational modeling has emerged as a powerful complementary tool for conformational analysis.[8][9] Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface of a molecule and identify its low-energy conformations. These methods allow for the systematic investigation of a wide range of possible structures and can provide valuable insights into the relative stabilities of different conformers.
Computational studies on this compound derivatives have been used to:
-
Predict the preferred conformations and their relative energies.[10]
-
Calculate NMR parameters (e.g., coupling constants) for comparison with experimental data.
-
Understand the factors that govern conformational preferences.
-
Aid in the interpretation of experimental results.[11]
Experimental Protocol: Computational Conformational Search
-
Structure Building: Build the 3D structure of the this compound derivative using a molecular modeling software package.
-
Conformational Search: Perform a systematic or stochastic conformational search to generate a diverse set of possible conformations.
-
Energy Minimization: Optimize the geometry of each generated conformer using a suitable force field (molecular mechanics) or quantum mechanical method (e.g., Density Functional Theory - DFT).
-
Energy Calculation and Analysis: Calculate the relative energies of the optimized conformers to identify the most stable structures. Analyze the geometric parameters of the low-energy conformers.
dot graph "Computational_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
subgraph "cluster_0" { label = "Model Preparation"; style=filled; color="#FFFFFF"; "Build_Structure" [label="Build 3D Molecular Structure"]; "Select_Method" [label="Select Computational Method (MM/QM)"]; "Build_Structure" -> "Select_Method"; }
subgraph "cluster_1" { label = "Calculation & Analysis"; style=filled; color="#FFFFFF"; "Conformational_Search" [label="Perform Conformational Search"]; "Energy_Minimization" [label="Geometry Optimization & Energy Calculation"]; "Analyze_Results" [label="Analyze Low-Energy Conformers"]; "Conformational_Search" -> "Energy_Minimization" -> "Analyze_Results"; } "Select_Method" -> "Conformational_Search"; } caption: "Workflow for In Silico Conformational Analysis."
Comparative Data Summary
The following table summarizes the key conformational features of representative this compound derivatives as determined by different analytical techniques.
| Derivative | Method | Predominant Conformation | Key Findings |
| 2,6-Diphenylpiperidin-4-one | ¹H NMR | Chair | Large diaxial coupling constants observed for ring protons, indicating an equatorial orientation of phenyl groups.[3] |
| N-Nitroso-2,6-diphenylpiperidin-4-one oximes | ¹H NMR, NOESY | Boat | The presence of the N-nitroso group and oxime functionality induces a boat conformation.[6] |
| N-Acyl-2,6-diphenylpiperidin-4-ones | ¹H NMR, X-ray, DFT | Twist-Boat/Boat | Bulky N-acyl groups lead to non-chair conformations in both solution and solid state.[4] |
| 3-Alkyl-2,6-diarylpiperidin-4-ones | ¹H NMR | Chair | Alkyl and aryl substituents prefer equatorial positions in a chair conformation.[3] |
| 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one | X-ray Crystallography | Chair | The piperidine ring adopts a chair conformation in the solid state.[7] |
Conclusion: An Integrated Approach is Key
The conformational analysis of this compound derivatives is a multifaceted challenge that requires the judicious application of multiple analytical techniques. While NMR spectroscopy provides invaluable information about the dynamic conformational equilibria in solution, X-ray crystallography offers a definitive picture of the solid-state structure. Computational modeling complements these experimental methods by providing a theoretical framework for understanding the observed conformational preferences.
By integrating the insights gained from each of these techniques, researchers can build a comprehensive and reliable model of the three-dimensional structure of these important molecules. This knowledge is not merely academic; it is a critical component in the rational design of new and more effective therapeutic agents based on the this compound scaffold. The ability to predict and control the conformation of these molecules will undoubtedly accelerate the discovery of next-generation drugs.
References
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Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. (2023). ResearchGate. [Link]
- Jebaraj, A., & Manimekalai, A. (2012). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, 24(12), 5283-5286.
- Krishna Pillay, M., & Fazal Mohamed, M. I. (1995). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry - Section B, 34B(1), 1-5.
- Romero-Ávila, M., et al. (2007). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Structure Reports Online, 63(1), o120-o122.
-
Conformational study of some N-Nitroso-2r, 6c-diphenylpiperidin-4-one oximes using NMR spectra. (2023). ResearchGate. [Link]
- Zhang, Y., et al. (2008). Conformationally constrained analogues of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716): design, synthesis, computational analysis, and biological evaluations. Journal of Medicinal Chemistry, 51(12), 3526-3539.
- Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
- Lakshminarayana, G. N., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
-
Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. (2023). ResearchGate. [Link]
- Gund, T. M., & Spivak, C. E. (1983). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 26(11), 1643-1651.
- Bures, M. G., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron, 72(29), 4349-4354.
- Cacciari, B., et al. (2011). Novel 4-phenylpiperidine-2,6-dione derivatives. Ligands for α₁-adrenoceptor subtypes. European Journal of Medicinal Chemistry, 46(9), 4091-4101.
- Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339.
- Macalino, S. J. Y., et al. (2015). Computational ligand-based rational design: Role of conformational sampling and force fields in model development. Current Pharmaceutical Design, 21(19), 2684-2703.
- Sgrignani, J., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 12(10), 1714-1724.
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Crystallography of Piperidin-4-one. (n.d.). Scribd. [Link]
-
Powder X-ray diffraction of 1-(4-Nitrophenyl)-2-piperidinone, C11H12N2O3. (2000). ResearchGate. [Link]
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Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
- De Fenza, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Phenylpiperidin-4-one
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.
As a Senior Application Scientist, I understand that meticulous planning extends beyond the synthesis and application of a compound; it encompasses the entire lifecycle, culminating in its safe and compliant disposal. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step logistical and safety protocols for the proper disposal of 2-Phenylpiperidin-4-one. Our objective is to empower your laboratory with the knowledge to manage chemical waste responsibly, ensuring personnel safety and environmental stewardship.
Foundational Principles: Understanding the Hazard Profile
Data from related phenyl- and piperidone-containing molecules, such as 4-Phenyl-2-piperidinone and N-phenylpiperidin-4-amine, suggest that this compound should be handled as a substance that is, at a minimum:
-
Harmful if swallowed (Acute Toxicity - Oral) [1]
Thermal decomposition of nitrogen-containing heterocyclic compounds can produce toxic and flammable gases, including oxides of nitrogen (NOx) and carbon monoxide (CO)[3][4]. Therefore, incineration must be performed in a controlled, high-temperature environment with appropriate scrubbing capabilities.
Table 1: Physicochemical & Hazard Data of Analogous Compounds
| Property | 1-Phenylpiperidin-4-one | 4-Phenyl-2-piperidinone | N-phenylpiperidin-4-amine |
| CAS Number | 19125-34-9[5] | 81976-73-0[2] | 23056-29-3[1] |
| Molecular Formula | C₁₁H₁₃NO[5] | C₁₁H₁₃NO[2] | C₁₁H₁₆N₂ |
| Molecular Weight | 175.23 g/mol [5] | 175.23 g/mol [2] | 176.26 g/mol |
| GHS Hazard Codes | H315, H319, H335 (presumed)[5] | H315, H319, H335[2] | H302, H315, H319, H335[1] |
The Regulatory Imperative: Hazardous Waste Determination
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a chemical waste is hazardous falls upon the generator—the laboratory that created the waste.
This compound is not explicitly found on the EPA's "listed" hazardous waste lists (F, K, P, or U lists)[6][7]. Therefore, its classification as hazardous waste depends on whether it exhibits any of the four "characteristics" of hazardous waste[8].
-
Ignitability (D001): Unlikely for the solid form, but solutions may be ignitable depending on the solvent used.
-
Corrosivity (D002): The piperidine ring imparts a basic character. While not expected to be highly corrosive, this should be confirmed.
-
Reactivity (D003): Not expected to be reactive under normal conditions, but must be kept away from strong oxidizing agents and acids[9].
-
Toxicity (D004-D043): This is the most likely characteristic. A Toxicity Characteristic Leaching Procedure (TCLP) could determine if specific toxic constituents could leach into groundwater. Given the presumed oral toxicity, it is prudent to manage it as toxic waste.
Based on this analysis, it is imperative to manage all this compound waste as hazardous waste . This conservative approach ensures compliance and safety.
Procedural Guide: Step-by-Step Disposal Protocol
This protocol outlines the essential, field-proven steps for the safe segregation, containment, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) - The First Barrier
Before handling the waste, ensure all personnel are equipped with the appropriate PPE to prevent exposure. The causality is clear: engineering and administrative controls are primary, but PPE is the final, critical defense against direct contact.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (nitrile rubber is a suitable choice) are required.
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential.
Step 2: Waste Segregation - Preventing Unwanted Reactions
The core principle of waste segregation is chemical compatibility. Improperly mixed waste streams can lead to exothermic reactions, gas generation, or the formation of more hazardous substances.
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- 9. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Phenylpiperidin-4-one
This guide provides essential safety and logistical information for the handling and disposal of 2-Phenylpiperidin-4-one (CAS No. 193201-69-3). As a substituted piperidine, this compound and its analogues are common scaffolds in medicinal chemistry and drug development. While invaluable in research, they necessitate rigorous handling protocols. This document moves beyond mere compliance, offering a framework grounded in risk mitigation and scientific causality to ensure the safety of all laboratory personnel. The procedures outlined here are designed to be a self-validating system, empowering researchers to handle this chemical with confidence and precision.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified with specific hazard statements that dictate the necessary safety precautions.[1] A thorough understanding of these risks is the foundation of a safe experimental workflow. The primary hazards associated with this compound involve irritation to the skin, eyes, and respiratory system, and it is considered harmful if ingested.[1][2][3]
-
H302: Harmful if swallowed: Ingestion can lead to acute toxicity.
-
H315: Causes skin irritation: Direct contact can cause redness, inflammation, and discomfort.
-
H319: Causes serious eye irritation: Contact with the eyes can result in significant damage.
-
H335: May cause respiratory irritation: Inhalation of the solid dust or aerosols can irritate the respiratory tract, leading to coughing and wheezing.[3][4]
Given these hazards, all work with this compound must be preceded by a risk assessment to identify potential exposure scenarios, such as weighing the solid, preparing solutions, and performing reactions. All chemicals, even with available data, may pose unknown hazards and should be handled with caution.[2]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific tasks being performed and the associated risk of exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale and Causality |
| Eye and Face Protection | Chemical safety goggles with side shields, conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles when there is a significant splash risk.[5][6] | Standard safety glasses are insufficient. The piperidine ring system and its derivatives can cause serious, irreversible eye damage.[4] Goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield adds a necessary secondary barrier during bulk handling or reactions under pressure. |
| Hand Protection | Chemical-resistant nitrile, neoprene, or butyl rubber gloves. Select gloves tested to a relevant standard (e.g., EN 374). For brief contact, a glove with a breakthrough time >60 minutes is recommended. For prolonged contact, use a glove with a breakthrough time >240 minutes.[7] | The primary route of unintended exposure is dermal. These specified materials provide adequate resistance to substituted piperidines. Always check gloves for degradation before use and replace them immediately if compromised. Never wear contaminated gloves outside the immediate work area.[7] |
| Body Protection | A flame-resistant laboratory coat is mandatory. A chemical-resistant apron should be worn over the lab coat when handling larger quantities (>10g) or during procedures with a high splash potential.[5][7] | This protects personal clothing from contamination. In the event of a spill, a contaminated lab coat can be removed quickly to minimize skin contact.[8] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is required when handling the solid powder outside of a certified chemical fume hood or when aerosolization is possible.[5] | The compound may cause respiratory irritation.[1] Engineering controls are the primary defense, but when they are not feasible (e.g., cleaning a large spill), respiratory protection is essential to prevent inhalation of airborne particles. |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach is critical for minimizing exposure risk and ensuring the integrity of the compound.
Engineering Controls
-
Primary Containment: All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[5][9]
-
Emergency Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly.[5]
Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Upon receipt, inspect the container for damage.
-
Store the compound in a tightly sealed, clearly labeled container.[3]
-
Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[3][4] For long-term storage, a freezer at or below -20°C is recommended to maintain stability.[1]
-
-
Weighing and Solution Preparation (in a fume hood):
-
Don the appropriate PPE as outlined in the table above.
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of solid this compound to the weigh boat, avoiding the creation of dust.
-
Gently add the solid to the solvent in your reaction vessel.
-
Rinse the weigh boat with a small amount of solvent and add the rinsate to the vessel to ensure a complete transfer.
-
Close the primary container of the solid compound immediately after use.
-
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite), scoop into a sealed container, and label for hazardous waste disposal. Ventilate the area thoroughly.[9]
-
Visualization of the Handling Workflow
The following diagram outlines the critical steps and decision points in the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Waste Disposal Plan
Improper disposal of chemical waste is illegal and poses a significant environmental risk.[12] A systematic waste management plan is mandatory.
-
Waste Segregation: Never mix waste streams. Maintain separate, labeled waste containers for:
-
Halogenated and Non-Halogenated Solvents: Depending on the solvents used.[13]
-
Aqueous Waste: Neutralize if necessary and store separately.
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess solid compound.
-
-
Container Management:
-
All waste containers must be made of a compatible material, be in good condition, and kept tightly sealed except when adding waste.
-
Label each container clearly with "HAZARDOUS WASTE" and list all chemical constituents by name and percentage.
-
Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
-
-
Disposal of Empty Containers:
-
Empty containers of this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[14]
-
Collect the rinsate as hazardous liquid waste.[13]
-
After rinsing, deface the original label, and dispose of the container according to your institution's guidelines for clean glassware or plastic.[13]
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste. Do not attempt to dispose of chemical waste via standard drains or trash.[12]
-
References
-
PIPERIDINE CAS Number - HAZARD SUMMARY. (n.d.). NJ.gov.[Link]
-
Piperidine Safety Data Sheet - Jubilant Life Sciences Limited. (n.d.). Jubilant.[Link]
-
Safety Data Sheet: Piperidine - Carl ROTH. (n.d.). Carl ROTH.[Link]
-
Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering. (n.d.). Purdue University.[Link]
-
Chemical Waste Disposal Guidelines. (n.d.). Emory University.[Link]
-
Hazardous Waste Disposal Guide - Northwestern University. (n.d.). Northwestern University.[Link]
-
Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023). Northwestern University.[Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
